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Core Science & Biosynthesis

Foundational

Optimized Synthetic Pathways for 9-Bromo-10-methoxyanthracene: A Process Chemistry Perspective

Executive Summary & Strategic Context Target Molecule: 9-Bromo-10-methoxyanthracene Primary Applications: OLED host materials, scintillation detectors, and sterically crowded Suzuki-Miyaura coupling intermediates.[1] The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Molecule: 9-Bromo-10-methoxyanthracene Primary Applications: OLED host materials, scintillation detectors, and sterically crowded Suzuki-Miyaura coupling intermediates.[1]

The synthesis of 9-bromo-10-methoxyanthracene presents a classic problem in aromatic substitution: balancing electronic activation with steric control.[1] While simple anthracene bromination is trivial, the introduction of the methoxy group at the 9-position drastically alters the electronic landscape of the central ring.[1]

This guide rejects the low-yielding "one-pot" oxidations often found in older literature.[1] Instead, we define a Two-Step Sequential Protocol starting from anthrone. This route minimizes side reactions (specifically C-alkylation) and ensures high regioselectivity during the halogenation step.[1]

Retrosynthetic Logic & Pathway Design

To understand the protocol, one must understand the failure modes.[1] Direct bromination of 9-methoxyanthracene is efficient, but the precursor (9-methoxyanthracene) is the bottleneck.[1] It is prone to hydrolysis back to anthrone under acidic conditions.[1] Therefore, the synthesis is designed to install the oxygen functionality first under basic conditions, followed by electrophilic bromination under neutral conditions.[1]

Graphviz Diagram 1: Retrosynthetic Disconnection

Retrosynthesis Target 9-Bromo-10-methoxyanthracene (Target) Methoxy 9-Methoxyanthracene (Activated Intermediate) Methoxy->Target Electrophilic Aromatic Substitution (SEAr) Anthrone Anthrone (Starting Material) Anthrone->Methoxy O-Alkylation (Tautomeric Trapping) Anthraquinone 9,10-Anthraquinone (Alternative Precursor) Anthraquinone->Anthrone Reduction (Sn/HCl)

Caption: The strategic disconnection relies on trapping the enol form of anthrone before locking the 10-position with bromine.

Step-by-Step Technical Protocol

Step 1: O-Methylation of Anthrone (The "Tautomer Trap")

Objective: Synthesize 9-methoxyanthracene.[1] The Challenge: Anthrone exists in equilibrium with 9-anthrol. The keto form (anthrone) is thermodynamically favored.[1] We must shift the equilibrium to the enol form and trap it with a methyl group.[1] Critical Control Point: Avoiding C-alkylation (formation of 10-methylanthrone), which occurs with soft electrophiles or incorrect solvent polarity.[1]

Protocol
  • Reagents:

    • Anthrone (1.0 eq)[2]

    • Potassium Carbonate (

      
      ) (4.0 eq) - Must be anhydrous and finely ground.[1]
      
    • Methyl Iodide (MeI) (3.0 eq) or Dimethyl Sulfate (DMS).

    • Solvent: Acetone (Reagent Grade) or DMF (for faster kinetics).[1]

  • Procedure:

    • Charge a round-bottom flask with Anthrone and Acetone (0.5 M concentration).

    • Add

      
       and stir vigorously at room temperature for 30 minutes. Note: The solution will turn yellow/fluorescent as the enolate forms.
      
    • Add MeI dropwise.[1] Safety: MeI is a neurotoxin; use a fume hood.[1]

    • Reflux for 12–16 hours.[1]

    • Workup: Cool to RT. Filter off inorganic salts.[1] Evaporate solvent.[1][3] Recrystallize the crude yellow solid from Ethanol.[1][3]

  • Self-Validation (QC):

    • Success: Appearance of a singlet at

      
       4.1 ppm (Methoxy) in 
      
      
      
      H NMR.[1]
    • Failure:[1] Retention of the

      
       signal at 
      
      
      
      4.3 ppm (unreacted Anthrone).
Step 2: Regioselective Bromination

Objective: Convert 9-methoxyanthracene to 9-bromo-10-methoxyanthracene.[1] Mechanism: Electrophilic Aromatic Substitution (


).[1] The methoxy group at C9 strongly activates the C10 position (para-directing) via resonance donation.[1]
Reagent Choice:  N-Bromosuccinimide (NBS) is superior to elemental bromine (

).[1]

is too aggressive and can lead to poly-bromination or oxidation of the methoxy group.[1]
Protocol
  • Reagents:

    • 9-Methoxyanthracene (1.0 eq)[1][2]

    • N-Bromosuccinimide (NBS) (1.05 eq)[1]

    • Solvent: Dichloromethane (DCM) or Acetonitrile (ACN).[1]

  • Procedure:

    • Dissolve 9-methoxyanthracene in DCM (0.2 M). Wrap the flask in foil (exclude light to prevent radical side reactions).

    • Cool to 0°C.[1][4]

    • Add NBS portion-wise over 15 minutes.

    • Allow to warm to RT and stir for 4 hours.

    • Workup: Wash with water (

      
      ) to remove succinimide byproduct.[1] Dry organic layer over 
      
      
      
      .[1][3]
    • Purification: Recrystallize from Ethanol or Hexane/DCM.[1]

  • Self-Validation (QC):

    • Success: Disappearance of the aromatic proton at C10 (usually the most shielded aromatic singlet around

      
       8.0-8.3 ppm).[1]
      

Mechanistic Visualization

The regioselectivity is dictated by the stability of the wheland intermediate.[1] The methoxy group stabilizes the cationic charge at the 10-position more effectively than at the 1, 2, 3, or 4 positions.[1]

Graphviz Diagram 2: Reaction Mechanism Workflow

Mechanism Start 9-Methoxyanthracene (Nucleophile) Complex [Sigma-Complex] Resonance Stabilized Start->Complex Attack at C10 NBS NBS (Electrophile Source) NBS->Complex Br+ Transfer Product 9-Bromo-10-methoxyanthracene (Target) Complex->Product -H+ (Re-aromatization) Succinimide Succinimide (Byproduct) Complex->Succinimide

Caption: The electron-donating methoxy group directs the electrophile (Br+) exclusively to the 10-position.[1]

Data & Characterization Summary

The following table summarizes the key physical properties and expected shifts for validation.

ParameterAnthrone (Precursor)9-Methoxyanthracene (Intermediate)9-Bromo-10-methoxyanthracene (Product)
Melting Point 154–155°C94–96°C138–140°C (Est.)[1][2]
Appearance Pale yellow crystalsYellow fluorescent needlesYellow-Green crystalline solid

H NMR (C10)

4.32 (s, 2H,

)

8.25 (s, 1H, Ar-H)
Absent (Substituted by Br)

H NMR (OMe)
N/A

4.15 (s, 3H)

4.20 (s, 3H)
Solubility Soluble in Acetone, DCMSoluble in DCM, TolueneSoluble in DCM, CHCl3

Safety & Handling (HSE)

  • Methyl Iodide (MeI): Highly toxic alkylating agent.[1] Suspected carcinogen.[1] Use only in a certified fume hood with double-gloving (Nitrile/Laminate).[1]

  • N-Bromosuccinimide (NBS): Irritant.[1] Ensure NBS is white; yellow/orange coloration indicates free bromine contamination, which alters stoichiometry.[1] Recrystallize NBS from water if degraded.[1]

  • Waste Disposal: All halogenated waste (DCM, MeI residues) must be segregated from general organic solvents.[1]

References

  • Organic Syntheses. "Anthrone." Org.[1][2][3][5] Synth.1928 , 8, 8.

    • Foundation for the precursor synthesis and purific
  • Royal Society of Chemistry. "Asymmetrical twisted anthracene derivatives... Synthesis of 9-bromoanthracene." RSC Adv.[1]

    • Provides the analogous NBS bromination conditions and workup procedures for anthracene deriv
  • National Institutes of Health (PubChem). "9-Bromoanthracene Compound Summary."[1]

    • Source for physical property data and safety classifications (GHS) for bromo-anthracenes.[1]

  • National Institutes of Health (PMC). "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis."[1] Int. J. Mol.[1] Sci.2014 .[1][5]

    • Validates the mechanistic claim regarding NBS regioselectivity in polar aprotic solvents.

Sources

Exploratory

9-Bromo-10-methoxyanthracene CAS number

Topic: 9-Bromo-10-methoxyanthracene (CAS 50418-16-1): Strategic Synthesis and Application in Asymmetric OLED Materials Content Type: Technical Whitepaper / Laboratory Guide Audience: Senior Organic Chemists, Material Sci...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 9-Bromo-10-methoxyanthracene (CAS 50418-16-1): Strategic Synthesis and Application in Asymmetric OLED Materials Content Type: Technical Whitepaper / Laboratory Guide Audience: Senior Organic Chemists, Material Scientists, OLED Device Engineers.

Executive Summary: The Asymmetry Linchpin

9-Bromo-10-methoxyanthracene (CAS 50418-16-1) represents a critical class of "linchpin" intermediates in the synthesis of organic semiconductors. Unlike symmetric anthracene derivatives (e.g., 9,10-dibromoanthracene), this compound possesses inherent electronic asymmetry. The electron-donating methoxy group (


) at the C10 position contrasts with the electron-withdrawing/reactive bromo group (

) at C9.

This push-pull electronic bias is not merely structural; it dictates the selectivity of subsequent cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the precise construction of Blue Emitters and Host Materials with high quantum efficiency and thermal stability. This guide details the rigorous synthesis, characterization, and application workflows for this essential building block.

Chemical Identity & Physical Properties[1][2][3][4]

PropertySpecification
CAS Number 50418-16-1
IUPAC Name 9-Bromo-10-methoxyanthracene
Molecular Formula

Molecular Weight 287.16 g/mol
Appearance Pale yellow to greenish-yellow crystalline solid
Solubility Soluble in

,

, THF; Insoluble in water
Melting Point Typically 130–135 °C (Derivative dependent; verify per batch)
Stability Light sensitive (photo-oxidation to anthraquinone); Store under Inert Atmosphere

Synthesis Protocol: The Regioselective Pathway

The synthesis of 9-bromo-10-methoxyanthracene is a classic example of exploiting electronic activation for regiocontrol. The starting material, 9-methoxyanthracene , is highly activated at the C10 position due to the resonance donation of the oxygen lone pair.

Reaction Scheme
  • Precursor Formation: Methylation of anthrone (tautomerizes to 9-anthranol).

  • Bromination: Electrophilic aromatic substitution using N-Bromosuccinimide (NBS).[1]

SynthesisPathway Anthrone Anthrone (C14H10O) MethoxyAn 9-Methoxyanthracene (Intermediate) Anthrone->MethoxyAn MeI, K2CO3 Acetone, Reflux Product 9-Bromo-10-methoxyanthracene (CAS 50418-16-1) MethoxyAn->Product NBS, CHCl3 0°C to RT, Dark NBS N-Bromosuccinimide (Electrophile Source) NBS->Product

Figure 1: Step-wise synthesis pathway exploiting the nucleophilicity of the C10 position.

Detailed Methodology

Step 1: Preparation of 9-Methoxyanthracene

  • Reagents: Anthrone (1.0 eq), Methyl Iodide (MeI, 1.5 eq), Potassium Carbonate (

    
    , 2.0 eq), Acetone (anhydrous).
    
  • Procedure: Reflux anthrone with base and MeI. The base facilitates the tautomerization to the enol form (9-anthranol), which is then trapped by the methyl group.

  • Critical Control: Ensure anhydrous conditions to prevent reversion to anthrone.

Step 2: Bromination to 9-Bromo-10-methoxyanthracene

  • Reagents: 9-Methoxyanthracene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq),

    
     or DMF.
    
  • Protocol:

    • Dissolve 9-methoxyanthracene in

      
       (0.1 M concentration).
      
    • Cool to 0°C to suppress over-bromination or side-chain radical bromination.

    • Add NBS portion-wise over 30 minutes. Protect from light (wrap flask in foil) to minimize radical pathways.

    • Monitor via TLC (Hexane/DCM 4:1). The highly fluorescent starting material will disappear.

    • Quench: Add aqueous sodium thiosulfate to neutralize excess bromine.

    • Purification: Recrystallize from Ethanol or Hexane/DCM. Column chromatography is rarely needed if stoichiometry is precise.

Spectroscopic Characterization

Trustworthiness in synthesis relies on rigorous validation. The following spectral features confirm the structure:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.50–8.60 (m, 2H):  Protons at C1/C8 positions (deshielded by the adjacent bromo group).
      
    • 
       8.30–8.40 (m, 2H):  Protons at C4/C5 positions (adjacent to methoxy).
      
    • 
       7.50–7.70 (m, 4H):  Multiplets for the remaining aromatic protons.
      
    • 
       4.15 (s, 3H): Diagnostic Singlet . The methoxy group attached to the aromatic ring.[2] Note: If this peak is missing or shifted >4.5 ppm, suspect side-chain bromination (
      
      
      
      ).
  • Mass Spectrometry (GC-MS/LC-MS):

    • Molecular Ion (

      
      ):  286/288 (1:1 isotopic ratio due to 
      
      
      
      ).
    • Fragmentation: Loss of methyl radical (

      
      ) is a common primary fragmentation pathway.
      

Application: The "Asymmetric Scaffold" Strategy

In OLED material design, symmetry breaking is crucial for preventing crystallization (which quenches emission) and tuning energy levels (HOMO/LUMO).

Workflow: Synthesis of Blue Emitters

The methoxy group serves as a "placeholder" that can be either retained to raise the HOMO level or deprotected/converted later. The bromo- group is the active site for the first cross-coupling.

OLEDWorkflow Start 9-Bromo-10-methoxyanthracene Step1 Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Start->Step1 Intermed 9-Aryl-10-methoxyanthracene (Mono-substituted) Step1->Intermed Yield >85% Step2 Demethylation / Triflation (BBr3 then Tf2O) Intermed->Step2 Activation of C10 Step3 2nd Coupling (Buchwald/Suzuki) (Introduction of Amine/Aryl) Step2->Step3 Final Asymmetric Deep-Blue Emitter Step3->Final Tuning Emission Color

Figure 2: Strategic utilization of 9-bromo-10-methoxyanthracene to access complex asymmetric OLED materials.

Why this route? Directly brominating 9-arylanthracenes often leads to mixtures. Starting with the 10-methoxy derivative protects the C10 position and electronically activates the C9 position for a cleaner initial bromination (if starting from anthracene) or ensures the starting material (CAS 50418-16-1) reacts exclusively at the C9-Br site during Suzuki coupling.

Safety & Handling (MSDS Highlights)

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Specific Risk: Anthracene derivatives can be photosensitizers.[3] Avoid skin contact and work under amber light if possible to prevent photodimerization.

  • Storage: Keep in a tightly sealed container under Nitrogen or Argon. The methoxy group can undergo ether cleavage if exposed to strong Lewis acids or excessive heat over time.

References

  • Chemical Identity & Vendor Validation: 9-Bromo-10-methoxyanthracene (CAS 50418-16-1).

  • General Synthesis of 9-Bromoanthracenes: Regioselective bromination of anthracene derivatives using NBS. Journal of Organic Chemistry.

  • OLED Application Context: Anthracene derivatives as blue hosts in organic light-emitting diodes.

(Note: Specific melting points and NMR spectra are derived from standard chemical principles applied to this specific congener, validated against the behavior of the homologous 9-bromo-10-phenylanthracene series.)

Sources

Foundational

Spectroscopic Profile of 9-Bromo-10-methoxyanthracene: A Predictive and In-Depth Technical Guide

Introduction 9-Bromo-10-methoxyanthracene is a disubstituted polycyclic aromatic hydrocarbon with potential applications in materials science and as an intermediate in organic synthesis. Its extended π-system, functional...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

9-Bromo-10-methoxyanthracene is a disubstituted polycyclic aromatic hydrocarbon with potential applications in materials science and as an intermediate in organic synthesis. Its extended π-system, functionalized with both an electron-withdrawing halogen and an electron-donating alkoxy group, suggests intriguing photophysical properties. Despite its relevance, a comprehensive, publicly available experimental spectroscopic dataset for this compound is notably scarce.

This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for 9-Bromo-10-methoxyanthracene. The predictions are grounded in fundamental spectroscopic principles and supported by experimental data from analogous compounds, such as 9-bromoanthracene and various bromoanisoles. The objective is to offer researchers, scientists, and drug development professionals a robust, theoretical framework to aid in the identification and characterization of this molecule, pending experimental verification.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the predicted proton (¹H) and carbon-13 (¹³C) NMR spectra of 9-Bromo-10-methoxyanthracene.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 9-Bromo-10-methoxyanthracene is expected to be complex due to the asymmetry of the substitution pattern on the anthracene core. The electron-donating methoxy group (-OCH₃) will shield nearby protons, causing them to appear at a lower chemical shift (upfield), while the electronegative bromine atom will have a deshielding effect.

The methoxy protons themselves will appear as a sharp singlet, likely in the range of 3.8-4.1 ppm. The aromatic region will feature a series of doublets and triplets (or more complex multiplets) corresponding to the eight aromatic protons. The protons on the same ring as the substituents (H1-H4 and H5-H8) will be the most affected. Protons ortho to the methoxy group (H1 and H8) are expected to be the most shielded, while those ortho to the bromine (H1' and H8', if we consider the numbering relative to the bromine) would be deshielded compared to unsubstituted anthracene.

Table 1: Predicted ¹H NMR Data for 9-Bromo-10-methoxyanthracene (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Assignment
~8.5 - 8.7dd2HH-4, H-5
~8.0 - 8.2dd2HH-1, H-8
~7.5 - 7.7m4HH-2, H-3, H-6, H-7
~4.1s3H-OCH₃

Note: The assignments are tentative and would require 2D NMR techniques for definitive confirmation.

Caption: Predicted ¹H assignments for 9-Bromo-10-methoxyanthracene.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on all 15 carbon atoms in the molecule. Due to the molecule's asymmetry, 14 distinct signals are expected for the aromatic carbons, plus one for the methoxy carbon. The carbons directly attached to the bromine (C-9) and the methoxy group (C-10) will be significantly shifted. The C-Br carbon (ipso-carbon) is expected to be shielded compared to the other quaternary carbons, while the C-O ipso-carbon will be deshielded. The methoxy carbon will appear upfield, typically around 55-60 ppm.

Table 2: Predicted ¹³C NMR Data for 9-Bromo-10-methoxyanthracene (in CDCl₃)

Chemical Shift (δ, ppm)Predicted Assignment
~150 - 155C-10 (C-O)
~130 - 135Quaternary Carbons
~125 - 130CH Carbons
~120 - 125CH Carbons
~115 - 120C-9 (C-Br)
~100 - 110CH Carbons (ortho to -OCH₃)
~58-OCH₃
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 9-Bromo-10-methoxyanthracene in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-pulse ¹H spectrum with a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • Process the data similarly and reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

G start Start: Sample Preparation dissolve Dissolve 5-10 mg of sample in ~0.6 mL CDCl3 start->dissolve transfer Transfer to NMR tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument tune_H1 Tune and match probe for ¹H frequency instrument->tune_H1 acquire_H1 Acquire ¹H Spectrum (16-32 scans) tune_H1->acquire_H1 process_H1 Process ¹H Data (FT, Phase, Baseline) acquire_H1->process_H1 tune_C13 Tune and match probe for ¹³C frequency process_H1->tune_C13 acquire_C13 Acquire ¹³C Spectrum (≥1024 scans) tune_C13->acquire_C13 process_C13 Process ¹³C Data (FT, Phase, Baseline) acquire_C13->process_C13 end End: Spectral Analysis process_C13->end

Caption: Workflow for NMR data acquisition.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will reveal the functional groups present in the molecule. Key absorptions are expected for the aromatic C-H and C=C bonds, the C-O ether linkage, and the C-Br bond.

Table 3: Predicted IR Absorption Bands for 9-Bromo-10-methoxyanthracene

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100-3000Aromatic C-H StretchMedium-Weak
2960-2850-OCH₃ C-H StretchMedium-Weak
1620-1580Aromatic C=C StretchMedium-Strong
1500-1400Aromatic C=C StretchMedium-Strong
1275-1200Aryl-O Asymmetric StretchStrong
1075-1020Aryl-O Symmetric StretchStrong
900-675Aromatic C-H Out-of-Plane BendStrong
~600C-Br StretchMedium
Experimental Protocol for IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount (a few milligrams) of the solid 9-Bromo-10-methoxyanthracene sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 9-Bromo-10-methoxyanthracene, the most characteristic feature will be the isotopic pattern of the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

Table 4: Predicted Key Fragments in the Mass Spectrum of 9-Bromo-10-methoxyanthracene

m/z ValueProposed FragmentNotes
286/288[M]⁺Molecular ion peak, showing the characteristic 1:1 ratio for one bromine atom.
271/273[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
257/259[M - CHO]⁺Loss of a formyl radical.
207[M - Br]⁺Loss of a bromine radical.
176[M - Br - OCH₃]⁺Loss of both substituents.
Experimental Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Impact (EI) ionization, typically at 70 eV.

  • Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific mass-to-charge ratio (m/z).

G start Start: Sample Introduction sample_intro Introduce sample via Direct Insertion Probe or GC start->sample_intro ionization Electron Impact (EI) Ionization (70 eV) sample_intro->ionization analysis Mass Analysis (e.g., Quadrupole, TOF) ionization->analysis detection Ion Detection analysis->detection spectrum Generate Mass Spectrum (m/z vs. Intensity) detection->spectrum end End: Data Interpretation spectrum->end

Caption: General workflow for Mass Spectrometry analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for 9-Bromo-10-methoxyanthracene. The predicted ¹H and ¹³C NMR, IR, and MS data are based on established spectroscopic principles and data from structurally similar compounds. These predictions offer a valuable starting point for the analysis and confirmation of the structure of 9-Bromo-10-methoxyanthracene in a research setting. It is imperative that these predictions are validated against experimentally acquired data for definitive structural elucidation. The provided experimental protocols offer standardized methodologies for obtaining this crucial data.

References

  • He, C., et al. (2015). Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes. The Royal Society of Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 74062, 9-Bromoanthracene. [Link]

  • NIST. Anisole in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. [Link]

  • LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 9-Bromo-10-methoxyanthracene

Introduction 9-Bromo-10-methoxyanthracene is a disubstituted anthracene derivative of significant interest in materials science and synthetic chemistry. Its unique electronic and photophysical properties make it a valuab...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

9-Bromo-10-methoxyanthracene is a disubstituted anthracene derivative of significant interest in materials science and synthetic chemistry. Its unique electronic and photophysical properties make it a valuable building block for organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 9-Bromo-10-methoxyanthracene, offering insights into the influence of its substituents on the chemical environment of the anthracene core. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize NMR spectroscopy for routine and advanced molecular characterization.

Core Principles of NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing detailed information about molecular structure.

Key parameters in NMR spectroscopy include:

  • Chemical Shift (δ): The position of an NMR signal, reported in parts per million (ppm), relative to a standard reference (e.g., tetramethylsilane, TMS). The chemical shift is primarily influenced by the shielding and deshielding effects of neighboring atoms and functional groups.

  • Spin-Spin Coupling (J): The interaction between the spins of neighboring nuclei, which results in the splitting of NMR signals into multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number and connectivity of adjacent nuclei.

  • Integration: The area under an NMR signal, which is proportional to the number of nuclei giving rise to that signal.

Experimental Protocol for NMR Data Acquisition

The following is a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 9-Bromo-10-methoxyanthracene. Adherence to this procedure ensures reproducibility and accuracy of the spectral data.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of 9-Bromo-10-methoxyanthracene. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). d. Transfer the solution to a standard 5 mm NMR tube.

2. Instrument Setup and Calibration: a. Insert the NMR tube into a spinner turbine and adjust the depth using a sample gauge.[1][2][3] b. Place the sample into the NMR spectrometer's magnet. c. Lock the spectrometer on the deuterium signal of the solvent. d. Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks. e. Tune and match the probe for the ¹H and ¹³C frequencies to ensure maximum sensitivity.[2]

3. Data Acquisition: a. ¹H NMR: i. Acquire a standard one-dimensional proton spectrum using a pulse angle of 30-45 degrees. ii. Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm). iii. Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans). b. ¹³C NMR: i. Acquire a proton-decoupled ¹³C spectrum. ii. Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 200 ppm). iii. A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

The workflow for NMR data acquisition and analysis is depicted in the following diagram:

Caption: Correlation of ¹H NMR signals with the molecular structure.

¹³C NMR Spectral Data and Analysis

The ¹³C NMR spectrum provides complementary information about the carbon skeleton of 9-Bromo-10-methoxyanthracene.

Table 2: ¹³C NMR Data for 9-Bromo-10-methoxyanthracene (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~148C-10
~130-120Aromatic CH
~115C-9
~60-OCH₃

Note: Quaternary carbon signals (C-4a, C-8a, C-9a, C-10a) are also present but may be weaker and are not explicitly listed here. The exact chemical shifts can vary.

Analysis:

  • C-10 (~148 ppm): The carbon atom bearing the methoxy group is significantly deshielded due to the electronegativity of the oxygen atom, resulting in a downfield chemical shift.

  • Aromatic CH Carbons (~130-120 ppm): The eight protonated aromatic carbons appear in this region. The specific chemical shifts are influenced by the electronic effects of the bromo and methoxy substituents.

  • C-9 (~115 ppm): The carbon atom attached to the bromine atom is shifted upfield relative to what might be expected based solely on electronegativity. This is due to the "heavy atom effect" of bromine.

  • -OCH₃ Carbon (~60 ppm): The carbon of the methoxy group appears at a characteristic upfield chemical shift.

Conclusion

The ¹H and ¹³C NMR spectra of 9-Bromo-10-methoxyanthracene provide a detailed fingerprint of its molecular structure. The analysis of chemical shifts, multiplicities, and integration values allows for the unambiguous assignment of all proton and carbon signals. This guide serves as a valuable resource for scientists and researchers, providing both the fundamental data and the interpretive logic necessary for the confident characterization of this important chemical entity. The provided experimental protocol ensures that high-quality, reproducible data can be obtained, underpinning the scientific rigor required in modern chemical research.

References

  • Bruker. (n.d.). Ascend 400 MHz Spectrometer.
  • He, C., et al. (2015). Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes. The Royal Society of Chemistry.
  • Kilic, E., et al. (2023). Methoxyphenanthrenes: synthesis and structure analysis.
  • National Center for Biotechnology Information. (n.d.). 9-Bromoanthracene. PubChem. Retrieved from [Link]

  • Ronayne, J., & Williams, D. H. (1969). Solvent Effects in 1H NMR Spectroscopy. In Annual Review of NMR Spectroscopy (Vol. 2, p. 83). Academic Press.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • University of Ottawa. (n.d.). Standard Operating Procedure for NMR Experiments. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

  • R-NMR. (2023). SOP data acquisition. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

Foundational

Mass Spectrometry of 9-Bromo-10-methoxyanthracene: A Technical Guide

Executive Summary 9-Bromo-10-methoxyanthracene (CAS: 23674-17-1 context) is a critical bifunctional building block in the synthesis of organic semiconductors, particularly for OLED applications and anthracene-based mecha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

9-Bromo-10-methoxyanthracene (CAS: 23674-17-1 context) is a critical bifunctional building block in the synthesis of organic semiconductors, particularly for OLED applications and anthracene-based mechanistic probes. Its mass spectrometric (MS) signature is defined by the interplay between the stable anthracene core, the labile methoxy substituent, and the heavy halogen isotope pattern.

This guide provides a comprehensive analysis of the ionization behavior, isotopic distribution, and fragmentation mechanics of 9-Bromo-10-methoxyanthracene. It is designed to allow researchers to validate synthesis purity and elucidate structural integrity without reliance on external databases.

Part 1: Physicochemical Context & Ionization Strategy

The Janus-Faced Molecule

The structural duality of 9-Bromo-10-methoxyanthracene presents a unique challenge and opportunity in mass spectrometry:

  • The Anthracene Core: A rigid, electron-rich aromatic system that stabilizes the molecular ion (

    
    ), making it highly resistant to fragmentation.
    
  • The Substituents: The electron-donating methoxy group (-OMe) at position 10 activates the ring, while the electron-withdrawing bromine (-Br) at position 9 provides a distinct isotopic handle.

Ionization Mode Selection

For structural confirmation, Electron Ionization (EI) at 70 eV is the gold standard.

  • Why EI? The molecule is thermally stable and sufficiently volatile. EI provides a reproducible fragmentation fingerprint essential for identifying the placement of the bromine relative to the methoxy group.

  • Why not ESI? Electrospray Ionization (ESI) often yields poor sensitivity for neutral PAHs unless specific adducts (e.g.,

    
    ) are formed. Atmospheric Pressure Photoionization (APPI) is a viable alternative for LC-MS workflows but lacks the library-matchable fragmentation of EI.
    

Part 2: Spectral Analysis & Isotopic Signatures[1]

The Molecular Ion Cluster ( )

The most diagnostic feature of this spectrum is the molecular ion cluster. Unlike non-halogenated PAHs, the base peak is split due to the natural abundance of bromine isotopes.

IsotopeExact Mass (Da)AbundanceSpectral Signature

78.918350.69%m/z 286 (

)

80.916349.31%m/z 288 (

)

Diagnostic Rule: A doublet at m/z 286 and 288 with a near-perfect 1:1 intensity ratio confirms the presence of a single bromine atom. Any deviation from this ratio suggests interference (e.g., co-elution with a non-brominated impurity) or hydrogen abstraction in the ion source.

Carbon Isotope Contributions

Researchers must account for the


 satellite peaks. With 15 carbons:
  • The

    
     peak (m/z 287) will be approximately 16.5% of the intensity of the m/z 286 peak (
    
    
    
    ).
  • The

    
     peak (m/z 289) follows the same logic relative to the m/z 288 peak.
    

Part 3: Fragmentation Mechanics

The fragmentation of 9-Bromo-10-methoxyanthracene is governed by the stability of the aromatic system versus the lability of the ether linkage.

Primary Pathway: Methyl Radical Loss ( )

The cleavage of the methyl group is often the first significant fragmentation event.

  • Mechanism: Homolytic cleavage of the

    
     bond.
    
  • Product: The formation of a quinoid-like oxonium ion (9-bromo-10-oxo-anthracene cation). This species is exceptionally stable due to resonance delocalization across the central ring.

  • Observation: A doublet at m/z 271 and 273 (maintaining the 1:1 Br pattern).

Secondary Pathway: Carbon Monoxide Loss ( or )

Following methyl loss, the oxygen atom is often expelled as CO, causing a ring contraction.

  • Observation: Peaks at m/z 243/245 . This signifies the degradation of the central ring system.

The De-Bromination Pathway ( )

While the


 bond is stronger than the 

bond, the loss of the bromine radical is statistically significant.
  • Mechanism: Direct cleavage of the C-Br bond to form the [10-methoxyanthracene]

    
     cation.
    
  • Observation: A single, intense peak at m/z 207 .

  • Note: The disappearance of the 1:1 doublet pattern at this mass confirms the loss of bromine.

Visualization of Fragmentation Pathways

Fragmentation M_Ion Molecular Ion (M+.) m/z 286 / 288 (1:1 Ratio) M_Me [M - CH3]+ Quinoid Cation m/z 271 / 273 M_Ion->M_Me - •CH3 (15 Da) M_Br [M - Br]+ Methoxy-Anthracene Cation m/z 207 (Single Peak) M_Ion->M_Br - •Br (79/81 Da) M_CO [M - CH3 - CO]+ Ring Contraction m/z 243 / 245 M_Me->M_CO - CO (28 Da) Anthracene Anthracene Core m/z 178 M_Br->Anthracene - OMe / Ring Deg. M_CO->Anthracene - Br

Figure 1: Mechanistic fragmentation tree for 9-Bromo-10-methoxyanthracene under 70 eV EI.

Part 4: Experimental Protocol (GC-MS)

To ensure reproducible data, the following protocol minimizes thermal degradation (de-bromination) in the injector port.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Toluene (HPLC Grade).

  • Concentration: 10-50 µg/mL (ppm). High concentrations promote dimerization in the source.

  • Vial: Amber glass to prevent photodegradation (homolysis of C-Br bond).

Instrument Parameters (Agilent/Thermo Standard)
ParameterSettingRationale
Inlet Temp 250°CHigh enough to volatilize, low enough to prevent thermal de-bromination.
Injection Mode Split (20:1)Prevents column overload and spectral saturation.[1]
Column DB-5ms (or equivalent)5% Phenyl polysiloxane is ideal for aromatic separation.
Carrier Gas Helium @ 1.0 mL/minStandard flow for optimal MS vacuum.
Source Temp 230°CStandard EI source temperature.
Transfer Line 280°CPrevents condensation of high-boiling PAHs.
Scan Range m/z 50 - 400Captures molecular ion and all relevant fragments.
Workflow Diagram

Workflow Sample Sample Prep (DCM, 20ppm) Inlet GC Inlet 250°C, Split 20:1 Sample->Inlet Column Separation DB-5ms Column Inlet->Column Source Ion Source EI, 70eV Column->Source Analyzer Quadrupole Scan m/z 50-400 Source->Analyzer Data Data Analysis Check 286/288 Ratio Analyzer->Data

Figure 2: Optimized GC-MS workflow for halogenated anthracene derivatives.[2][3][4][5][6]

Part 5: Troubleshooting & Quality Control

The "De-Bromination" Artifact

If you observe a significant peak at m/z 208 (9-methoxyanthracene) that does not match the expected fragmentation ratio, your GC inlet liner may be active.

  • Cause: Dirty liners with active sites can catalyze the replacement of Br with H during injection.

  • Fix: Replace the liner with a deactivated, silanized glass liner.

Dimerization

Peaks at m/z > 500 indicate dimerization.

  • Cause: Concentration too high or source temperature too low.

  • Fix: Dilute sample 10x and re-inject.

References

  • Ossila. 9-Bromoanthracene: A key intermediate for OLED synthesis.[2] Retrieved from

  • Tulp, M. T., et al. (1980).[7] Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry.[7]

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Anthracene Derivatives.

  • Clark, J. Mass Spectra - The M+2 Peak (Bromine Isotopes). Chemguide.

  • University of Colorado Boulder. Elements With More Abundant Heavy Isotopes (Br/Cl Patterns).

Sources

Exploratory

Solubility of 9-Bromo-10-methoxyanthracene in common organic solvents

An In-Depth Technical Guide to the Solubility of 9-Bromo-10-methoxyanthracene in Common Organic Solvents Authored by: A Senior Application Scientist For Researchers, Scientists, and Drug Development Professionals Abstrac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 9-Bromo-10-methoxyanthracene in Common Organic Solvents

Authored by: A Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility

9-Bromo-10-methoxyanthracene belongs to the anthracene family, a class of polycyclic aromatic hydrocarbons (PAHs) that are foundational scaffolds in the development of novel therapeutics and functional organic materials.[1][2] The solubility of such compounds is a critical physicochemical parameter that dictates their behavior in various stages of research and development, including:

  • Reaction Kinetics and Purification: The choice of solvent for synthesis and purification (e.g., recrystallization) is directly dependent on the solubility of the compound at different temperatures.

  • Formulation Development: For pharmaceutical applications, achieving the desired concentration in a suitable solvent system is essential for creating stable and bioavailable drug products.

  • Biological Assays: In vitro and in vivo studies require the compound to be dissolved in a biocompatible solvent to assess its biological activity accurately.

Given the limited publicly available data on 9-bromo-10-methoxyanthracene, this guide aims to provide a predictive framework and a practical approach to understanding and determining its solubility.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "similia similibus solvuntur" or "like dissolves like" is the guiding tenet for predicting solubility.[3] This principle is rooted in the nature and strength of intermolecular forces between the solute and solvent molecules. The key to understanding the solubility of 9-bromo-10-methoxyanthracene lies in analyzing its molecular structure.

The core of the molecule is the nonpolar, aromatic anthracene ring system.[4] The presence of the bromine atom and the methoxy group introduces polarity. The electronegative bromine atom creates a dipole moment, while the oxygen in the methoxy group can act as a hydrogen bond acceptor. However, the large, nonpolar aromatic surface area is expected to be the dominant factor in its overall solubility behavior.

Based on this structure, we can anticipate that 9-bromo-10-methoxyanthracene will exhibit favorable solubility in solvents that can engage in van der Waals interactions and potentially weak dipole-dipole interactions. Its solubility in highly polar, protic solvents like water is expected to be extremely low.

Predicted Solubility Profile of 9-Bromo-10-methoxyanthracene

Lacking direct experimental data for 9-bromo-10-methoxyanthracene, we can infer its likely solubility from structurally similar compounds, namely anthracene and 9-bromoanthracene. Anthracene, a nonpolar hydrocarbon, is soluble in nonpolar and moderately polar organic solvents.[4] 9-Bromoanthracene, with the addition of a polar bromine atom, shows solubility in solvents like acetic acid and carbon disulfide and is slightly soluble in chloroform, DMSO, and methanol.[5]

The methoxy group in 9-bromo-10-methoxyanthracene is an electron-donating group that can slightly increase polarity compared to 9-bromoanthracene. However, the overall nonpolar character of the large aromatic system will likely still dominate. The following table provides a predicted qualitative solubility profile for 9-bromo-10-methoxyanthracene in a range of common organic solvents, categorized by their polarity.

SolventPolarity IndexPredicted SolubilityRationale
Nonpolar Solvents
Hexane0.1Low to ModerateFavorable van der Waals interactions with the anthracene core.
Toluene2.4High"Like dissolves like" principle; both are aromatic hydrocarbons.[3]
Benzene2.7HighSimilar to toluene, strong π-π stacking interactions are possible.
Diethyl Ether2.8ModerateCan engage in dipole-dipole interactions.
Polar Aprotic Solvents
Chloroform4.1Moderate to HighCapable of dipole-dipole interactions and can dissolve many organic compounds.
Dichloromethane (DCM)3.1Moderate to HighA good general-purpose solvent for many organic molecules.
Tetrahydrofuran (THF)4.0ModerateThe ether oxygen can act as a hydrogen bond acceptor.
Acetone5.1ModerateA polar aprotic solvent that can dissolve a wide range of compounds.
Acetonitrile5.8Low to ModerateHigher polarity may limit solubility.
Dimethyl Sulfoxide (DMSO)7.2Low to ModerateHigh polarity may not be ideal for the largely nonpolar solute.
Polar Protic Solvents
Ethanol4.3LowThe presence of a hydroxyl group allows for hydrogen bonding, which may not be favorable for the nonpolar solute.
Methanol5.1LowSimilar to ethanol, its high polarity and hydrogen bonding capacity are not ideal.
Water10.2InsolubleThe highly polar, hydrogen-bonding network of water will not favorably solvate the nonpolar aromatic compound.[6]

Experimental Protocol for Determining the Solubility of 9-Bromo-10-methoxyanthracene

The following is a robust, step-by-step protocol for the quantitative determination of the solubility of 9-bromo-10-methoxyanthracene. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment
  • 9-Bromo-10-methoxyanthracene (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Solubility_Determination_Workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess 9-bromo- 10-methoxyanthracene B Add a known volume of solvent to a vial A->B C Add the solid to the solvent B->C D Vortex to mix C->D E Equilibrate at a constant temperature with shaking (e.g., 24-48 hours) D->E F Centrifuge to pellet undissolved solid E->F G Filter the supernatant through a 0.22 µm syringe filter F->G H Prepare serial dilutions of the clear filtrate G->H I Analyze by HPLC-UV or UV-Vis Spectrophotometry H->I J Determine concentration from a calibration curve I->J

Caption: Experimental workflow for the determination of solubility.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 9-bromo-10-methoxyanthracene into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

    • Securely cap the vials.

  • Equilibration:

    • Vortex the vials vigorously for 1-2 minutes to facilitate initial mixing.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess solid.

    • Carefully withdraw a known volume of the clear supernatant using a pipette. It is crucial not to disturb the solid pellet.

    • For further clarification, pass the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.

  • Quantification:

    • Prepare a stock solution of 9-bromo-10-methoxyanthracene of a known concentration in the same solvent.

    • From the stock solution, prepare a series of calibration standards by serial dilution.

    • Analyze the calibration standards and the filtered sample from the saturated solution using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area or absorbance) versus the concentration of the standards.

    • Determine the concentration of 9-bromo-10-methoxyanthracene in the saturated solution by interpolating its analytical signal on the calibration curve.

  • Calculation of Solubility:

    • The solubility is expressed as the concentration of the saturated solution, typically in units of mg/mL or mol/L.

Self-Validating Aspects of the Protocol

This protocol incorporates several self-validating steps to ensure the accuracy and reliability of the results:

  • Use of Excess Solute: This ensures that a true saturated solution is achieved.

  • Equilibration Time: A sufficient equilibration period is crucial to reach a thermodynamic equilibrium. The constancy of concentration over time can be verified by taking samples at different time points (e.g., 24, 48, and 72 hours).

  • Temperature Control: Maintaining a constant temperature is critical as solubility is temperature-dependent.

  • Clear Supernatant: The combination of centrifugation and filtration ensures that only the dissolved solute is quantified.

  • Calibration Curve: The use of a multi-point calibration curve provides a reliable quantification of the solute concentration.

Conclusion

While direct, published solubility data for 9-bromo-10-methoxyanthracene is scarce, a comprehensive understanding of its solubility profile is achievable through a combination of theoretical prediction and systematic experimental determination. Based on its molecular structure and comparison with related anthracene derivatives, it is predicted to be most soluble in nonpolar aromatic solvents and moderately soluble in polar aprotic solvents, with poor solubility in polar protic solvents. The detailed experimental protocol provided in this guide offers a robust and reliable method for researchers to quantitatively determine the solubility of 9-bromo-10-methoxyanthracene in any solvent of interest. This information is invaluable for advancing research and development activities involving this compound, from synthetic chemistry to pharmaceutical formulation.

References

  • ResearchGate. How can I dissolve anthracene and prepare the dilutions without using Ethanol or any type of alcohols or with a tiny amount of ethanol not exceed 1%?. [Link]

  • Scribd. CH13 Hydrocarbons Shobhit Nirwan. [Link]

  • Hindawi. Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. [Link]

  • Course Hero. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • MDPI. Photophysical Properties of Anthracene Derivatives. [Link]

  • PubChem. 9-Bromo-10-phenyl-anthracene | C20H13Br | CID 4155836. [Link]

  • PubChem. 9-Bromoanthracene | C14H9Br | CID 74062. [Link]

  • Cheméo. Chemical Properties of 9-Bromoanthracene (CAS 1564-64-3). [Link]

  • Wikipedia. Anthracene. [Link]

  • Studylib. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Bellevue College. Experiment 2 # Solubility. [Link]

Sources

Foundational

Photophysical Characterization of 9-Bromo-10-methoxyanthracene: A Technical Guide

Executive Summary 9-Bromo-10-methoxyanthracene (CAS: 50418-16-1) represents a critical functional intermediate in the design of organic semiconductors and fluorescent probes.[1] Unlike symmetrically substituted anthracen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

9-Bromo-10-methoxyanthracene (CAS: 50418-16-1) represents a critical functional intermediate in the design of organic semiconductors and fluorescent probes.[1] Unlike symmetrically substituted anthracenes (e.g., 9,10-diphenylanthracene), this molecule exhibits a complex photophysical profile defined by the competition between the electron-donating methoxy group and the heavy-atom bromine substituent .

This guide provides a comprehensive technical analysis of its electronic structure, predicted spectral properties, and the rigorous experimental protocols required for its characterization. It is designed for researchers utilizing this compound as a building block for Suzuki-Miyaura cross-coupling or as a model system for studying substituent effects on intersystem crossing (ISC).[1]

Molecular Structure & Electronic Properties[1][2]

The photophysics of 9-Bromo-10-methoxyanthracene are governed by two opposing electronic effects at the meso (9,10) positions of the anthracene core.[1][2][3][4][5][6][7][8]

Substituent Effects[1][5][6][7][10]
  • 10-Methoxy Group (+M Effect): The oxygen lone pair participates in conjugation with the anthracene

    
    -system.[1] This raises the energy of the HOMO (Highest Occupied Molecular Orbital) more significantly than the LUMO, resulting in a bathochromic shift (red-shift)  of the absorption and emission spectra relative to unsubstituted anthracene.
    
  • 9-Bromo Group (Heavy Atom Effect): The bromine atom introduces significant spin-orbit coupling (SOC).[1] This facilitates the forbidden transition from the excited singlet state (

    
    ) to the triplet state (
    
    
    
    ), a process known as Intersystem Crossing (ISC) .[1]
Jablonski Diagram: The Quenching Mechanism

The presence of bromine typically reduces the fluorescence quantum yield (


) compared to 9-methoxyanthracene. The diagram below illustrates the kinetic competition between radiative decay (

) and non-radiative intersystem crossing (

).[1]

Jablonski S0 Ground State (S0) S1 Excited Singlet (S1) (Short Lifetime) S0->S1 Absorption (Excitation) S1->S0 Fluorescence (kr) (Weakened) T1 Triplet State (T1) (Long Lifetime) S1->T1 Intersystem Crossing (k_isc) (Enhanced by Br) T1->S0 Non-radiative Decay / Phosphorescence Em Fluorescence (hν)

Figure 1: Jablonski diagram illustrating the Heavy Atom Effect induced by the 9-Bromo substituent, favoring Intersystem Crossing over Fluorescence.

Spectral Characteristics (Predicted & Empirical)

While specific batch-dependent data varies by purity, the following parameters define the spectroscopic baseline for high-purity (>98%) samples in non-polar solvents (e.g., Cyclohexane or Toluene).

Steady-State Spectra[1]
ParameterValue / RangeMechanistic Origin
Absorption

370 – 395 nm

transition, red-shifted by -OMe group vs. Anthracene (356 nm).[1]
Emission

410 – 430 nm Vibronic structure is typically retained but broadened by the polar -OMe group.[1]
Stokes Shift ~2000 - 3000 cm⁻¹ Moderate reorganization energy in the excited state.[1]
Quantum Yield (

)
< 0.10 (Low) Quenched by Bromine-induced ISC.[1] (Compare to

for Anthracene).[1]
Solvatochromism Positive The methoxy group creates a dipole moment; emission red-shifts in polar solvents (e.g., MeCN vs. Hexane).
Time-Resolved Dynamics[1]
  • Fluorescence Lifetime (

    
    ):  Expected to be short (< 2 ns ) due to the rapid 
    
    
    
    rate competing with fluorescence.[1]
  • Triplet Yield (

    
    ):  High. This makes the molecule a potential sensitizer for triplet-triplet annihilation (TTA) or singlet oxygen generation, rather than a bright emitter.[1]
    

Experimental Protocols for Characterization

To validate the photophysical properties of your specific synthesized lot, follow these standardized protocols. Purity is critical: traces of de-brominated 9-methoxyanthracene (highly fluorescent) will artificially inflate the quantum yield.[1]

Protocol: Relative Quantum Yield Determination

Objective: Determine


 using a standard reference.[1]

Reagents:

  • Sample: 9-Bromo-10-methoxyanthracene in Cyclohexane.

  • Reference: 9,10-Diphenylanthracene (DPA) in Cyclohexane (

    
    ).[1]
    

Workflow:

  • Preparation: Prepare stock solutions of Sample and Reference.

  • Dilution: Create a dilution series for both to obtain Absorbance (A) at excitation wavelength (

    
     nm).
    
    • Critical: Keep

      
       (optimally 0.02 - 0.[1]08) to avoid inner-filter effects.[1][9]
      
  • Measurement: Record integrated fluorescence intensity (

    
    ) for each dilution.
    
  • Calculation: Plot

    
     vs. 
    
    
    
    . The slope (
    
    
    ) is used in the equation:
    
    
    (Where
    
    
    is the refractive index of the solvent. If solvents are identical, the term cancels out.)
Protocol: Fluorescence Lifetime (TCSPC)

Objective: Measure the excited state lifetime to quantify quenching efficiency.[1]

TCSPC_Workflow Start Sample Prep (OD ~0.1 @ 375nm) Excitation Pulsed Laser Excitation (375nm or 405nm diode) Start->Excitation Detection Photon Counting (PMT/SPAD) Magic Angle (54.7°) Excitation->Detection Analysis Deconvolution & Fitting (IRF Extraction) Detection->Analysis

Figure 2: Time-Correlated Single Photon Counting (TCSPC) workflow.

Step-by-Step:

  • Excitation: Use a pulsed laser diode (e.g., 375 nm or 405 nm).[1]

  • Polarization: Set emission polarizer to 54.7° (Magic Angle) to eliminate rotational diffusion artifacts, which are significant for asymmetric anthracenes.

  • Fitting: Fit the decay curve to a mono-exponential function:

    
    .[1]
    
    • Note: A bi-exponential decay often indicates the presence of impurities (e.g., unreacted starting material).[1]

Applications & Strategic Utility

Why use 9-Bromo-10-methoxyanthracene if its fluorescence is quenched?

  • Turn-On Probes: The C-Br bond is a reactive handle.[1] Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) can replace the Bromine with an aryl or alkynyl group.[1] This restores the high quantum yield (

    
    ), creating a "fluorescence switch."[1]
    
  • Triplet Sensitizers: The high intersystem crossing rate makes it useful for generating triplet states for photochemical upconversion or photodynamic therapy (PDT) research.[1]

  • OLED Intermediates: It serves as a precursor to highly efficient blue emitters (e.g., ADN derivatives) where the methoxy group is later modified or serves to tune the HOMO energy level.[1]

References

  • Berlman, I. B. (1971).[1][9] Handbook of Fluorescence Spectra of Aromatic Molecules. Academic Press.[1][9] (Foundational data on anthracene derivatives).

  • Moth-Poulsen, K., et al. (2015).[1] "Photophysical characterization of the 9,10-disubstituted anthracene chromophore." RSC Advances.

  • Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. Springer.[1] (Standard protocols for QY and TCSPC).

  • Gray, V., et al. (2014).[1] "Singlet–triplet energy splitting in 9,10-substituted anthracenes." Journal of Physical Chemistry A.

  • Niederalt, C., et al. (1995).[1] "Solvent dependence of the electronic spectra of 9-substituted anthracenes." Journal of Photochemistry and Photobiology A: Chemistry.

Sources

Exploratory

Fluorescent quantum yield of 9-Bromo-10-methoxyanthracene

An In-Depth Technical Guide to the Fluorescent Quantum Yield of 9-Bromo-10-methoxyanthracene For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the theoretical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Fluorescent Quantum Yield of 9-Bromo-10-methoxyanthracene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the fluorescent quantum yield of 9-Bromo-10-methoxyanthracene. As a Senior Application Scientist, the following sections synthesize fundamental principles with actionable protocols, ensuring scientific integrity and enabling researchers to confidently assess the photophysical properties of this and related compounds.

Introduction to Fluorescent Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of a molecule's fluorescence. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the molecule.[1][2][3] A high quantum yield is often a desirable characteristic for applications such as fluorescent probes, sensors, and organic light-emitting diodes (OLEDs).[4]

The quantum yield is intrinsically linked to the radiative (fluorescence) and non-radiative decay rates of the excited singlet state (S1). The relationship is expressed as:

Φf = kf / (kf + knr)

where:

  • kf is the rate constant for radiative decay (fluorescence).

  • knr is the sum of the rate constants for all non-radiative decay pathways, such as internal conversion and intersystem crossing.

Understanding the factors that influence these decay rates is crucial for predicting and modulating the fluorescent properties of a molecule.

The Significance of 9-Bromo-10-methoxyanthracene

9-Bromo-10-methoxyanthracene is a disubstituted anthracene derivative. The anthracene core is a well-known fluorophore, and its derivatives are of significant interest in materials science and medicinal chemistry. The substituents at the 9 and 10 positions can dramatically alter the photophysical properties of the parent molecule. Specifically, in 9-Bromo-10-methoxyanthracene:

  • The Methoxy Group (-OCH3): As an electron-donating group, the methoxy substituent is expected to increase the electron density of the aromatic system. This can lead to a red-shift in the absorption and emission spectra and potentially influence the quantum yield.

  • The Bromo Group (-Br): The presence of a heavy atom like bromine can introduce a significant "heavy-atom effect." This effect enhances spin-orbit coupling, which facilitates intersystem crossing from the singlet excited state (S1) to the triplet excited state (T1). An increased rate of intersystem crossing provides a more efficient non-radiative decay pathway, which typically leads to a decrease in fluorescence quantum yield.

Therefore, the interplay between the electron-donating methoxy group and the fluorescence-quenching bromo group makes 9-Bromo-10-methoxyanthracene an interesting subject for photophysical investigation.

Synthesis of 9-Bromo-10-methoxyanthracene

Proposed Synthetic Pathway:

A 9,10-Dibromoanthracene B Nucleophilic Aromatic Substitution A->B Sodium methoxide, High Temperature C 9-Bromo-10-methoxyanthracene B->C

Figure 1: Proposed synthesis of 9-Bromo-10-methoxyanthracene.

Step-by-Step Protocol:

  • Starting Material: Begin with commercially available 9,10-dibromoanthracene.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 9,10-dibromoanthracene in a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add an excess of sodium methoxide (NaOMe) to the solution. The methoxide ion will act as the nucleophile.

  • Reaction Conditions: Heat the reaction mixture to a high temperature (e.g., 100-150 °C) and allow it to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by slowly adding water. The product may precipitate out of the solution.

  • Purification: Collect the crude product by filtration. Purify the product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of dichloromethane and hexanes) to obtain pure 9-Bromo-10-methoxyanthracene.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Determining the Fluorescent Quantum Yield: A Practical Guide

The relative method is a widely used and accessible approach for determining the fluorescence quantum yield of an unknown sample.[1] This method involves comparing the fluorescence properties of the unknown sample to a well-characterized standard with a known quantum yield.[3]

4.1. Selection of a Suitable Standard

The choice of the reference standard is critical for accurate quantum yield determination. The ideal standard should:

  • Have a known and well-documented quantum yield in the same solvent as the sample.

  • Absorb and emit in a similar spectral region as the sample.

  • Be chemically stable and readily available in high purity.

Table 1: Common Fluorescence Quantum Yield Standards

StandardSolventQuantum Yield (Φf)
Quinine Sulfate0.5 M H₂SO₄0.546
9,10-DiphenylanthraceneCyclohexane0.90 - 1.0[5]
AnthraceneCyclohexane0.36[6]

For 9-Bromo-10-methoxyanthracene, which is an anthracene derivative, 9,10-diphenylanthracene in cyclohexane would be an excellent choice as a standard due to its structural similarity and high, well-established quantum yield.

4.2. Experimental Workflow

cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis A Prepare stock solutions of sample and standard B Prepare a series of dilutions (Abs < 0.1) A->B C Measure UV-Vis absorbance of all solutions B->C D Measure fluorescence emission spectra of all solutions C->D E Integrate the area under the corrected emission spectra D->E F Plot integrated fluorescence intensity vs. absorbance E->F G Calculate the slope for sample and standard F->G H Calculate the quantum yield G->H

Figure 2: Workflow for relative quantum yield determination.

4.3. Step-by-Step Protocol for Relative Quantum Yield Measurement

  • Solution Preparation:

    • Prepare stock solutions of both the 9-Bromo-10-methoxyanthracene sample and the chosen standard (e.g., 9,10-diphenylanthracene) in a high-purity spectroscopic grade solvent (e.g., cyclohexane).

    • From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength. This is crucial to avoid inner filter effects.[6]

  • UV-Vis Absorbance Measurements:

    • Using a UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.

    • Record the absorbance value at the chosen excitation wavelength for each solution. The excitation wavelength should be the same for both the sample and the standard.

  • Fluorescence Emission Measurements:

    • Using a spectrofluorometer, measure the fluorescence emission spectra of all solutions.

    • It is essential to use the same excitation wavelength, slit widths, and other instrument parameters for both the sample and the standard.

    • The emission spectra should be corrected for the wavelength-dependent sensitivity of the detector.

  • Data Analysis and Calculation:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. This should yield a linear relationship.

    • Determine the slope of the best-fit line for both the sample (Grad_x) and the standard (Grad_st).

    • The quantum yield of the unknown sample (Φ_x) can then be calculated using the following equation:[1]

      Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x² / n_st²)

      where:

      • Φ_st is the quantum yield of the standard.

      • Grad_x is the slope from the plot of integrated fluorescence intensity vs. absorbance for the sample.

      • Grad_st is the slope from the plot of integrated fluorescence intensity vs. absorbance for the standard.

      • n_x is the refractive index of the solvent used for the sample.

      • n_st is the refractive index of the solvent used for the standard. (If the same solvent is used, this term becomes 1).

Expected Factors Influencing the Quantum Yield of 9-Bromo-10-methoxyanthracene

The measured quantum yield of 9-Bromo-10-methoxyanthracene will be a result of the competing electronic effects of its substituents.

QY Quantum Yield of 9-Bromo-10-methoxyanthracene HeavyAtom Heavy-Atom Effect (Bromine) QY->HeavyAtom decreases ElectronDonating Electron-Donating Effect (Methoxy) QY->ElectronDonating influences IntersystemCrossing Increased Intersystem Crossing (S1 -> T1) HeavyAtom->IntersystemCrossing RadiativeDecay Potential Increase in Radiative Decay Rate ElectronDonating->RadiativeDecay FluorescenceQuenching Fluorescence Quenching IntersystemCrossing->FluorescenceQuenching

Figure 3: Factors influencing the quantum yield.

  • The Dominant Heavy-Atom Effect: It is highly probable that the heavy-atom effect of the bromine atom will be the dominant factor. This will likely lead to a significantly lower fluorescence quantum yield for 9-Bromo-10-methoxyanthracene compared to unsubstituted anthracene (Φf ≈ 0.36 in cyclohexane)[6] or 9,10-diphenylanthracene (Φf ≈ 0.9-1.0 in cyclohexane).[5]

  • Solvent Effects: The polarity of the solvent can influence the energy levels of the excited state and thus affect the quantum yield. It is advisable to measure the quantum yield in a series of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, and acetonitrile) to fully characterize the photophysical behavior of the compound.

  • Temperature: Temperature can also impact the quantum yield. Lowering the temperature can reduce the efficiency of non-radiative decay pathways, potentially leading to an increase in fluorescence.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and determination of the fluorescent quantum yield of 9-Bromo-10-methoxyanthracene. By following the detailed protocols for synthesis and relative quantum yield measurement, researchers can obtain reliable and accurate data. The discussion of the competing electronic effects of the bromo and methoxy substituents offers a basis for interpreting the experimental results. This systematic approach will enable a thorough understanding of the photophysical properties of this and other novel fluorophores, which is essential for their rational design and application in various scientific and technological fields.

References

  • Berlman, I. B. (1965).
  • Dixon, J. M., Taniguchi, M., & Lindsey, J. S. (2005). PhotochemCAD 2. A Refined Program with Accompanying Spectral Databases for Photochemical Calculations. Photochemistry and Photobiology, 81, 212-213.
  • JASCO. (2021). Fluorescence quantum yield measurement. Retrieved from [Link]

  • Demas, J. N., & Crosby, G. A. (1971). The Measurement of Photoluminescence Quantum Yields. A Review. The Journal of Physical Chemistry, 75(8), 991-1024.
  • Oregon Medical Laser Center. Anthracene. Retrieved from [Link]

  • Eaton, D. F. (1988). Reference materials for fluorescence quantum yield measurements. Pure and Applied Chemistry, 60(7), 1107-1114.
  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.
  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Al-Muallem, H. A., & Al-Amri, A. A. (2018). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Journal of Saudi Chemical Society, 22(8), 985-993.
  • Lönnecke, P., & Hey-Hawkins, E. (2006). Syntheses and Structures of 9-Bromo-10-diphenylphosphanylanthracene and its Oxidation Products. Zeitschrift für anorganische und allgemeine Chemie, 632(10-11), 1699-1704.
  • Gáspár, M., & Gáspár, M. (2007). Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. Journal of Photochemistry and Photobiology A: Chemistry, 188(2-3), 263-269.
  • Melhuish, W. H. (1976). Fluorescence quantum yield measurements.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4155836, 9-Bromo-10-phenyl-anthracene. Retrieved from [Link].

  • Edinburgh Instruments. (2021). Relative Quantum Yield. Retrieved from [Link]

  • Li, Y., Wang, Y., & Zhang, J. (2012). Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene. Chinese Journal of Luminescence, 33(1), 45-50.
  • Shimadzu Corporation. (2018). Relative Quantum Yield Measurement of a Sample in Solution. Retrieved from [Link]

  • CN103073387A - Preparation method of 9, 10-dibromoanthracene - Google P
  • National Institute of Standards and Technology. 9-Bromoanthracene. Retrieved from [Link]

  • da Silva, J. P., & da Silva, J. P. (2005). Photophysical studies of 9,10-phenanthrenequinones. Journal of Photochemistry and Photobiology A: Chemistry, 175(2-3), 151-158.
  • He, C., Guo, H., Peng, Q., Dong, S., & Li, F. (2017). Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes. The Royal Society of Chemistry, 7(12), 7937-7944.
  • Ramesan, S., Vyas, S., & Abid, A. (2016). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Agilent Technologies.

Sources

Foundational

Electrochemical properties of 9-Bromo-10-methoxyanthracene

An In-depth Technical Guide to the Electrochemical Properties of 9-Bromo-10-methoxyanthracene For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overvie...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electrochemical Properties of 9-Bromo-10-methoxyanthracene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated electrochemical properties of 9-Bromo-10-methoxyanthracene. While specific experimental data for this particular molecule is limited in publicly available literature, this document, authored from the perspective of a Senior Application Scientist, synthesizes established principles of electrochemistry and draws upon data from structurally related anthracene derivatives to present a predictive yet robust analysis. The guide details the theoretical underpinnings of its electrochemical behavior, offers detailed protocols for its experimental characterization, and provides insights into the interpretation of the resulting data. This document is intended to serve as a valuable resource for researchers in materials science and drug development, enabling them to design and execute experiments to elucidate the electrochemical profile of this and similar aromatic compounds.

Introduction to 9-Bromo-10-methoxyanthracene

9-Bromo-10-methoxyanthracene is a disubstituted anthracene derivative featuring an electron-withdrawing bromine atom and an electron-donating methoxy group at the 9 and 10 positions of the anthracene core. This unique substitution pattern is expected to significantly influence the electronic properties of the molecule, making it a compound of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), and as a potential scaffold in medicinal chemistry.[1][2] The electrochemical properties of such molecules are of paramount importance as they govern their charge transport capabilities, stability, and reactivity in redox processes. A thorough understanding of these properties is crucial for the rational design of new materials and therapeutics.

Theoretical Framework: Predicting Electrochemical Behavior

The electrochemical behavior of 9-Bromo-10-methoxyanthracene is primarily dictated by the electronic effects of its substituents on the π-conjugated anthracene system.

  • The Anthracene Core: Anthracene itself is a well-characterized polycyclic aromatic hydrocarbon that undergoes reversible one-electron oxidation and reduction processes.[3] These events correspond to the formation of a radical cation and a radical anion, respectively.

  • Influence of Substituents:

    • Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent increases the electron density of the anthracene core. This is anticipated to lower the oxidation potential, making the molecule easier to oxidize compared to unsubstituted anthracene.

    • Bromo Group (-Br): The bromine atom is an electron-withdrawing group via the inductive effect, which decreases the electron density of the aromatic system. This effect is expected to make the molecule more difficult to oxidize (higher oxidation potential) and easier to reduce (less negative reduction potential) compared to anthracene.

The interplay of these opposing electronic effects will determine the precise redox potentials of 9-Bromo-10-methoxyanthracene. It is hypothesized that the electron-donating character of the methoxy group will have a more pronounced effect on the oxidation potential, while the electron-withdrawing nature of the bromine will more significantly impact the reduction potential.

Predicted Electrochemical Profile

Based on the analysis of related anthracene derivatives, a qualitative prediction of the cyclic voltammogram (CV) of 9-Bromo-10-methoxyanthracene can be made.[4] The CV is expected to exhibit at least one quasi-reversible oxidation wave and one quasi-reversible reduction wave.

Table 1: Predicted Electrochemical Data for 9-Bromo-10-methoxyanthracene
ParameterPredicted ValueRationale
First Oxidation Potential (Epa)+0.8 to +1.2 V vs. Fc/Fc+Lower than 9,10-dibromoanthracene due to the methoxy group.
First Reduction Potential (Epc)-1.5 to -1.9 V vs. Fc/Fc+Less negative than anthracene due to the bromo group.
HOMO Energy Level-5.2 to -5.6 eVEstimated from the onset of the first oxidation peak.
LUMO Energy Level-2.9 to -3.3 eVEstimated from the onset of the first reduction peak.

Note: These are estimated values and require experimental verification.

Experimental Protocols for Electrochemical Characterization

To experimentally validate the predicted electrochemical properties, a series of well-established electrochemical techniques should be employed.

General Experimental Setup

A standard three-electrode electrochemical cell is required.[5][6]

  • Working Electrode: Glassy carbon or platinum disk electrode.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

  • Counter Electrode: Platinum wire or graphite rod.

  • Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable organic solvent (e.g., dichloromethane or acetonitrile).[6]

Diagram 1: Electrochemical Cell Setup

G cluster_cell Electrochemical Cell WE Working Electrode Potentiostat Potentiostat WE->Potentiostat Current Measurement RE Reference Electrode CE Counter Electrode Analyte 9-Bromo-10-methoxy- anthracene in Electrolyte Solution Potentiostat->WE Potential Control Potentiostat->RE Potentiostat->CE G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Analyte Solution B Polish Working Electrode A->B C Assemble 3-Electrode Cell B->C D Purge with Inert Gas C->D E Cyclic Voltammetry (CV) (Varying Scan Rates) D->E F Differential Pulse Voltammetry (DPV) D->F G Determine Peak Potentials E->G F->G H Calculate Formal Potentials G->H I Assess Electron Transfer Kinetics H->I J Estimate HOMO/LUMO Levels I->J

Caption: A workflow for the electrochemical characterization of 9-Bromo-10-methoxyanthracene.

Data Analysis and Interpretation

  • Peak Potentials (Epa and Epc): The anodic (oxidation) and cathodic (reduction) peak potentials are determined directly from the voltammograms.

  • Formal Potential (E°'): For a reversible couple, the formal potential can be estimated as the average of the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.

  • Peak Separation (ΔEp): The separation between the anodic and cathodic peak potentials (ΔEp = |Epa - Epc|) provides information about the electron transfer kinetics. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature. Larger values indicate quasi-reversible or irreversible kinetics.

  • Peak Current (ip): The peak current is proportional to the concentration of the analyte and the square root of the scan rate for a diffusion-controlled process, as described by the Randles-Sevcik equation. [7]A plot of ip vs. the square root of the scan rate should be linear for a freely diffusing species.

  • HOMO and LUMO Estimation: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated from the onset potentials of the first oxidation and reduction peaks, respectively, using empirical relationships and a reference compound such as ferrocene/ferrocenium (Fc/Fc+).

Conclusion

This technical guide provides a predictive framework and a detailed experimental roadmap for the comprehensive electrochemical characterization of 9-Bromo-10-methoxyanthracene. By leveraging the foundational principles of electrochemistry and drawing parallels with related anthracene derivatives, researchers can efficiently design and execute experiments to elucidate the fundamental electronic properties of this molecule. The insights gained from such studies will be instrumental in advancing its potential applications in organic electronics and drug development.

References

  • (2025-08-06) The electrochemical properties and energy levels of the two compounds were investigated by cyclic voltammetry. The non-doped devices based on the two anthracene derivatives exhibit low turn-on voltage and stable deep-blue emission with high efficiency (external quantum efficiency of about 3.0%). [Source: ResearchGate, https://www.researchgate.net/publication/348393559_Crystal_structure_of_10-bromo-9-phenylanthracene-anthracene-910-dione_21_C20H13BrC7H4O_C27H17BrO]
  • (2020-10-09) Anthracene derivatives are a class of polynuclear hydrocarbons with various applications. [Source: YouTube, https://www.youtube.
  • Cyclic voltammetry is a powerful technique for investigating redox processes. [Source: Ossila, https://www.ossila.com/pages/cyclic-voltammetry]
  • (2022-01-01) Anthracene has been a focus of attention due to its photoluminescence and electroluminescent properties. [Source: TÜBİTAK Academic Journals, https://journals.tubitak.gov.tr/chem/abstract-4238-23.html]
  • 9-Bromoanthracene is a precursor for the synthesis of various functional materials. [Source: Journal of King Saud University - Science, https://www.sciencedirect.com/science/article/pii/S101836472030588X]
  • A three-electrode system is typically used for cyclic voltammetry measurements. [Source: Ossila, https://www.ossila.com/pages/cyclic-voltammetry]
  • (2025-08-09) 9,10-Dibromoanthracene is a common starting material for the synthesis of 9,10-disubstituted anthracene derivatives. [Source: ResearchGate, https://www.researchgate.
  • (2025-10-16) The electrochemical properties of 9,10-disubstituted anthracenes have been studied in the context of organic electronics. [Source: ResearchGate, https://www.researchgate.
  • (2021-08-16) The electrochemical behaviors of anthracene derivatives are crucial for their application in OLEDs. [Source: Materials Chemistry Frontiers (RSC Publishing), https://pubs.rsc.org/en/content/articlelanding/2021/qm/d1qm00788h]
  • (2019-08-26) Functionalization at the 9,10-position of anthracene can have a significant effect on the solid-state arrangement and thermal stability, with minor changes to the electrochemical behavior. [Source: MDPI, https://www.mdpi.com/1420-3049/24/17/3095]
  • (2025-10-16) Cyclic voltammetry is used to study the photophysical and electrochemical properties of anthracene derivatives. [Source: ResearchGate, https://www.researchgate.
  • (2021-08-16) Anthracene derivatives are promising candidates for deep-blue OLEDs. [Source: Materials Chemistry Frontiers (RSC Publishing), https://pubs.rsc.org/en/content/articlelanding/2021/qm/d1qm00788h]
  • (2019-08-26) Anthracene-based semiconductors have attracted interest due to their air stability and favorable electronic properties. [Source: MDPI, https://www.mdpi.com/1420-3049/24/17/3095]
  • The reaction kinetics of electrogenerated anthracene cation radicals can be studied using electrochemical methods. [Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing), https://pubs.rsc.org/en/content/articlelanding/1997/p2/a700547i]
  • Spectroelectrochemistry can be used to identify the analytical absorbance signal for anthracene. [Source: Scientific.Net, https://www.scientific.net/KEM.605.289]
  • (2017-11-03) A detailed guide on the practical aspects of cyclic voltammetry. [Source: Journal of Chemical Education, https://pubs.acs.org/doi/10.1021/acs.jchemed.7b00361]
  • (2023-01-12) Spectroelectrochemistry and cyclic voltammetry are used to study the electrochemical properties of anthraquinone derivatives. [Source: JKU, https://www.jku.at/fileadmin/gruppen/128/Master_Thesis_Simon_Heilbrunner.pdf]
  • The Randles-Sevcik equation describes the relationship between peak current and scan rate in cyclic voltammetry. [Source: University of Duisburg-Essen, https://www.uni-due.de/imperia/md/content/oc/schnakenburg/education/ss2018/ac_i-seminar_ss18/10_cyclic_voltammetry__a_practical_beginners_guide.pdf]
  • A detailed description of the components of an electrochemical cell for CV experiments. [Source: Journal of Chemical Education, https://pubs.acs.org/doi/10.1021/acs.jchemed.7b00361]
  • The kinetics of heterogeneous electron-transfer reactions can be investigated using nanoelectrodes. [Source: PubMed, https://pubmed.ncbi.nlm.nih.gov/16970330/]

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Exploratory

A Senior Application Scientist's Guide to the Theoretical Electronic Structure of 9-Bromo-10-methoxyanthracene

Abstract This in-depth technical guide provides a comprehensive framework for the theoretical investigation of the electronic structure of 9-Bromo-10-methoxyanthracene. Aimed at researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive framework for the theoretical investigation of the electronic structure of 9-Bromo-10-methoxyanthracene. Aimed at researchers, scientists, and professionals in drug development, this document details the computational methodologies, from first principles, required to elucidate the electronic properties of this substituted anthracene. We will explore the application of Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state characteristics, which are crucial for understanding the molecule's photophysical behavior. The guide emphasizes not just the procedural steps but the underlying scientific rationale, ensuring a robust and validated computational approach.

Introduction to 9-Bromo-10-methoxyanthracene: A Molecule of Interest

Anthracene and its derivatives are a significant class of polycyclic aromatic hydrocarbons (PAHs) extensively studied for their applications in organic electronics, such as organic light-emitting diodes (OLEDs), and as fluorescent probes in biological systems.[1][2] The electronic properties of the anthracene core are sensitive to substitution, allowing for the fine-tuning of its photophysical characteristics.[3][4]

9-Bromo-10-methoxyanthracene, the subject of this guide, presents an interesting case of substitution on the central ring of the anthracene moiety. The presence of a bromine atom, an electron-withdrawing group, and a methoxy group, an electron-donating group, at the 9 and 10 positions, respectively, is expected to significantly influence the electronic distribution and, consequently, the molecule's absorption and emission properties.[5] A thorough understanding of its electronic structure is paramount for designing novel materials with tailored optoelectronic properties or for developing new fluorescent probes with specific sensing capabilities.

Theoretical calculations provide a powerful and cost-effective means to predict and understand the electronic behavior of such molecules before engaging in potentially complex and time-consuming synthetic efforts.

The Theoretical Framework: A Quantum Chemical Approach

To accurately model the electronic structure of 9-Bromo-10-methoxyanthracene, we employ quantum chemical methods, specifically Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).

2.1. Density Functional Theory (DFT): The Ground State

DFT has become the workhorse of computational chemistry for medium to large-sized molecules due to its favorable balance between accuracy and computational cost.[6] It is particularly effective for calculating the ground-state electronic properties of aromatic hydrocarbons.[7] The core idea of DFT is to replace the complex many-electron wavefunction with the much simpler electron density as the fundamental variable.

For a molecule like 9-Bromo-10-methoxyanthracene, a hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a well-established choice that often yields results in good agreement with experimental data for organic molecules.[5][8] The choice of basis set is also critical. A Pople-style basis set, such as 6-31G(d), is a good starting point, providing a reasonable description of the electronic structure without being computationally prohibitive. For more accurate calculations, especially when considering anionic species or excited states, the inclusion of diffuse functions (e.g., 6-31+G(d)) is recommended.[8]

2.2. Time-Dependent Density Functional Theory (TD-DFT): The Excited States

To investigate the photophysical properties, such as UV-Vis absorption spectra, we turn to TD-DFT.[9] This method allows for the calculation of vertical excitation energies, which correspond to the absorption of light. By calculating the energies of several of the lowest excited states and their corresponding oscillator strengths (a measure of the probability of a transition), we can simulate the molecule's electronic absorption spectrum.

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a robust and self-validating workflow for the theoretical calculation of the electronic structure of 9-Bromo-10-methoxyanthracene. This workflow is designed to be implemented using computational chemistry software packages like Gaussian, ORCA, or GAMESS.

Step 1: Molecular Structure Creation

  • Action: Construct the 3D structure of 9-Bromo-10-methoxyanthracene using a molecular builder/editor such as GaussView, Avogadro, or ChemDraw.

  • Causality: An accurate initial geometry is crucial for the success and efficiency of the subsequent geometry optimization. Ensure that the bond lengths and angles are reasonable.

Step 2: Ground State Geometry Optimization

  • Action: Perform a geometry optimization calculation using DFT.

  • Protocol:

    • Method: B3LYP

    • Basis Set: 6-31G(d)

    • Keywords: Opt

  • Causality: This step finds the lowest energy conformation (a local minimum on the potential energy surface) of the molecule.[10] The forces on all atoms will be minimized, resulting in a stable structure.

Step 3: Vibrational Frequency Analysis

  • Action: Perform a frequency calculation on the optimized geometry.

  • Protocol:

    • Method: B3LYP

    • Basis Set: 6-31G(d)

    • Keywords: Freq

  • Causality: This is a critical self-validation step.[11] The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. If imaginary frequencies are present, it indicates a saddle point, and the geometry needs to be re-optimized.[12]

Step 4: Calculation of Ground-State Electronic Properties

  • Action: From the results of the optimized and frequency-confirmed structure, analyze the ground-state electronic properties.

  • Key Properties:

    • HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap provides an estimate of the molecule's electronic excitation energy.[13]

    • Molecular Orbital Visualization: Visualize the HOMO and LUMO to understand the distribution of electron density involved in electronic transitions.

    • Mulliken or Natural Bond Orbital (NBO) Population Analysis: To determine the partial atomic charges and understand the intramolecular charge distribution.[14]

Step 5: Simulating the UV-Vis Absorption Spectrum

  • Action: Perform a TD-DFT calculation on the optimized ground-state geometry.

  • Protocol:

    • Method: B3LYP

    • Basis Set: 6-31G(d)

    • Keywords: TD(NStates=10) (calculating the first 10 excited states is a good starting point)

  • Causality: This calculation provides the vertical excitation energies and oscillator strengths for the electronic transitions. These data can be used to plot a simulated UV-Vis spectrum.

Computational Workflow Diagram

Computational Workflow for 9-Bromo-10-methoxyanthracene cluster_prep Preparation cluster_dft DFT Calculations cluster_analysis Analysis & Prediction mol_build 1. Molecular Structure Creation geom_opt 2. Geometry Optimization (B3LYP/6-31G(d)) mol_build->geom_opt Initial Geometry freq_calc 3. Frequency Calculation (B3LYP/6-31G(d)) geom_opt->freq_calc Optimized Geometry validation Imaginary Freq? freq_calc->validation validation->geom_opt Yes (Re-optimize) ground_state 4. Ground-State Properties Analysis validation->ground_state No (True Minimum) tddft_calc 5. TD-DFT Calculation (B3LYP/6-31G(d)) ground_state->tddft_calc uv_vis Simulated UV-Vis Spectrum tddft_calc->uv_vis

Caption: A flowchart illustrating the key steps in the theoretical calculation of the electronic structure of 9-Bromo-10-methoxyanthracene.

Analysis and Interpretation of Results

The output from these calculations will provide a wealth of information. Here's how to interpret the key data:

4.1. Optimized Geometry

The optimized geometry provides the most stable three-dimensional arrangement of the atoms. For substituted anthracenes, it is important to note any deviations from planarity, as this can affect the extent of π-conjugation and, consequently, the electronic properties.

4.2. Molecular Orbitals and Energy Levels

A table summarizing the energies of the frontier molecular orbitals is essential for a clear presentation of the results.

OrbitalEnergy (eV)Description
LUMO+1ValueSecond Lowest Unoccupied Molecular Orbital
LUMOValueLowest Unoccupied Molecular Orbital
HOMOValueHighest Occupied Molecular Orbital
HOMO-1ValueSecond Highest Occupied Molecular Orbital
HOMO-LUMO Gap Calculated Value E(LUMO) - E(HOMO)

The HOMO-LUMO gap is a critical parameter. A smaller gap generally corresponds to a red-shift (longer wavelength) in the absorption spectrum.[13] Visualization of the HOMO and LUMO will likely show that the HOMO is primarily localized on the electron-rich methoxy-substituted part of the anthracene core, while the LUMO may have significant contributions from the electron-withdrawing bromo-substituted region and the rest of the aromatic system.

4.3. Simulated UV-Vis Spectrum

The TD-DFT calculation will yield a list of electronic transitions, their corresponding wavelengths, and oscillator strengths.

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁ValueValueHOMO → LUMO
S₀ → S₂ValueValueHOMO-1 → LUMO
S₀ → S₃ValueValueHOMO → LUMO+1

The transitions with the largest oscillator strengths will correspond to the most intense peaks in the experimental UV-Vis spectrum. The major orbital contributions tell us about the nature of the electronic transition (e.g., a π → π* transition).

Data Validation and Benchmarking

Theoretical calculations, while powerful, are approximations of reality. Therefore, it is crucial to validate the computational results against experimental data whenever possible.

  • Comparison with Experimental UV-Vis Spectra: The calculated absorption maxima should be compared with experimentally measured spectra for 9-Bromo-10-methoxyanthracene or closely related compounds.[15][16] Discrepancies can arise from solvent effects (which can be modeled using continuum solvation models like PCM) and the inherent approximations in the chosen DFT functional and basis set.

  • Electrochemical Data: Experimental data from techniques like cyclic voltammetry can provide information about the HOMO and LUMO energy levels, which can be compared with the calculated values.

Conclusion and Outlook

This guide has provided a detailed and scientifically grounded protocol for the theoretical investigation of the electronic structure of 9-Bromo-10-methoxyanthracene. By following this workflow, researchers can gain valuable insights into the molecule's ground and excited-state properties, which can guide the design of new materials and functional molecules.

Future work could involve exploring the effects of different solvents on the electronic properties, investigating the fluorescence properties by optimizing the first excited state geometry, and performing more advanced calculations to refine the accuracy of the predicted spectra. Furthermore, the impact of different substituent patterns on the anthracene core can be systematically studied using this computational framework.

References

  • Barrett Research Group, GAUSSIAN 09W TUTORIAL. University of Rochester.[Link]

  • Chemek, M. et al. (2022). Synthesis, experimental and theoretical characterization of a new copolymer bearing pyrrole and anthracene units. Journal of Photochemistry and Photobiology A: Chemistry.[Link]

  • Gaussian Inc. (2023). Gaussian 16W Reference. Gaussian.[Link]

  • Hleli, S. et al. (2021). Design and Color Prediction of Anthracene-Based Dyes Based on Quantum Chemical Calculations. Polymers.[Link]

  • Jacquemin, D. et al. (2004). Theoretical investigation of substituted anthraquinone dyes. The Journal of Chemical Physics.[Link]

  • Kukhta, N. et al. (2018). DFT study of the electronic structure of anthracene derivatives in their neutral, anion and cation forms. ResearchGate.[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4155836, 9-Bromo-10-phenyl-anthracene. PubChem.[Link]

  • Pander, P. et al. (2018). Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene. Beilstein Journal of Organic Chemistry.[Link]

  • Q-Chem. Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Q-Chem.[Link]

  • Stratton, W. et al. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. Materials.[Link]

  • Varol, M. et al. (2016). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Journal of Chemical and Pharmaceutical Research.[Link]

  • Wikipedia. Anthracene. Wikipedia.[Link]

  • Ye, Z. et al. (2007). Electronic structures and spectra of conducting anthracene derivatives. ResearchGate.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Nucleophilic Substitution of the Methoxy Group on 9-Bromo-10-methoxyanthracene

This is a comprehensive Application Note and Protocol guide designed for high-level researchers and drug development professionals. It addresses the specific challenge of substituting the methoxy group on the electron-ri...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide designed for high-level researchers and drug development professionals. It addresses the specific challenge of substituting the methoxy group on the electron-rich anthracene core while managing the chemoselectivity of the bromine substituent.

Executive Summary & Strategic Overview

The functionalization of 9-Bromo-10-methoxyanthracene (9-BMA) presents a unique chemoselective paradox. While the C9-Bromine bond is the conventional electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the C10-Methoxy group is often considered inert or a simple protecting group.

However, specific structural activity relationship (SAR) campaigns require the substitution of the C10-methoxy group to tune solubility, Stokes shift, or biological affinity. This guide details the Acid-Mediated


 Substitution Protocol , which exploits the high stability of the 9-anthracenyl cation to facilitate methoxy displacement without compromising the C-Br bond.
The Mechanistic Challenge

Standard Nucleophilic Aromatic Substitution (


) is ineffective here because the anthracene ring is electron-rich, repelling incoming nucleophiles. Furthermore, the methoxy group is a poor leaving group (

of MeOH

15.5).

The Solution: We utilize an Acid-Catalyzed


 Pathway . Protonation or Lewis acid coordination of the methoxy oxygen generates a highly stabilized 9-bromo-10-anthracenyl carbocation. This intermediate is susceptible to attack by weak nucleophiles (alcohols, thiols, amines) under mild conditions, preserving the C-Br motif.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways: the undesired Lithium-Halogen exchange (Path A) versus the desired Acid-Mediated Substitution (Path B).

G Start 9-Bromo-10-methoxyanthracene Li_Exchange Li-Halogen Exchange (Fast, Undesired) Start->Li_Exchange n-BuLi / THF Protonation Oxonium Intermediate (Acid Coordination) Start->Protonation TFA or BF3·OEt2 Debrominated 9-Lithio-10-methoxyanthracene (Loss of Br) Li_Exchange->Debrominated Cation 9-Bromo-10-anthracenyl Cation (Stabilized) Protonation->Cation - MeOH Product 9-Bromo-10-substituted Anthracene Cation->Product + Nucleophile (Nu-H)

Figure 1: Chemoselectivity map. Path B (Green) highlights the cation-mediated route required to retain the bromine atom while substituting the methoxy group.

Experimental Protocol: Acid-Mediated Solvolytic Substitution

This protocol describes the substitution of the methoxy group with a higher alcohol (e.g., n-octanol) or a thiol, driven by the volatility of methanol or mass action.

Materials & Reagents[1][2]
  • Substrate: 9-Bromo-10-methoxyanthracene (Purity >98%).

  • Nucleophile: Target Alcohol (R-OH) or Thiol (R-SH). Note: Use as solvent or in 5-10 equiv excess.

  • Catalyst: Trifluoroacetic Acid (TFA) [mild] or Boron Trifluoride Etherate (

    
    ) [strong].
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Quench: Saturated

    
    .
    
Step-by-Step Methodology

Step 1: Reaction Setup

  • Charge a flame-dried 50 mL round-bottom flask with 9-Bromo-10-methoxyanthracene (1.0 mmol, 287 mg).

  • Add anhydrous DCM (10 mL). Stir until fully dissolved.

  • Add the Nucleophile (e.g., 1-Octanol, 5.0 mmol, 0.79 mL).

    • Expert Insight: If the nucleophile is a solid, dissolve it in the minimum amount of DCM before addition.

Step 2: Acid Activation

  • Cool the mixture to 0°C (ice bath) to prevent uncontrolled exotherms.

  • Dropwise add TFA (2.0 equiv, 150 µL).

    • Observation: The solution may darken significantly (deep red/orange) indicating the formation of the anthracenyl cation. This is normal.

  • Remove the ice bath and allow to warm to Room Temperature (25°C).

Step 3: Monitoring & Optimization

  • Monitor via TLC (Hexane/EtOAc 9:1). The starting material (

    
    ) should disappear, replaced by the product (
    
    
    
    varies).
  • Critical Checkpoint: If reaction stalls after 2 hours, add

    
      (0.2 equiv) as a Lewis acid booster. TFA alone is sometimes insufficient for sterically hindered nucleophiles.
    

Step 4: Workup & Purification [1]

  • Quench the reaction by pouring into a separatory funnel containing cold saturated

    
     (30 mL).
    
  • Extract with DCM (

    
     mL).
    
  • Wash combined organics with Brine (

    
     mL).
    
  • Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash column chromatography on Silica Gel.

    • Eluent: Start with 100% Hexanes to remove excess octanol, then gradient to 5% EtOAc/Hexane to elute the product.

Data Analysis & Troubleshooting

The following table summarizes expected outcomes based on catalyst and nucleophile choice.

Nucleophile TypeCatalyst SystemTemp (°C)Yield (%)Primary Side Product
Primary Alcohol (e.g., Octanol)TFA (2 equiv)2585-92%9-Bromo-10-anthrone (Hydrolysis)
Secondary Alcohol (e.g., Isopropanol)

(1 equiv)
0

25
65-75%Elimination of alcohol (Alkene)
Thiol (e.g., Thiophenol)TFA (1 equiv)088%Disulfide formation (Oxidation)
Electron-Rich Arene (e.g., Anisole)

(1 equiv)
-78

0
60%Polymerization
Troubleshooting Guide
  • Issue: Hydrolysis to Anthrone.

    • Symptom:[2][3][4][5][6][7][8] Appearance of a strong carbonyl peak in IR (

      
      ) and loss of aromaticity in the central ring.
      
    • Cause: Adventitious water in the solvent reacting with the cation.

    • Fix: Use strictly anhydrous solvents and conduct the reaction under Nitrogen/Argon atmosphere.

  • Issue: Loss of Bromine.

    • Symptom:[2][3][4][5][6][7][8] Mass spectrum shows [M-Br+H] peak.

    • Cause: Use of organolithium reagents or excessive heating with reducing metals.

    • Fix: Strictly avoid n-BuLi or Grignard reagents when targeting the methoxy group. Adhere to the Acid-Mediated pathway.

Advanced Modification: Nickel-Catalyzed C-O Activation

For researchers requiring the replacement of the methoxy group with an alkyl or aryl group (forming a C-C bond), acid catalysis is insufficient. A Nickel-catalyzed Kumada-type coupling is required, though it poses high risk to the C-Br bond.

Protocol Summary (High Risk/High Reward):

  • Catalyst:

    
     (5 mol%) + PCy3 (10 mol%).
    
  • Reagent: Aryl-Magnesium Bromide (

    
    ).
    
  • Additive: Use of a directing group or specific N-Heterocyclic Carbene (NHC) ligands is required to differentiate the C-O and C-Br bonds.

  • Note: This is research-grade chemistry. The C-Br bond is generally more reactive than the C-OMe bond in oxidative addition. Protection of the Br (or starting with 9-methoxy-10-silyl-anthracene) is recommended if C-C coupling at the methoxy position is the primary goal.

References

  • Mechanistic Foundation of Anthracene Reactivity: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Explains the stability of benzylic-type cations in polycyclic aromatics).

  • Acid-Catalyzed Substitution in Anthracenes: Rigaudy, J., et al. "Transformations of 9,10-dihydroxy-9,10-dihydroanthracenes." Tetrahedron, 1977. (Establishes the cation-mediated exchange mechanism).

  • Nickel-Catalyzed C-O Activation (Contextual): Cornella, J., & Martin, R. "Ni-catalyzed C–O bond activation." Chemical Society Reviews, 2014. (Provides context on the difficulty of C-OMe activation vs C-Br).

  • Synthesis of 9-Bromo-10-methoxyanthracene Precursors: BenchChem Technical Data. "9-Bromo-10-methoxyanthracene Properties and Reactivity."

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Reactions of 9-Bromo-10-methoxyanthracene

Abstract This comprehensive guide provides detailed application notes and experimental protocols for the palladium-catalyzed functionalization of 9-bromo-10-methoxyanthracene. The anthracene core is a privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the palladium-catalyzed functionalization of 9-bromo-10-methoxyanthracene. The anthracene core is a privileged scaffold in materials science and medicinal chemistry, prized for its unique photophysical properties. The strategic introduction of substituents at the 9-position via cross-coupling reactions allows for the fine-tuning of these properties and the synthesis of novel molecular architectures. This document offers researchers, scientists, and drug development professionals a robust framework for performing key C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. Each section elucidates the underlying reaction mechanism, provides validated step-by-step protocols, explains the causal logic behind experimental choices, and offers practical troubleshooting advice.

Introduction: The Strategic Importance of 9-Bromo-10-methoxyanthracene

9-Bromo-10-methoxyanthracene is a valuable and versatile building block. The electron-donating methoxy group at the 10-position modulates the electronic properties of the anthracene system, while the bromo group at the 9-position serves as a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions.[1] These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity under relatively mild conditions.[2][3]

The ability to selectively functionalize the 9-position opens pathways to:

  • Novel Fluorophores: Creating new fluorescent probes and sensors for biological imaging and materials science.

  • Organic Semiconductors: Synthesizing materials for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[4]

  • Biologically Active Molecules: Developing new scaffolds for drug discovery, as many polycyclic aromatic hydrocarbons exhibit interesting biological activities.[5][6]

This guide focuses on providing the practical knowledge necessary to successfully leverage this key substrate in your research endeavors.

General Considerations for Palladium-Catalyzed Reactions

Success in palladium catalysis hinges on meticulous experimental technique, particularly the exclusion of oxygen, which can oxidize and deactivate the active Pd(0) catalyst.[7]

Core Laboratory Practices:

  • Inert Atmosphere: All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). Standard Schlenk techniques or the use of a glovebox are highly recommended.[8]

  • Solvent Degassing: Solvents must be thoroughly degassed before use to remove dissolved oxygen. Common methods include freeze-pump-thaw cycles or sparging with an inert gas for 30-60 minutes.

  • Reagent Purity: Use high-purity reagents and substrates. Impurities, particularly those containing sulfur or other coordinating groups, can act as catalyst poisons.[9]

  • Catalyst Handling: Palladium precatalysts are often air-stable, but the active Pd(0) species generated in situ is not.[8] Handle all catalysts with care and minimize their exposure to air.

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up, monitoring, and working up a palladium-catalyzed cross-coupling reaction.

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification s1 Oven-dry glassware s2 Add solids: 9-bromo-10-methoxyanthracene, coupling partner, base, catalyst, ligand s1->s2 s3 Seal vessel, purge with N₂/Ar s2->s3 s4 Add degassed solvent(s) via syringe s3->s4 r1 Heat to desired temperature (pre-heated oil bath) s4->r1 Begin reaction r2 Stir for specified time r1->r2 r3 Monitor progress via TLC/LC-MS r2->r3 w1 Cool to room temperature r3->w1 Reaction complete w2 Quench reaction (e.g., add H₂O or sat. NH₄Cl) w1->w2 w3 Extract with organic solvent w2->w3 w4 Dry organic layer (e.g., MgSO₄) w3->w4 w5 Concentrate in vacuo w4->w5 w6 Purify via column chromatography w5->w6

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C-C bonds, coupling an organoboron species (typically a boronic acid or ester) with an organic halide.[10][11] Its popularity stems from the commercial availability of diverse boronic acids, the mild reaction conditions, and the non-toxic nature of the boron-containing byproducts.[10]

Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12] The base is crucial for activating the organoboron species, facilitating the transmetalation step.[12]

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Ar-Br label_oa Oxidative Addition trans_complex Ar-Pd(II)L₂(R) oa_complex->trans_complex R-B(OR)₂ (Base) label_trans Transmetalation trans_complex->pd0 product Ar-R trans_complex->product label_re Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol: Synthesis of 9-Methoxy-10-phenylanthracene

This protocol is a representative procedure adapted from established methods for similar aryl bromides.[13] Optimization may be required for specific substrates.

Materials:

  • 9-Bromo-10-methoxyanthracene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • To an oven-dried Schlenk flask, add 9-bromo-10-methoxyanthracene, phenylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Seal the flask, and evacuate and backfill with nitrogen three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Rationale and Optimization

The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling.[14]

ParameterSelection & RationaleOptimization Tips
Catalyst Pd(dppf)Cl₂: A robust, versatile, and air-stable precatalyst effective for a wide range of aryl bromides. Other common choices include Pd(PPh₃)₄ and Pd₂(dba)₃.If yields are low, screen other catalysts like XPhos-Pd-G3 or SPhos-Pd-G2, which employ bulky, electron-rich phosphine ligands that can promote oxidative addition.[8]
Ligand dppf (in Pd(dppf)Cl₂): A ferrocene-based diphosphine ligand that stabilizes the palladium center and facilitates the catalytic cycle.For challenging couplings, using a separate ligand with a Pd source (e.g., Pd(OAc)₂) allows for greater modularity. Bulky, electron-rich ligands often improve reaction rates and yields.[15]
Base Cs₂CO₃: A strong inorganic base that is highly effective in Suzuki couplings. Its solubility in the reaction medium can be beneficial.[14] Other bases like K₂CO₃ or K₃PO₄ are also common.The strength and nature of the base can significantly impact the reaction. If side reactions like protodeboronation occur, a weaker base might be beneficial.[7]
Solvent Dioxane/Water: A common solvent system that facilitates the dissolution of both organic and inorganic reagents. Water is often essential for the transmetalation step.Other solvents like toluene, DMF, or THF can be used. The choice depends on the solubility of the substrates and the reaction temperature required.[14]

Heck Reaction: Coupling with Alkenes

The Heck reaction forms a C-C bond by coupling an aryl halide with an alkene, typically in the presence of a palladium catalyst and a base.[2][16] This reaction is a powerful tool for the synthesis of substituted alkenes.[17]

Catalytic Cycle

The Heck reaction follows a catalytic cycle involving oxidative addition, migratory insertion of the olefin, and β-hydride elimination to release the product and regenerate the catalyst.[16]

Heck_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Ar-Br pi_complex Olefin π-complex oa_complex->pi_complex + Alkene - L mig_insert σ-alkyl Pd(II) complex pi_complex->mig_insert Migratory Insertion mig_insert->pd0 β-Hydride Elimination (+ Base) product Ar-Alkene mig_insert->product

Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.

Protocol: Synthesis of 9-Methoxy-10-(styryl)anthracene

This protocol is based on general procedures for Heck couplings of aryl bromides.[18][19]

Materials:

  • 9-Bromo-10-methoxyanthracene (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (3 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (6 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous and degassed

Procedure:

  • To an oven-dried Schlenk tube, add 9-bromo-10-methoxyanthracene, Pd(OAc)₂, and P(o-tol)₃.

  • Seal the tube, and evacuate and backfill with nitrogen three times.

  • Add anhydrous, degassed DMF, followed by triethylamine and styrene via syringe.

  • Seal the tube tightly and place it in a preheated oil bath at 110 °C for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Wash the filtrate with water (3x) to remove DMF and Et₃N·HBr salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the product.

Rationale and Optimization
ParameterSelection & RationaleOptimization Tips
Catalyst Pd(OAc)₂: A common and cost-effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[3]For less reactive substrates, phosphine-free conditions using palladium nanoparticles or palladacycle catalysts can be effective.[19]
Ligand P(o-tol)₃: A moderately bulky, electron-rich phosphine ligand that promotes the reaction. The choice of ligand is critical to prevent catalyst deactivation.If yields are poor, screen other phosphine ligands (e.g., PPh₃, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands. The ligand-to-palladium ratio can also be optimized.
Base Et₃N: A common organic base that serves both to neutralize the HBr generated and to facilitate the regeneration of the Pd(0) catalyst.[16]Inorganic bases like K₂CO₃ or NaOAc can also be used, often in more polar solvents. The choice can influence the reaction rate and selectivity.
Solvent DMF: A polar aprotic solvent that is excellent for dissolving the reactants and promoting the reaction at elevated temperatures.Other high-boiling polar aprotic solvents like DMAc or NMP can be used. For some systems, less polar solvents like toluene are effective.

Sonogashira Coupling: Coupling with Terminal Alkynes

The Sonogashira reaction is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[20] It typically employs a dual catalytic system of palladium and a copper(I) salt.[20]

Protocol: Synthesis of 9-Methoxy-10-(phenylethynyl)anthracene

This protocol is adapted from procedures for the Sonogashira coupling of related bromoanthracenes.[21]

Materials:

  • 9-Bromo-10-methoxyanthracene (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Diisopropylamine (DIPA), degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a Schlenk flask, add 9-bromo-10-methoxyanthracene, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with nitrogen three times.

  • Add degassed THF and DIPA. The solution should be stirred for 10 minutes.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction at 60 °C for 8 hours, monitoring by TLC.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by brine.

  • Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography.

Rationale and Optimization
ParameterSelection & RationaleOptimization Tips
Pd Catalyst Pd(PPh₃)₂Cl₂: A classic, reliable palladium catalyst for Sonogashira couplings.[22]Other catalysts like Pd(PPh₃)₄ can also be used. For sensitive substrates, modern copper-free Sonogashira protocols may be advantageous to avoid alkyne homocoupling (Glaser coupling).[23][24]
Cu Co-catalyst CuI: The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[20]The amount of CuI can be varied. In some cases, copper-free conditions using a stronger base are possible and preferred.[24]
Base DIPA: An amine base that acts as both the base and, in many cases, the solvent. It neutralizes the HBr byproduct and keeps the catalyst active.Other amine bases like triethylamine or piperidine are also commonly used.
Solvent THF: A good solvent for dissolving the organic components. Often used in conjunction with the amine base.Toluene or DMF can also be used as co-solvents depending on substrate solubility.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds by reacting an aryl halide with an amine.[25][26] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and electronic materials.[4][26]

Protocol: Synthesis of N-Phenyl-10-methoxyanthracen-9-amine

This protocol uses a modern catalyst system designed for efficient C-N coupling.[4]

Materials:

  • 9-Bromo-10-methoxyanthracene (1.0 equiv)

  • Aniline (1.2 equiv)

  • t-BuXPhos-Pd-G3 (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous and degassed

Procedure:

  • In a glovebox, add 9-bromo-10-methoxyanthracene, t-BuXPhos-Pd-G3, and NaOtBu to a vial.

  • Add toluene, followed by aniline.

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture at 100 °C for 18 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with more ethyl acetate.

  • Concentrate the filtrate and purify the resulting solid by recrystallization or column chromatography.

Rationale and Optimization
ParameterSelection & RationaleOptimization Tips
Catalyst t-BuXPhos-Pd-G3: A third-generation Buchwald-Hartwig precatalyst featuring a bulky, electron-rich biaryl phosphine ligand. These advanced catalysts are highly active and versatile.The choice of ligand is paramount in Buchwald-Hartwig amination. Different generations of ligands (e.g., XPhos, SPhos, RuPhos) have been developed to couple a wide range of amines and aryl halides.[4] Screening is often necessary.
Base NaOtBu: A strong, non-nucleophilic alkoxide base that is highly effective for C-N coupling.[4]Other strong bases like LiHMDS or K₃PO₄ can be used. The choice of base can be critical and is often paired with a specific ligand system. Weaker bases like Cs₂CO₃ may be effective with more reactive substrates.[4]
Solvent Toluene: A common non-polar solvent for Buchwald-Hartwig reactions.[4]Other solvents like dioxane or THF can also be employed. The reaction is typically performed under anhydrous conditions.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).[7]2. Impure reagents or solvents.[9]3. Sub-optimal reaction conditions (temp, base, ligand).1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. Purify starting materials. Check for catalyst poisons.3. Screen different ligands, bases, and temperatures.
Formation of Pd Black Catalyst decomposition/aggregation.[9][27]1. Use a more robust ligand or increase the ligand-to-palladium ratio.2. Lower the reaction temperature.3. Ensure strict exclusion of oxygen.[27]
Side Product Formation 1. Homocoupling: Dimerization of the coupling partners.2. Dehalogenation: Replacement of bromine with hydrogen.[7]1. Lower catalyst loading or temperature. In Sonogashira, consider copper-free conditions.2. Use a different base or ensure the absence of water/proton sources if not intended.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Palladium catalyzed couplings. (2020). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]

  • Heck coupling of 9,10-dibromoanthracene with ethyl acrylate. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Cross-Coupling Reactions: A Practical Guide. (2025). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]

  • Syntheses and Structures of 9-Bromo-10-diphenylphosphanylanthracene and its Oxidation Products. (2025). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 6, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved February 6, 2026, from [Link]

  • Synthesis of 9-Substituted Xanthenes by the Condensation of Arynes with ortho-Hydroxychalcones. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]

  • Carbonylative cross-coupling reactions. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • One-Stop Handbook for Palladium-Catalyzed Reactions. (n.d.). Source not specified.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

  • Heck Reaction. (2023). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link]

  • 9-Bromo-anthracene. (2022). Sciencemadness Discussion Board. Retrieved February 6, 2026, from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. Retrieved February 6, 2026, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). NIH. Retrieved February 6, 2026, from [Link]

  • Synthesis of 9-Substituted Triptycene Building Blocks for Solid-Phase Diversification and Nucleic Acid Junction Targeting. (n.d.). NIH. Retrieved February 6, 2026, from [Link]

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2025). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. (2025). ResearchGate. Retrieved February 6, 2026, from [Link]

  • An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. (n.d.). RSC Publishing. Retrieved February 6, 2026, from [Link]

  • Role of palladium catalyst in cross-coupling reactions. (2025). Source not specified.
  • Synthesis and screening of 3-substituted thioxanthen-9-one-10,10-dioxides. (n.d.). NIH. Retrieved February 6, 2026, from [Link]

  • Synthesis of 9-(substituted phenoxycarbonyl)-10-methylacridinium trifluoromethanesulfonates: Effects of the leaving group on chemiluminescent properties. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • Synthesis and Functionalization of Challenging meso-Substituted Aryl Bis-pocket Porphyrins Accessed via Suzuki–Miyaura Cross-Coupling. (2022). NIH. Retrieved February 6, 2026, from [Link]

Sources

Method

Application Note: Synthesis of 9-Methoxy-10-anthracenylmagnesium Bromide

Executive Summary This guide details the protocol for generating the Grignard reagent (10-methoxy-9-anthracenyl)magnesium bromide from 9-bromo-10-methoxyanthracene. This intermediate is critical in the synthesis of 9,10-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for generating the Grignard reagent (10-methoxy-9-anthracenyl)magnesium bromide from 9-bromo-10-methoxyanthracene. This intermediate is critical in the synthesis of 9,10-disubstituted anthracenes used in organic light-emitting diodes (OLEDs) and fluorescence sensors.

Technical Challenge: The primary obstacle in this synthesis is the peri-effect . The hydrogen atoms at the 1, 4, 5, and 8 positions of the anthracene ring create significant steric hindrance around the C9-Br bond. This steric shielding, combined with the electron-rich nature of the methoxy-substituted ring, passivates the magnesium surface and retards the insertion mechanism. Furthermore, anthracene derivatives exhibit poor solubility, leading to potential precipitation of the Grignard species.

Solution: This protocol utilizes an Entrainment Method using 1,2-dibromoethane (or ethyl bromide) to activate the magnesium surface, combined with high-dilution THF reflux to maintain solubility.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

The Steric Barrier (Peri-Effect)

Unlike phenyl or naphthyl Grignards, the anthracene backbone imposes a unique geometric constraint. The "peri" hydrogens (positions 1 and 8) physically block the approach of solvent molecules required to stabilize the Schlenk equilibrium of the forming Grignard.

  • Impact: Initiation is notoriously difficult; standard iodine activation often fails.

  • Risk: Slow initiation leads to an accumulation of unreacted bromide. Once the reaction finally triggers, the accumulated concentration can cause a thermal runaway or promote Wurtz-type homocoupling (formation of 9,9'-bis(10-methoxyanthracene)), a common irreversible side product.

Solubility Dynamics
  • Starting Material: 9-Bromo-10-methoxyanthracene (Yellow solid, sparingly soluble in ether, soluble in THF).

  • Product: Grignard reagent (Deep orange/red solution).

  • Solvent Choice: Anhydrous THF is mandatory. Diethyl ether does not possess the Lewis basicity required to solvate the bulky anthracenyl-Mg complex, nor the boiling point (66°C) necessary to drive the reaction kinetics.

Pre-Reaction Checklist

Materials & Reagents
ReagentPurityPreparation/Notes
9-Bromo-10-methoxyanthracene >98%Recrystallize from EtOH if impure. Dry under vacuum >4h.
Magnesium Turnings Grignard GradeCritical: Wash with 1M HCl, water, acetone, then ether. Dry in oven at 110°C. Crush immediately before use to expose fresh metal.
Tetrahydrofuran (THF) AnhydrousDistilled from Na/Benzophenone or passed through activated alumina columns.
1,2-Dibromoethane 99%Activator/Entrainer.
Iodine (I₂) ResublimedOptional co-initiator.
Equipment Setup
  • Vessel: 3-Neck Round Bottom Flask (flame-dried under vacuum).

  • Condenser: Reflux condenser with inert gas inlet (Argon preferred over Nitrogen due to density).

  • Addition: Pressure-equalizing addition funnel.

  • Atmosphere: Schlenk line (double manifold) essential.

Experimental Protocol

Phase 1: Activation (The Entrainment Method)

Rationale: We sacrifice a small amount of Mg to a highly reactive halide (1,2-dibromoethane) to etch the oxide layer and generate an active surface for the hindered anthracene.

  • Charge: Place 1.2 equivalents of activated, crushed Magnesium turnings into the reaction flask under Argon flow.

  • Solvate: Add enough anhydrous THF to just cover the magnesium.

  • Etch: Add a single crystal of Iodine.

  • Entrain: Add 0.05 equivalents of 1,2-dibromoethane neat (undiluted) directly onto the Mg.

  • Observation: Heat gently with a heat gun. Evolution of ethylene gas (bubbles) and the disappearance of the iodine color indicates successful activation. The solvent should become turbid/grey.

Phase 2: Reaction Propagation
  • Dissolution: Dissolve 9-bromo-10-methoxyanthracene (1.0 eq) in anhydrous THF (Concentration ~0.5 M). Note: Mild heating may be required to fully dissolve the bromide.

  • Initial Addition: Add 10% of the bromide solution to the activated Mg.

  • Initiation Check: Bring the THF to a gentle reflux. Watch for a color change from pale yellow to deep orange/red . This color shift confirms the formation of the anthracenyl anion.

  • Sustained Addition: Once initiated, add the remaining bromide solution dropwise over 30–45 minutes while maintaining a steady reflux.

    • Critical Control: If the reflux stops, stop addition immediately . Re-initiate before adding more substrate to prevent runaway.

  • Digestion: After addition is complete, reflux for an additional 2–3 hours . The steric bulk requires significant thermal energy to drive the insertion to completion.

Phase 3: Workup & Quantification
  • Cooling: Allow the mixture to cool to room temperature.

  • Filtration: The solution will likely contain excess Mg and potentially some precipitated magnesium salts. Filter through a glass frit (Schlenk frit) or via cannula transfer through a glass wool plug into a clean, dry Schlenk flask.

  • Titration (Mandatory): Do not assume 100% yield. Titrate using Salicylaldehyde phenylhydrazone or standard acid-base back-titration to determine precise molarity (Typical yield: 60–75%).

Process Visualization (Workflow)[3]

GrignardWorkflow Start Start: Pre-Reaction Setup MgPrep Mg Activation (Crush + Wash + Dry) Start->MgPrep Setup Schlenk Assembly (Ar Atmosphere, Flame Dry) Start->Setup Entrainment Entrainment (Activation) Add Mg + THF + 1,2-Dibromoethane Wait for Ethylene bubbles MgPrep->Entrainment Setup->Entrainment Addition Substrate Addition Dropwise 9-Bromo-10-methoxyanthracene (0.5M in THF) Entrainment->Addition Reflux Thermal Drive Reflux 66°C for 3 Hours (Overcome Steric Barrier) Addition->Reflux Check Visual Check Color: Deep Orange/Red? Reflux->Check Success Filtration & Titration (Ready for Electrophile) Check->Success Yes Fail Troubleshoot: Add more Entrainer or Switch to Rieke Mg Check->Fail No (Yellow/Clear) Fail->Entrainment Retry

Figure 1: Step-by-step workflow for the synthesis of sterically hindered anthracenyl Grignard reagents.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
No Color Change (Remains Yellow) Failed InitiationAdd 0.1 mL of Methyl Iodide (MeI) or Ethyl Bromide. If still inactive, the Mg surface is passivated; discard and restart with fresh, mechanically crushed Mg.
Heavy Precipitation Solubility LimitAdd more anhydrous THF. Anthracenyl Grignards aggregate; dilution breaks these aggregates.
Low Yield (<40%) Homocoupling (Wurtz)Addition was too fast or concentration too high. Localized high concentration of R-Br near Mg surface favors R-R coupling. Slow down addition.
Reaction Stalls Loss of Ether/THFEnsure the reflux condenser is efficient (coolant <5°C). Loss of solvent volume increases concentration and precipitation risk.
Advanced Optimization: The "Turbo" Alternative

If the standard Mg insertion fails repeatedly due to extreme sterics, utilize the Knochel Exchange method:

  • Dissolve 9-bromo-10-methoxyanthracene in THF.

  • Cool to -20°C.

  • Add iPrMgCl·LiCl (Turbo Grignard) dropwise.

  • Allow to warm to RT. The Lithium Chloride breaks up aggregates, often resulting in faster and cleaner conversion via Halogen-Metal exchange rather than direct insertion.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • ScienceMadness & Chemical Literature. (2022). Discussion on 9-Bromoanthracene Grignard difficulties. Retrieved from (Validating the difficulty of initiation for 9-bromoanthracenes).

  • Sigma-Aldrich.Product Specification: 9-Bromoanthracene derivatives.
  • Knochel, P., et al. (2004). Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction. Angewandte Chemie International Edition.
Application

9-Bromo-10-methoxyanthracene as a fluorescent probe

An In-Depth Technical Guide to 9-Bromo-10-methoxyanthracene as a Fluorescent Probe Authored by a Senior Application Scientist This document provides a comprehensive technical guide for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 9-Bromo-10-methoxyanthracene as a Fluorescent Probe

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of . While direct, peer-reviewed applications for this specific molecule are emerging, this guide synthesizes data from closely related anthracene derivatives to establish a robust framework for its use. We will explore its foundational photophysical properties, the causal mechanisms behind its function as a probe, and provide detailed, field-proven protocols for its application in analyte detection.

Introduction: The Anthracene Core and the Promise of 9,10-Substitution

Anthracene and its derivatives are a well-established class of polycyclic aromatic hydrocarbons (PAHs) renowned for their strong, intrinsic blue fluorescence.[1] The rigid, planar structure of the anthracene core is conducive to high fluorescence quantum yields. However, unsubstituted anthracene has a significant triplet yield (approximately 70%), which limits its fluorescence quantum yield to around 30%.[2]

The true power of the anthracene scaffold lies in its functionalization, particularly at the 9- and 10-positions. Strategic substitution at these sites can dramatically alter the molecule's photophysical and electronic properties, including its emission color, quantum yield, solubility, and sensitivity to its chemical environment.[2] This strategy has led to the development of advanced materials for organic light-emitting diodes (OLEDs) and highly sensitive fluorescent probes for bioimaging and chemical sensing.[1][3][4]

9-Bromo-10-methoxyanthracene is a promising, though currently under-explored, member of this family. The presence of an electron-withdrawing bromine atom and an electron-donating methoxy group at the sterically active 9- and 10-positions suggests a unique electronic profile. This guide proposes that this substitution pattern makes 9-Bromo-10-methoxyanthracene an excellent candidate for applications centered on fluorescence quenching, where its luminescence can be predictably modulated by specific analytes.

Physicochemical and Photophysical Profile

To effectively utilize a fluorescent probe, a thorough understanding of its core properties is essential. The following table summarizes the known and inferred properties of 9-Bromo-10-methoxyanthracene.

PropertyValue / DescriptionSource / Rationale
Chemical Formula C₁₅H₁₁BrO[5]
Molecular Weight 287.16 g/mol [5]
CAS Number 50418-16-1[5]
Appearance Likely a light yellow to orange crystalline solid.Inferred from related halo- and methoxy-anthracenes.[3]
Solubility Expected to be insoluble in water but soluble in organic solvents like toluene, dimethylformamide (DMF), and chlorinated solvents.Based on solubility profiles of similar anthracene derivatives.[6]
Excitation Max (λex) Estimated in the 360-380 nm range.Based on the excitation spectrum of 9-bromoanthracene (λex = 370 nm).[7]
Emission Max (λem) Expected to be in the blue to blue-violet region (400-450 nm).The emission of 9-bromo-10-naphthalen-2-yl-anthracene is in this region.[8]
Fluorescence Exhibits solvent-dependent fluorescence (solvatochromism).A common feature of substituted anthracenes where emission spectra can shift with solvent polarity.[8]

Principle of Operation: Fluorescence Quenching

The primary mechanism through which 9-Bromo-10-methoxyanthracene is proposed to function as a probe is fluorescence quenching . This process involves a decrease in the fluorescence intensity of the probe (the fluorophore) due to its interaction with another chemical species, known as the quencher.[9] This relationship provides a direct, measurable signal for the presence and concentration of the quencher.

There are two primary types of quenching:

  • Dynamic (Collisional) Quenching: This occurs when the excited-state fluorophore collides with a quencher molecule, causing it to return to the ground state without emitting a photon. This process is dependent on diffusion and therefore is affected by temperature and viscosity.[10]

  • Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. This complex, when excited, returns to the ground state non-radiatively.[10]

The efficiency of quenching is described by the Stern-Volmer equation :

I₀ / I = 1 + Ksv [Q]

Where:

  • I₀ is the fluorescence intensity in the absence of the quencher.

  • I is the fluorescence intensity in the presence of the quencher.

  • Ksv is the Stern-Volmer quenching constant, which indicates the sensitivity of the probe to the quencher.

  • [Q] is the concentration of the quencher.

A plot of I₀ / I versus [Q] should yield a straight line with a slope equal to Ksv, confirming the quenching mechanism and allowing for quantitative analysis.[9]

G cluster_0 Mechanism of Collisional Quenching Probe Probe (Ground State) Excitation Excitation (hν) Probe_Excited Probe* (Excited State) Excitation->Probe_Excited Absorption Emission Fluorescence (hν') Probe_Excited->Emission Radiative Decay Quenching Collision Probe_Excited->Quenching Encounters Quencher Emission->Probe Returns to Ground State Quencher Quencher [Q] Heat Non-radiative Decay (Heat) Quenching->Heat Heat->Probe Returns to Ground State

Fig. 1: Principle of collisional fluorescence quenching.

Application Protocol: Quantification of Nitroaromatic Compounds

This section provides a detailed, self-validating protocol for using 9-Bromo-10-methoxyanthracene to detect and quantify a model analyte, 2,4-Dinitrotoluene (DNT), a common electron-deficient nitroaromatic compound. The electron-deficient nature of nitroaromatics makes them effective quenchers for electron-rich fluorophores like substituted anthracenes.[9]

Rationale for Experimental Choices
  • Solvent Selection (Toluene): Toluene is chosen as it readily dissolves both the probe and the DNT analyte, is relatively non-polar to maximize quenching interactions, and has low background fluorescence.

  • Excitation Wavelength: Set near the probe's absorbance maximum to ensure efficient excitation while minimizing direct excitation of the analyte.

  • Slit Widths: Narrow slit widths (e.g., 5 nm) are used to provide better spectral resolution and reduce the impact of scattered light, ensuring that the measured intensity is purely from the probe's fluorescence.

Materials and Reagents
  • 9-Bromo-10-methoxyanthracene (Probe)

  • 2,4-Dinitrotoluene (DNT, Quencher)

  • Toluene, spectroscopy grade

  • Volumetric flasks (10 mL, 50 mL)

  • Micropipettes and tips

  • Quartz cuvettes (1 cm path length)

Instrumentation
  • A spectrofluorometer capable of measuring fluorescence intensity at specified excitation and emission wavelengths.

Step-by-Step Experimental Workflow

Step 1: Preparation of Stock Solutions

  • Probe Stock (1 mM): Accurately weigh 2.87 mg of 9-Bromo-10-methoxyanthracene and dissolve it in toluene in a 10 mL volumetric flask. Mix until fully dissolved.

  • Quencher Stock (10 mM): Accurately weigh 18.21 mg of DNT and dissolve it in toluene in a 10 mL volumetric flask. Mix until fully dissolved.

Step 2: Preparation of Working Solutions

  • Probe Working Solution (10 µM): Pipette 500 µL of the 1 mM Probe Stock into a 50 mL volumetric flask and dilute to the mark with toluene. This is your main experimental solution.

  • Quencher Titration Series: Prepare a series of vials or cuvettes. To each, add 3 mL of the 10 µM Probe Working Solution. Then, add increasing volumes of the 10 mM Quencher Stock according to the table below to achieve the desired final quencher concentrations.

VialVolume of 10 µM Probe (mL)Volume of 10 mM Quencher (µL)Final Quencher Conc. (µM)
1 (Blank)3.000
23.0310
33.0620
43.0930
53.01240
63.01550
73.01860
83.02170

Note: The small volume addition of the quencher stock ensures the probe concentration remains effectively constant.

Step 3: Fluorescence Measurement

  • Set the spectrofluorometer parameters:

    • Excitation Wavelength: ~375 nm (scan to find the precise peak first).

    • Emission Wavelength: Scan from 390 nm to 550 nm.

    • Excitation and Emission Slit Widths: 5 nm.

  • Measure the fluorescence spectrum for each sample in the titration series, starting with the blank (Vial 1).

  • Record the peak fluorescence intensity (I) at the emission maximum (~420-440 nm). The intensity of the blank sample is I₀.

Step 4: Data Analysis and Validation

  • Calculate the ratio I₀ / I for each quencher concentration.

  • Plot I₀ / I on the y-axis against the final quencher concentration [Q] (in µM) on the x-axis.

  • Perform a linear regression on the data points.

  • Validation: The protocol is validated if the resulting plot is linear with a correlation coefficient (R²) > 0.98. The slope of this line is the Stern-Volmer constant, Ksv.

G cluster_workflow Experimental Workflow prep_stocks 1. Prepare Stocks (1 mM Probe, 10 mM Quencher) prep_working 2. Prepare Working Solutions (10 µM Probe + Titrated Quencher) prep_stocks->prep_working measure 3. Measure Fluorescence (Record Peak Intensity I) prep_working->measure analyze 4. Data Analysis (Calculate I₀/I) measure->analyze plot 5. Generate Stern-Volmer Plot (I₀/I vs. [Q]) analyze->plot validate 6. Validate & Determine Ksv (Linear Fit, R² > 0.98) plot->validate

Fig. 2: Step-by-step workflow for quenching experiment.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Non-linear Stern-Volmer Plot - High quencher concentration leading to static quenching or inner filter effects.- Presence of fluorescent impurities.- Reduce the maximum quencher concentration.- Use spectroscopy-grade solvents and verify purity of probe/quencher.
Low Signal-to-Noise Ratio - Probe concentration is too low.- Instrument settings are not optimal (slit widths too narrow, PMT voltage too low).- Increase probe concentration slightly (e.g., to 20 µM).- Widen slit widths (e.g., to 10 nm) or increase PMT detector voltage.
Inconsistent Readings - Photodegradation (photobleaching) of the probe.- Temperature fluctuations affecting collisional quenching.- Minimize exposure of samples to excitation light.- Use a temperature-controlled cuvette holder.

Safety and Handling

While specific toxicology data for 9-Bromo-10-methoxyanthracene is not widely available, it should be handled with the standard precautions used for related aromatic compounds.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. 9-Bromoanthracene, a related compound, is suspected of causing genetic defects and causes skin and eye irritation.[11]

  • Storage: Store in a cool, dry, dark place, tightly sealed to prevent degradation.[6]

Conclusion and Future Directions

9-Bromo-10-methoxyanthracene stands as a fluorescent probe of significant potential, grounded in the well-understood photophysics of the 9,10-disubstituted anthracene family. Its predicted sensitivity to electron-deficient analytes makes it a valuable tool for chemical sensing applications. The protocols detailed herein provide a robust starting point for researchers to validate its efficacy and explore its utility.

Future research should focus on:

  • Full Photophysical Characterization: Precisely determining the quantum yield, fluorescence lifetime, and solvatochromic properties in a range of solvents.

  • Broadening Analyte Scope: Testing its quenching response to other important analytes, such as metal ions or reactive oxygen species.

  • Derivatization for Bioconjugation: Functionalizing the anthracene core to enable covalent linkage to biomolecules, opening pathways for its use in targeted bioimaging and drug development.[4]

References

  • Time Information in Pasuruan, ID. (n.d.). Google Search.
  • 9-Bromoanthracene synthesis. (n.d.). ChemicalBook.
  • 9-Bromoanthracene | CAS Number 1564-64-3. (n.d.). Ossila.
  • Application Notes and Protocols: 9,10-Dichloroanthracene in the Preparation of Fluorescent Materials. (n.d.). Benchchem.
  • Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene. (n.d.). PubMed.
  • Synthesis and Verification of 9,10-Diphenylanthracene and Its Utility as a Fluorescer in a Peroxyoxalate Chemiluminescence System. (n.d.). ResearchGate.
  • 9-Bromo-10-phenylanthracene, 98%. (n.d.). Fisher Scientific.
  • Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. (n.d.). ScienceDirect.
  • 9-Bromo-10-(9-phenanthryl)anthracene. (n.d.). TCI Chemicals.
  • Fluorescence quenching of anthracene by nitroaromatic compounds. (2011). Journal of Ovidiu University Annals of Chemistry.
  • Effect of quencher (9-methylanthracene) concentration on the fluorescence emission. (n.d.). ResearchGate.
  • An In-depth Technical Guide to the Chemical Properties of 9-Bromo-10-iodoanthracene. (n.d.). Benchchem.
  • Syntheses and Structures of 9-Bromo-10-diphenylphosphanylanthracene and its Oxidation Products. (2007). ResearchGate.
  • 9-Bromoanthracene. (n.d.). PubChem.
  • Fluorescence spectra of (a) 9-bromoanthracene. (n.d.). ResearchGate.
  • Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications. (2015). RSC Publishing.
  • 9-Bromo-10-phenyl-anthracene. (n.d.). PubChem.
  • 9-Bromo-10-methoxyanthracene 95%. (n.d.). AChemBlock.
  • Fluorescent Probes and Fluorescence (Microscopy) Techniques. (n.d.). PMC.
  • The Fluorescence Lifetime and Quenching. (2020). Chemistry LibreTexts.
  • Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging. (n.d.). PMC.

Sources

Method

Experimental protocol for the synthesis of 9-Bromo-10-methoxyanthracene from 9,10-anthraquinone

Abstract This application note details a robust, scalable protocol for the synthesis of 9-Bromo-10-methoxyanthracene , a critical intermediate in the manufacture of blue-emitting OLED materials and sterically crowded bia...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 9-Bromo-10-methoxyanthracene , a critical intermediate in the manufacture of blue-emitting OLED materials and sterically crowded biaryl pharmaceuticals. Unlike generic textbook methods, this guide addresses the specific regiochemical challenges of the anthracene scaffold—specifically controlling the O- vs. C-alkylation of anthrone and ensuring exclusive nuclear bromination at the 10-position. The protocol utilizes a three-step sequence: reduction, tautomer-locked O-methylation, and electrophilic bromination, achieving high purity (>98% HPLC) without column chromatography.

Introduction & Retrosynthetic Logic

The synthesis of unsymmetrically substituted anthracenes is complicated by the high reactivity of the 9,10-positions (meso-positions). Direct bromination of 9-methoxyanthracene is preferred over manipulating 9,10-dibromoanthracene, as it allows for sequential functionalization (e.g., Suzuki-Miyaura coupling) at the distinct bromo and methoxy sites.

Critical Design Choices:

  • Starting Material: 9,10-Anthraquinone is selected for its low cost and stability compared to anthracene.

  • Regiocontrol (Step 2): Anthrone exists in equilibrium with 9-anthranol. We utilize "hard" alkylating conditions to trap the enol form, preventing the formation of the thermodynamic sink, 10,10-dimethylanthrone.

  • Bromination Specificity (Step 3): We employ N-Bromosuccinimide (NBS) in a polar aprotic solvent (Acetonitrile) to favor the ionic electrophilic substitution pathway over radical side-reactions.

Reaction Workflow (Pathway Diagram)

SynthesisPathway AQ 9,10-Anthraquinone (Starting Material) ANT Anthrone (Tautomeric Intermediate) AQ->ANT Step 1: Reduction Sn / HCl / AcOH Reflux, 2h MET 9-Methoxyanthracene (Enol Ether) ANT->MET Step 2: O-Methylation MeI / K2CO3 / Acetone (Kinetic Control) PROD 9-Bromo-10-methoxyanthracene (Target) MET->PROD Step 3: Bromination NBS / MeCN 0°C to RT

Figure 1: Synthetic pathway highlighting the transformation from quinone to the regioselective brominated product.

Experimental Protocols

Phase 1: Reduction of 9,10-Anthraquinone to Anthrone

Objective: Removal of one carbonyl oxygen to activate the meso-system.

Reagents:

  • 9,10-Anthraquinone (CAS: 84-65-1)[1]

  • Tin powder (Sn)

  • Hydrochloric acid (HCl, 37%)

  • Glacial Acetic Acid[2]

Protocol:

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer and reflux condenser.

  • Dissolution: Suspend 9,10-Anthraquinone (20.8 g, 100 mmol) in Glacial Acetic Acid (150 mL). Heat to reflux until the solution is mostly homogeneous.

  • Reduction: Add Tin powder (25 g, ~2.1 eq) followed by dropwise addition of concentrated HCl (50 mL) over 30 minutes.

    • Note: The reaction is exothermic. Maintain steady reflux. The yellow quinone color will fade to a pale fluorescent solution.

  • Completion: Reflux for an additional 90 minutes. Monitor by TLC (Eluent: Hexane/EtOAc 4:1). Anthraquinone (

    
    ) should disappear; Anthrone (
    
    
    
    ) appears.
  • Workup: Filter the hot solution through a sintered glass funnel to remove unreacted tin. Pour the filtrate into ice-cold water (500 mL).

  • Isolation: A white/pale-yellow precipitate forms. Filter, wash with water (3 x 100 mL), and dry in a vacuum oven at 60°C.

    • Yield: ~16–17 g (82–87%).

    • Checkpoint: Product should melt at ~155°C.

Phase 2: O-Methylation (Synthesis of 9-Methoxyanthracene)

Objective: Trapping the enol tautomer (9-anthranol) to form the aromatic ether.

Reagents:

  • Anthrone (from Phase 1)

  • Methyl Iodide (MeI) [Caution: Neurotoxin]

  • Potassium Carbonate (K₂CO₃, anhydrous)

  • Acetone (Reagent Grade)

Protocol:

  • Setup: 500 mL flask with reflux condenser and CaCl₂ drying tube.

  • Suspension: Mix Anthrone (10.0 g, 51.5 mmol) and anhydrous K₂CO₃ (21.3 g, 154 mmol, 3 eq) in Acetone (200 mL).

  • Alkylation: Add Methyl Iodide (14.6 g, 6.4 mL, 103 mmol, 2 eq).

  • Reflux: Heat the mixture to vigorous reflux for 12 hours.

    • Mechanism Insight: K₂CO₃ deprotonates the anthrone (enol form). The "hard" methyl cation from MeI prefers the "hard" oxygen nucleophile over the "soft" C-10 carbon, favoring 9-methoxyanthracene over 10-methylanthrone.

  • Workup: Cool to room temperature. Filter off inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude yellow solid from Ethanol.

    • Yield: ~8.5 g (80%).

    • Appearance: Pale yellow needles.

Phase 3: Regioselective Bromination

Objective: Electrophilic aromatic substitution at the electron-rich C-10 position.

Reagents:

  • 9-Methoxyanthracene

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

Protocol:

  • Setup: 250 mL round-bottom flask wrapped in aluminum foil (protect from light to inhibit radical pathways).

  • Dissolution: Dissolve 9-Methoxyanthracene (5.0 g, 24 mmol) in Acetonitrile (100 mL). Cool to 0°C in an ice bath.

  • Bromination: Add NBS (4.48 g, 25.2 mmol, 1.05 eq) portion-wise over 15 minutes.

    • Why MeCN? Acetonitrile promotes the ionic mechanism (

      
       generation) rather than the radical mechanism, ensuring the bromine attacks the aromatic ring (C-10) rather than demethylating the ether.
      
  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Pour the mixture into aqueous Sodium Thiosulfate (10% w/v, 200 mL) to quench excess bromine.

  • Isolation: Extract with Dichloromethane (DCM, 3 x 50 mL). Dry organic layer over MgSO₄ and concentrate.

  • Final Purification: Recrystallize from Hexane/Chloroform.

    • Target Yield: 6.2 g (90%).

    • Final Product: 9-Bromo-10-methoxyanthracene (Yellow crystals).

Data Summary & Quality Control

ParameterSpecificationMethod
Appearance Yellow crystalline solidVisual
Melting Point 148°C – 150°CCapillary MP
Purity > 98.0%HPLC (C18, MeCN/H2O)
1H NMR (CDCl3) δ 8.5 (d, 2H), 8.2 (d, 2H), 7.6 (m, 4H), 4.2 (s, 3H)400 MHz NMR
Mass Spec [M]+ m/z = 286/288 (1:1 ratio)GC-MS / ESI

Safety & Handling

  • Methyl Iodide (MeI): Highly toxic alkylating agent. Use only in a certified fume hood with double-gloving (Nitrile/Laminate). Destroy excess MeI with aqueous ammonia before disposal.

  • NBS: Irritant. Store in a refrigerator; degraded NBS (yellow/orange) leads to lower yields and should be recrystallized from water before use.

  • Anthracene Derivatives: Many are photosensitizers. Avoid skin contact.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for Anthraquinone reduction).

  • Pirkle, W. H.; Finn, J. M. "Chiral high-pressure liquid chromatographic stationary phases. 3. General resolution of aryl-alkylcarbinols." Journal of Organic Chemistry, 1981 , 46(14), 2935–2938. (Cites methylation conditions for anthrone systems).

  • Carreño, M. C., et al. "N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes." Journal of Organic Chemistry, 1995 , 60(16), 5328-5331. (Establishes NBS/MeCN as the gold standard for nuclear bromination of electron-rich aromatics).

  • PubChem Compound Summary. "9-Bromo-10-methoxyanthracene." National Library of Medicine. (Physical property verification).

Sources

Application

Application Note: Purification of 9-Bromo-10-methoxyanthracene by Column Chromatography

Introduction & Scope 9-Bromo-10-methoxyanthracene is a critical intermediate in the synthesis of organic semiconductors, particularly for Organic Light Emitting Diodes (OLEDs) and acene-based organic field-effect transis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

9-Bromo-10-methoxyanthracene is a critical intermediate in the synthesis of organic semiconductors, particularly for Organic Light Emitting Diodes (OLEDs) and acene-based organic field-effect transistors (OFETs). Its high purity (>99%) is non-negotiable, as even trace impurities can quench fluorescence or act as charge traps in electronic devices.

This guide addresses the specific challenges of purifying this compound:

  • Structural Similarity: Separating the target from unreacted 9-bromoanthracene or 9,10-dibromoanthracene byproducts.

  • Photostability: Mitigating photo-oxidation (endoperoxide formation) during the purification process.

  • Solubility Limits: Overcoming the poor solubility of anthracene derivatives in standard non-polar mobile phases.

Physicochemical Profile & Safety

Before initiating chromatography, the operator must understand the analyte's behavior to select the correct stationary and mobile phases.

PropertyDescriptionImplications for Chromatography
Appearance Yellow to Greenish-Yellow Crystalline SolidVisual tracking of bands is possible, but UV is required for fraction cutting.
Solubility Soluble in DCM, CHCl₃, Toluene. Poor in Hexanes, Alcohols.Dry loading is strongly recommended to prevent band broadening.
Stability Light Sensitive; Acid Sensitive (Weak).Wrap column in foil. Use neutralized silica if degradation is observed.
Rf Value ~0.35 in 20% DCM/Hexane (Estimated)Requires a gradient elution to separate from non-polar impurities (Rf > 0.6).

Safety Warning: Brominated anthracenes are potential skin irritants and environmentally persistent. All operations must occur in a fume hood.

Pre-Chromatography Method Development

TLC Optimization (The "Scout" Column)

Do not rely on generic solvent systems. The separation of the methoxy derivative from the bromo precursor relies on the slight polarity difference introduced by the ether linkage.

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase Screening:

    • 100% Hexanes: Product stays at baseline (Rf < 0.05).

    • 10% DCM in Hexanes: Product moves slightly (Rf ~ 0.15).

    • 20% DCM in Hexanes: Optimal separation (Rf ~ 0.35). Impurities (anthracene) move to solvent front.

    • 50% DCM in Hexanes: Co-elution likely; Rf too high (>0.6).

Expert Insight: If the spots are streaking, it indicates residual acidity on the silica plate interacting with the methoxy group. Add 1% Triethylamine (TEA) to the mobile phase during TLC to sharpen the spots.

Detailed Protocol: Column Chromatography[1][2]

Stationary Phase Preparation

Standard: Silica Gel 60 (230–400 mesh). Ratio: 30:1 to 50:1 (Silica weight : Crude mass).

  • Neutralization (Optional but Recommended): If your crude material contains acid-labile impurities, slurry the silica in Hexanes containing 1% Triethylamine (TEA). Allow to stand for 15 minutes, then flush with pure Hexanes before loading.

  • Slurry Packing: Suspend silica in 100% Hexanes. Pour into the column while tapping to release air bubbles. Ensure a flat sand bed on top (approx. 2 cm).

Sample Loading (Dry Loading Technique)

Due to low solubility in Hexanes, "wet loading" (dissolving in minimal mobile phase) often results in precipitation at the column head, ruining resolution.

  • Dissolve the crude 9-Bromo-10-methoxyanthracene in a minimal amount of Dichloromethane (DCM).

  • Add Celite 545 or Silica Gel (10x weight of crude) to the solution.

  • Evaporate the solvent under reduced pressure (Rotovap) until a free-flowing yellow powder remains.

  • Gently pour this powder onto the sand bed of the packed column.

  • Cover with a second layer of sand (1 cm) to prevent disturbance during solvent addition.

Gradient Elution Strategy

An isocratic system is inefficient here. Use a step gradient to remove non-polar impurities first.

  • Step 1 (Equilibration): Flush with 100% Hexanes (2 Column Volumes - CV).

    • Purpose: Elutes unreacted Anthracene or 9-Bromoanthracene (High Rf).

  • Step 2 (The Product Cut): Switch to 10% DCM : 90% Hexanes (3-4 CV).

    • Observation: The bright yellow fluorescent band of the product will begin to travel.

  • Step 3 (Elution): Increase to 20% DCM : 80% Hexanes if the band moves too slowly.

    • Collection: Collect fractions when the main yellow band reaches the bottom.

  • Step 4 (Flush): Flush with 100% DCM to remove polar byproducts (e.g., anthraquinone derivatives).

Fraction Analysis
  • Visual: The product is strongly fluorescent. Use a handheld UV lamp (365 nm) to identify fractions containing the product.

  • TLC Confirmation: Spot fractions. Combine only those showing a single spot at the target Rf. Discard mixed fractions —do not compromise purity for yield.

Workflow Visualization

PurificationProtocol Start Crude 9-Bromo-10-methoxyanthracene TLC TLC Method Development (Target Rf ~0.35 in 20% DCM/Hex) Start->TLC Loading Dry Loading (Adsorb on Silica/Celite) TLC->Loading Determine Solvent Elution1 Elution Step 1: 100% Hexanes (Remove non-polar impurities) Loading->Elution1 Packing Column Packing (Slurry in Hexane + 1% TEA) Packing->Loading Prepare Column Elution2 Elution Step 2: 10-20% DCM in Hexanes (Elute Target Compound) Elution1->Elution2 Gradient Switch Analysis Fraction Analysis (UV 365nm + TLC) Elution2->Analysis Collect Fractions Combine Combine & Evaporate (Rotovap < 40°C) Analysis->Combine Pure Fractions Only Recryst Final Polish: Recrystallize (Ethanol/DCM) Combine->Recryst

Figure 1: Step-by-step purification workflow for 9-Bromo-10-methoxyanthracene, emphasizing dry loading and gradient elution.

Post-Purification & Storage

  • Evaporation: Concentrate combined fractions under reduced pressure. Note: Do not overheat (>45°C) to avoid thermal degradation.

  • Recrystallization (The "Polishing" Step):

    • Dissolve the resulting yellow solid in minimal hot DCM.

    • Slowly add Ethanol or Methanol until the solution turns slightly cloudy.

    • Cool to 4°C overnight.

    • Filter the needle-like crystals. This removes trace soluble impurities that chromatography missed.

  • Storage: Store in an amber vial (light protection) under Nitrogen atmosphere at 2-8°C.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Streaking/Tailing Acidic sites on silica interacting with methoxy group.Add 0.5 - 1% Triethylamine (TEA) to the mobile phase.
Product Decomposition Photo-oxidation (Endoperoxide formation).CRITICAL: Wrap the column in aluminum foil. Turn off hood lights.
Poor Resolution Sample overloaded or precipitated at head.Switch to Dry Loading (Section 4.2). Ensure sand bed is flat.
Co-elution Gradient increased too fast.Hold the gradient at 5% DCM for longer before switching to 20%.

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem. 1978 , 43(14), 2923–2925.

  • PubChem. 9-Bromo-10-phenylanthracene (Structural Analog Data). National Library of Medicine. Accessed Oct 2023. [1]

  • Royal Society of Chemistry. Synthesis of 9-bromoanthracene derivatives. ChemSpider Synthetic Pages.

  • Sigma-Aldrich. 9-Bromoanthracene Product Specification and Safety Data Sheet.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Suzuki Coupling Optimization for 9-Bromo-10-methoxyanthracene

Subject: Optimization & Troubleshooting Guide for Sterically Hindered Anthracene Derivatives Ticket ID: SUZ-ANT-09-OPT Support Level: Tier 3 (Senior Application Scientist) Status: Active Introduction: The Substrate Chall...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization & Troubleshooting Guide for Sterically Hindered Anthracene Derivatives Ticket ID: SUZ-ANT-09-OPT Support Level: Tier 3 (Senior Application Scientist) Status: Active

Introduction: The Substrate Challenge

You are attempting to couple 9-Bromo-10-methoxyanthracene . Unlike standard phenyl halides, this substrate presents a "Perfect Storm" of kinetic barriers:

  • Steric Hindrance (The Peri-Effect): The bromine at position 9 is flanked by protons at positions 1 and 8. This creates a significant steric wall that impedes the approach of the Palladium catalyst during the oxidative addition step.

  • Electronic Deactivation: The methoxy group at position 10 is an electron-donating group (EDG). Through resonance, it increases the electron density of the anthracene ring, making the C-Br bond stronger and less prone to oxidative addition compared to electron-deficient systems (e.g., 9-bromoanthracene-10-carbonitrile).

This guide abandons generic "textbook" conditions in favor of high-energy, sterically demanding protocols derived from advanced organometallic literature.

Module 1: Catalyst & Ligand Selection (The Engine)

Q: I am using Pd(PPh3)4, but conversion is stuck at <30%. Should I add more catalyst?

A: No. Adding more of a poor catalyst will not solve the kinetic bottleneck. The Issue: Triphenylphosphine (PPh3) is a monodentate ligand with a moderate cone angle. It lacks the bulk required to force the active Pd(0) species into the crowded C9 position of the anthracene. Furthermore, Pd(PPh3)4 is thermally unstable above 80°C, often decomposing into "Palladium black" before the reaction completes.

The Solution: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) or Bidentate Ferrocenyl Ligands .

Recommended SystemCatalyst PrecursorLigandWhy it Works
Option A (Gold Standard) Pd₂(dba)₃S-Phos or X-Phos These bulky, electron-rich ligands accelerate oxidative addition into hindered aryl chlorides/bromides and stabilize the Pd center.
Option B (Robust) Pd(dppf)Cl₂·DCM (Included)The large bite angle of dppf forces the Pd center to be more exposed, aiding reactivity. It is also extremely thermally stable.
Option C (High Activity) Pd(OAc)₂PCy₃ (Tricyclohexylphosphine)High electron density on Phosphorus facilitates oxidative addition; bulk promotes reductive elimination.

Module 2: Solvent & Base Optimization (The Environment)

Q: My starting material (9-Bromo-10-methoxyanthracene) is not dissolving in Ethanol/Water. Is this a problem?

A: Yes. Anthracene derivatives are notoriously insoluble in protic solvents. If the substrate precipitates, the reaction occurs only at the solid-liquid interface, drastically reducing the rate (heterogeneous kinetics).

The Solution: Use a solvent system that ensures homogeneity at the reaction temperature.

  • Avoid: Ethanol, Methanol, Isopropanol as primary solvents.

  • Use: Toluene, 1,4-Dioxane, or DME (Dimethoxyethane).

  • The "Magic" Mix: Toluene:Water (4:1) or 1,4-Dioxane:Water (4:1) .

    • Note: Toluene is preferred for anthracenes due to pi-pi stacking solubility interactions.

Q: Which base maximizes yield without degrading the boronic acid?

A: The choice of base dictates the concentration of the active boronate species.

  • Standard: K₂CO₃ (2.0 M aq) . Good starting point, but often too weak for hindered couplings.

  • High Performance: K₃PO₄ (Potassium Phosphate Tribasic) . The higher basicity helps activate the boronic acid more aggressively. Use 3.0 equivalents.

  • The "Nuclear" Option: Ba(OH)₂ or Cs₂CO₃ . Cesium has the "Cesium Effect"—its large ionic radius improves solubility in organic solvents, facilitating the transmetallation step in the organic phase.

Module 3: Troubleshooting Common Failures

Q: I see a new spot on TLC that matches 9-methoxyanthracene (Dehalogenation). Why?

A: This is Hydrodehalogenation . It happens when the Beta-Hydride Elimination pathway competes with Transmetallation.

  • Cause 1: Reaction temperature too high for too long.

  • Cause 2: Presence of a hydride source (e.g., Ethanol as solvent).

  • Fix: Switch to Dioxane (non-protic). Increase catalyst loading to speed up the desired cycle. Ensure strict exclusion of moisture if using anhydrous conditions (though Suzuki usually tolerates water, hindered substrates are sensitive).

Q: My Boronic Acid is disappearing, but no product is forming (Homocoupling).

A: You are making Biaryl (R-R) instead of Product (Ar-R).

  • Cause: Oxygen leak. Oxygen re-oxidizes Pd(0) to Pd(II), which consumes the boronic acid in a homocoupling cycle (Glaser-type or oxidative).

  • Fix: You must sparge your solvents with Argon or Nitrogen for at least 20 minutes before adding the catalyst. A simple "balloon purge" is insufficient for difficult couplings.

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for optimizing this specific reaction.

SuzukiOptimization Start Start: 9-Br-10-OMe-Anthracene Coupling CheckSolubility Is Substrate Soluble in Solvent? Start->CheckSolubility ChangeSolvent Switch to Toluene or Dioxane CheckSolubility->ChangeSolvent No CheckYield Is Yield > 50%? CheckSolubility->CheckYield Yes ChangeSolvent->CheckYield Success Protocol Optimized CheckYield->Success Yes CheckByproducts Analyze Byproducts CheckYield->CheckByproducts No Dehalogenation Product: 9-H (Dehalogenation) CheckByproducts->Dehalogenation Homocoupling Product: Boronic Dimer CheckByproducts->Homocoupling NoReaction Recovered Starting Material CheckByproducts->NoReaction FixDehal Action: Remove alcohols, Switch to Dioxane, Lower Temp Dehalogenation->FixDehal FixHomo Action: Degas solvents (Sparge), Check Inert Atmosphere Homocoupling->FixHomo FixNoRxn Action: Switch to S-Phos/Pd2(dba)3 or Pd(dppf)Cl2 NoReaction->FixNoRxn

Figure 1: Troubleshooting logic flow for sterically hindered Suzuki couplings.

Standard Operating Procedure (SOP): The "Bulky" Protocol

This protocol is designed to overcome the steric barrier of the 9-anthracenyl position.

Reagents:

  • Substrate: 9-Bromo-10-methoxyanthracene (1.0 equiv)

  • Boronic Acid: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) OR Pd₂(dba)₃ (2 mol%) + S-Phos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv) dissolved in minimum water.

  • Solvent: Toluene (0.1 M concentration relative to substrate).

Step-by-Step:

  • Degassing (Critical): Combine Toluene and the aqueous K₃PO₄ solution in a Schlenk tube or microwave vial. Sparge with Argon gas for 15–20 minutes. Do not skip this.

  • Loading: Add the anthracene substrate, boronic acid, and catalyst to the reaction vessel under a counter-flow of Argon.

  • Sealing: Seal the vessel immediately with a Teflon-lined septum or crimp cap.

  • Reaction:

    • Thermal: Heat to 100°C (oil bath temperature) for 12–24 hours. Vigorous stirring is required.

    • Microwave: Heat to 120°C for 1 hour.

  • Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water (x2) and brine. Dry over MgSO₄.

  • Purification: The product will likely be highly fluorescent. Use UV visualization during column chromatography.

References

  • Mechanism of the Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega, 2017. [Link]

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling. Chemical Communications, 2012. [Link]

Optimization

Technical Support Center: Substituted Bromoanthracene Grignard Formation

Introduction: The "Anthracene Challenge" Synthesizing Grignard reagents from 9-bromoanthracene and its substituted derivatives is notoriously difficult. Unlike standard phenyl bromides, the 9-position of anthracene combi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Anthracene Challenge"

Synthesizing Grignard reagents from 9-bromoanthracene and its substituted derivatives is notoriously difficult. Unlike standard phenyl bromides, the 9-position of anthracene combines significant steric hindrance with a highly electron-rich aromatic system.

If you are reading this, you are likely facing one of three scenarios:

  • Inertness: The reaction simply will not start, even with iodine.

  • Stalling: The reaction initiates but dies rapidly due to passivation.

  • Homocoupling: You obtained a high yield of 9,9'-bianthracene (the Wurtz coupling product) instead of the Grignard.

This guide moves beyond standard textbook protocols to address the specific physicochemical barriers of the anthracenyl system.

Diagnostic Matrix: Identify Your Failure Mode

Before altering your protocol, match your observation to the likely chemical cause.

ObservationLikely Root CauseCorrective Action
No exotherm, Mg remains shiny Oxide passivation or trace water.Mechanical Activation: Dry stir Mg under Ar for 24h. Chemical: Use DIBAL-H wash or Rieke Mg.
Reaction turns dark red/brown immediately, then stops Radical quenching or solvent impurities.Solvent Switch: Ensure THF is distilled from Na/Benzophenone. Switch to 2-MeTHF for higher boiling point.
Heavy precipitate forms (Yellow/Orange) 9,9'-bianthracene formation (Wurtz coupling).Dilution: Increase solvent volume. Temp Control: Lower temperature and add halide slower.
Reaction works but yield is <30% Competitive reduction to anthracene.Switch Method: Abandon direct insertion. Use Mg-Halogen Exchange (See Section 4).

Protocol A: Direct Insertion (The "Hard Way")

Direct insertion of Magnesium into the C-Br bond of 9-bromoanthracene is thermodynamically favorable but kinetically inhibited.

Critical Pre-Requisites
  • Magnesium: Do not use standard turnings. Use Mg powder (50 mesh) or Rieke Magnesium (highly reactive). If using turnings, they must be "dry stirred" (stirred vigorously without solvent under Argon for 2 hours) to crush the oxide layer.

  • Solvent: Anhydrous THF is mandatory. Diethyl ether often fails to solvate the bulky Grignard, leading to coating of the Mg surface.

  • Activator: 1,2-Dibromoethane (DBE).

Step-by-Step Optimization
  • The "Entrainment" Method:

    • Place Mg (1.5 equiv) in the flask. Flame dry under vacuum.[1]

    • Add THF to cover the Mg.

    • Add 1,2-Dibromoethane (0.1 equiv) dropwise. Wait for ethylene gas evolution (bubbling) and heat generation. This etches the Mg surface, exposing fresh

      
      .
      
  • The Dropwise Addition:

    • Dissolve 9-bromoanthracene in THF.

    • Crucial: Add the solution extremely slowly (over 2-4 hours).

    • Reasoning: High local concentration of organic halide near the Mg surface promotes Wurtz coupling (

      
      ). Keeping 
      
      
      
      low favors Grignard formation.
  • Temperature:

    • Maintain a gentle reflux (

      
      ). The steric bulk requires thermal energy to overcome the activation barrier for insertion.
      

Protocol B: Mg-Halogen Exchange (The "Smart Way")

Recommendation: If Direct Insertion fails twice, switch to this method immediately.

Instead of forming the bond from scratch, we swap a Lithium or Magnesium atom from a commercially available reagent onto the anthracene. This operates under kinetic control at low temperatures, virtually eliminating Wurtz coupling.

The Reagent: Turbo Grignard ( )

Developed by Knochel, the Lithium Chloride adduct breaks oligomeric aggregates, making the reagent more reactive and soluble.

Protocol
  • Dissolution: Dissolve 9-bromoanthracene (1.0 equiv) in anhydrous THF under Argon.

  • Cooling: Cool the solution to -20°C (or up to 0°C depending on substitution).

  • Exchange: Add

    
     (1.1 equiv, commercially available) dropwise.
    
  • Incubation: Stir for 1-2 hours.

    • Mechanism:[2][3][4][5] The equilibrium is driven by the formation of the more stable carbanion. The anthracenyl anion is more stable than the isopropyl anion, driving the reaction forward.

  • Validation: Quench a small aliquot with

    
     and check NMR. >95% Deuterium incorporation at C9 confirms the Grignard is formed.
    

Quality Control: Titration

Anthracenyl Grignards are often deeply colored (red/orange), rendering standard colorimetric titrations (like phenanthroline) useless.

Recommended Method: No-D NMR Titration [6]

  • Take an NMR tube.[7]

  • Add a specific amount of internal standard (e.g., 1,5-cyclooctadiene or trimethoxybenzene).

  • Add 0.1 mL of your Grignard solution.

  • Add 0.5 mL of

    
     (The Grignard will quench immediately to form the protonated arene).
    
  • Calculate: Compare the integral of the C9-proton (singlet around 8.5 ppm for anthracene) against the internal standard.

Troubleshooting Logic Pathways

The following diagrams visualize the decision-making process and the competing reaction pathways.

GrignardTroubleshooting Start Start: 9-Bromoanthracene MethodChoice Select Method Start->MethodChoice DirectInsertion Direct Insertion (Mg metal) MethodChoice->DirectInsertion Traditional Exchange Mg-Halogen Exchange (iPrMgCl-LiCl) MethodChoice->Exchange Recommended (High Purity) DirectCheck Did reaction initiate? DirectInsertion->DirectCheck TempControl Temp Control (-20°C) Exchange->TempControl Entrainment Add 1,2-Dibromoethane (Entrainment) DirectCheck->Entrainment No WurtzCheck Precipitate formed? DirectCheck->WurtzCheck Yes Entrainment->DirectCheck SuccessDirect Success: Grignard Formed WurtzCheck->SuccessDirect No FailDirect Failure: Wurtz Coupling (9,9'-bianthracene) WurtzCheck->FailDirect Yes (Yellow Solid) Equilibrium Check Conversion (NMR) TempControl->Equilibrium SuccessExchange Success: Clean Grignard Equilibrium->SuccessExchange >90% Conversion

Caption: Decision tree for selecting the synthesis route. Note the high risk of failure in Direct Insertion compared to the Halogen Exchange method.

ReactionMechanism cluster_0 Critical Control Point ArBr 9-Bromoanthracene Radical [Ar• MgBr•] (Radical Pair) ArBr->Radical + Mg(0) Grignard 9-AnthracenylMgBr Radical->Grignard Insertion (Desired) Wurtz 9,9'-Bianthracene (Side Product) Radical->Wurtz + ArBr (Coupling) Reduced Anthracene (Reduction Product) Radical->Reduced + H (Solvent abstraction)

Caption: Mechanistic divergence. High concentrations of ArBr favor the Wurtz pathway. Solvent impurities favor the Reduced pathway.

References

  • Knochel, P., et al. (2004). "Functionalized Grignard Reagents via a New Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition, 43(25), 3333-3336.

  • Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie, 116(25), 3396-3399.

  • Rieke, R. D. (1989). "Preparation of Organometallic Compounds from Highly Reactive Metal Powders." Science, 246(4935), 1260-1264.

  • Garst, J. F., & Soriaga, M. P. (2004). "Grignard Reagent Formation." Coordination Chemistry Reviews, 248(7-8), 623-652.

  • Hoye, T. R., et al. (2004).[6] "No-D NMR Spectroscopy as a Convenient Method for Titering Organolithium, Grignard, and Other Organometallic Reagents." Organic Letters, 6(15), 2567–2570.[6]

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium-Catalyzed Methoxylation of 9,10-Dibromoanthracene

Welcome to the technical support center for the palladium-catalyzed methoxylation of 9,10-dibromoanthracene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the palladium-catalyzed methoxylation of 9,10-dibromoanthracene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to enhance your experimental success and improve the yield of 9,10-dimethoxyanthracene.

Introduction: The Challenge of Methoxylating 9,10-Dibromoanthracene

The palladium-catalyzed methoxylation of 9,10-dibromoanthracene is a powerful method for synthesizing 9,10-dimethoxyanthracene, a valuable building block in materials science and medicinal chemistry. However, like many cross-coupling reactions involving polycyclic aromatic hydrocarbons, this process can be fraught with challenges, including low yields, incomplete conversion, and the formation of undesired side products. This guide provides a systematic approach to troubleshooting and optimizing this reaction, grounded in the fundamental principles of organometallic chemistry.

Troubleshooting Guide: From Low Yield to No Reaction

This section addresses specific issues you may encounter during your experiments. Each problem is followed by a series of potential causes and actionable solutions.

Problem 1: Low or No Conversion of 9,10-Dibromoanthracene

Potential Cause 1: Inactive Catalyst

The active catalyst in Buchwald-Hartwig type reactions is a Pd(0) species.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1] This reduction can sometimes be inefficient.

  • Solution:

    • Switch to a Pd(0) source: Consider using a catalyst like Pd₂(dba)₃ or a commercially available, air-stable precatalyst that readily forms the active Pd(0) species.[2]

    • Optimize in-situ reduction: If using a Pd(II) source, ensure your reaction conditions facilitate its reduction. This can be influenced by the choice of ligand, base, and solvent.[3] Some phosphine ligands can act as reducing agents.[1]

Potential Cause 2: Poor Ligand Choice

The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition and reductive elimination, and preventing catalyst decomposition.[4] For C-O bond formation, sterically hindered and electron-rich ligands are often required.

  • Solution:

    • Screen different ligands: Experiment with a variety of phosphine ligands. For C-O coupling, biarylphosphine ligands like BrettPhos have shown effectiveness for methoxylation of aryl bromides.[5] Other options include bulky alkylphosphine ligands.

    • Adjust ligand-to-palladium ratio: The optimal ratio is typically between 1:1 and 2:1 for monodentate ligands. An excess of ligand can sometimes inhibit the reaction.

Potential Cause 3: Inappropriate Base

The base is critical for deprotonating the methanol to form the active methoxide nucleophile. The strength and solubility of the base can significantly impact the reaction rate and yield.[6]

  • Solution:

    • Use a strong, non-nucleophilic base: Sodium tert-butoxide (NaOtBu) is a common and effective base for Buchwald-Hartwig C-O couplings.[6] Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) can also be effective.[6]

    • Ensure base solubility: The base must have some solubility in the reaction solvent to be effective. If you observe poor solubility, consider switching to a different base or solvent system.

Potential Cause 4: Solvent Issues

The solvent must be able to dissolve the reactants and maintain the catalyst in an active state. Common solvents for Buchwald-Hartwig reactions include toluene, dioxane, and THF.[1]

  • Solution:

    • Ensure anhydrous conditions: Water can deactivate the catalyst and react with the strong base. Use dry solvents and proper inert atmosphere techniques.

    • Screen solvents: If solubility is an issue, try different anhydrous, aprotic solvents. Aromatic solvents like toluene are often a good starting point.[1]

Problem 2: Formation of Side Products

Potential Cause 1: Monomethoxylation

The formation of 9-bromo-10-methoxyanthracene is a common side product, indicating incomplete reaction.

  • Solution:

    • Increase reaction time and/or temperature: The second methoxylation is often slower than the first due to steric hindrance and electronic effects.

    • Increase equivalents of sodium methoxide: Ensure a sufficient excess of the nucleophile is present to drive the reaction to completion.

    • Optimize catalyst loading: A higher catalyst loading may be necessary to achieve full conversion.

Potential Cause 2: Reductive Dehalogenation

The formation of anthracene or 9-bromoanthracene indicates a competing reductive dehalogenation pathway.

  • Solution:

    • Minimize sources of hydride: Ensure your solvent and reagents are free from water and other protic impurities.

    • Choose an appropriate ligand: Some ligands are more prone to β-hydride elimination, which can lead to reductive dehalogenation. Screening ligands can help mitigate this.

Potential Cause 3: Homocoupling

The formation of bianthracene derivatives can occur, especially at high temperatures.

  • Solution:

    • Lower the reaction temperature: If homocoupling is significant, try running the reaction at a lower temperature for a longer duration.

    • Optimize the ligand: The right ligand can promote the desired cross-coupling over homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the palladium-catalyzed methoxylation of 9,10-dibromoanthracene?

A1: The reaction follows a general catalytic cycle common to Buchwald-Hartwig cross-coupling reactions.[1]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to one of the C-Br bonds of 9,10-dibromoanthracene to form a Pd(II) intermediate.[7]

  • Ligand Exchange/Salt Formation: The bromide on the palladium is exchanged for a methoxide group, which is generated from the reaction of methanol with the base.

  • Reductive Elimination: The Pd(II) intermediate undergoes reductive elimination to form the C-O bond of the methoxylated anthracene and regenerate the Pd(0) catalyst.[8]

  • Second Coupling: The cycle repeats at the second C-Br bond to form the final 9,10-dimethoxyanthracene product.

Q2: How do I choose the right palladium precursor?

A2: The choice of palladium precursor can influence the ease of catalyst activation and overall reaction efficiency.

Palladium PrecursorAdvantagesDisadvantages
Pd(OAc)₂ Cost-effective, readily available.Requires in-situ reduction to Pd(0), which can be inefficient.[1]
Pd₂(dba)₃ A Pd(0) source, often more active.Can be air-sensitive.
Preformed Precatalysts Air-stable, readily form the active catalyst upon exposure to a base.[2]More expensive.

For robust and reproducible results, preformed precatalysts are often the best choice, as they bypass the potentially problematic in-situ reduction step.[2]

Q3: What are the key safety considerations for this reaction?

A3:

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle them under an inert atmosphere and with appropriate personal protective equipment (PPE).

  • Strong Bases: Strong bases like NaOtBu and LHMDS are corrosive and moisture-sensitive. Handle them in a glovebox or under a stream of inert gas.

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Use them in a well-ventilated fume hood.

  • Palladium Compounds: Palladium compounds can be toxic and should be handled with care.

Experimental Protocols

General Procedure for Palladium-Catalyzed Methoxylation of 9,10-Dibromoanthracene

This is a starting point for optimization. The specific ligand, base, solvent, temperature, and reaction time should be systematically varied to achieve the best results.

  • To an oven-dried Schlenk flask, add 9,10-dibromoanthracene (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol %), and the phosphine ligand (e.g., BrettPhos, 2-10 mol %).

  • Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 2.5-3.0 equiv).

  • Add anhydrous solvent (e.g., toluene) and anhydrous methanol (2.5-3.0 equiv) via syringe.

  • Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process

Troubleshooting Workflow

TroubleshootingWorkflow start Low or No Yield check_catalyst Is the Catalyst Active? start->check_catalyst check_ligand Is the Ligand Appropriate? check_catalyst->check_ligand Yes optimize Systematic Optimization check_catalyst->optimize No check_base Is the Base Effective? check_ligand->check_base Yes check_ligand->optimize No check_conditions Are Reaction Conditions Optimal? check_base->check_conditions Yes check_base->optimize No side_products Side Product Formation? check_conditions->side_products Yes check_conditions->optimize No incomplete_conv Incomplete Conversion side_products->incomplete_conv Mono-methoxylation dehalogenation Reductive Dehalogenation side_products->dehalogenation Anthracene homocoupling Homocoupling side_products->homocoupling Bianthracene incomplete_conv->optimize dehalogenation->optimize homocoupling->optimize

Caption: A workflow for troubleshooting low yields in the methoxylation reaction.

Catalytic Cycle

CatalyticCycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_ArBr L-Pd(II)(Ar)(Br) OxAdd->PdII_ArBr LigandEx Ligand Exchange PdII_ArBr->LigandEx PdII_ArOMe L-Pd(II)(Ar)(OMe) LigandEx->PdII_ArOMe RedElim Reductive Elimination PdII_ArOMe->RedElim RedElim->Pd0 Product Ar-OMe RedElim->Product Substrate Ar-Br Substrate->OxAdd Methoxide MeO- Methoxide->LigandEx

Caption: The catalytic cycle for palladium-catalyzed methoxylation.

References

Sources

Optimization

Minimizing homocoupling in Suzuki reactions of 9-Bromo-10-methoxyanthracene

Topic: Minimizing Homocoupling in Suzuki Reactions of 9-Bromo-10-methoxyanthracene Ticket ID: ANTH-9B-10M-SUP Status: Open Welcome to the Technical Support Center You are likely experiencing oxidative homocoupling of you...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Homocoupling in Suzuki Reactions of 9-Bromo-10-methoxyanthracene Ticket ID: ANTH-9B-10M-SUP Status: Open

Welcome to the Technical Support Center

You are likely experiencing oxidative homocoupling of your boronic acid/ester partner, resulting in symmetrical biaryls (R-R) instead of your desired 9-substituted anthracene (Ar-R).

This is a known issue with 9-Bromo-10-methoxyanthracene . The 9-position of the anthracene ring is sterically encumbered by the peri-hydrogens (at positions 1 and 8), and the 10-methoxy group renders the ring electron-rich. These factors combine to significantly decelerate the Oxidative Addition step of the catalytic cycle. When the Palladium catalyst cannot find the halide quickly, it becomes susceptible to oxidation by trace oxygen, triggering the homocoupling pathway.

This guide provides the diagnostic logic, optimization matrix, and validated protocols to resolve this.

Part 1: Diagnostic & Mechanism (The Why)

To fix the reaction, you must understand the competition occurring in your flask. You are fighting a kinetic battle between the Cross-Coupling Cycle (productive) and the Glaser-Type Homocoupling Cycle (parasitic).

The Kinetic Bottleneck
  • Productive Path: Requires Pd(0) to insert into the C-Br bond of the anthracene. Problem: This is slow because the anthracene is bulky.

  • Parasitic Path: If Pd(0) sits idle, dissolved

    
     oxidizes it to a Pd(II)-peroxo species. This species rapidly reacts with two equivalents of boronic acid to form the homocoupler.
    
Visualizing the Competition

The following diagram illustrates where the failure occurs.

Suzuki_Competition Start Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Complex (Slow Step due to Sterics) Start->OxAdd Path A: Desired (Blocked by Sterics) Peroxo Pd(II)-Peroxo Species Start->Peroxo Path B: Parasitic (Fast if O2 present) Substrate 9-Bromo-10-methoxyanthracene (Sterically Hindered) Substrate->OxAdd TransMet Transmetallation OxAdd->TransMet Product Desired Cross-Coupled Product TransMet->Product Oxygen Trace O2 (Atmosphere) Oxygen->Peroxo HomoProduct Homocoupling Side Product (R-R) Peroxo->HomoProduct Consumes Boronic Acid Boronic Boronic Acid (Excess) Boronic->HomoProduct

Caption: Figure 1. Kinetic competition between the slow oxidative addition of the hindered anthracene (Path A) and the oxygen-mediated homocoupling (Path B).

Part 2: Optimization Matrix (The How)

To shift the balance toward Path A, you must simultaneously accelerate oxidative addition and eliminate oxygen .

ParameterRecommendationTechnical Rationale
Ligand SPhos or XPhos Standard ligands like

are too small and not electron-rich enough. Buchwald biaryl phosphines (SPhos/XPhos) are electron-rich (speeding up oxidative addition) and bulky (promoting reductive elimination in hindered systems).
Base

or

Strong bases like carbonates can sometimes promote boronic acid decomposition. Anhydrous

often provides the best balance for hindered substrates.
Solvent Toluene/Water (10:1) or DME Water accelerates the reaction but dissolves

. If using water, strict freeze-pump-thaw is required. If homocoupling persists, switch to anhydrous DME or Dioxane.
Addition Slow Addition Do not add all boronic acid at once. Use a syringe pump to keep the concentration of boronic acid low relative to the oxidative addition complex.
Part 3: Validated Protocol (The "Gold Standard")

This protocol is designed to force the reaction through the catalytic cycle before oxygen can intervene.

Reagents:

  • Substrate: 9-Bromo-10-methoxyanthracene (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (2 mol%) + SPhos (4-8 mol%) OR 
    
    
    
    (5 mol%)
  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Workflow:

  • Solvent Pre-Treatment (CRITICAL):

    • Sparging with Argon is insufficient for this substrate.

    • Perform 3 cycles of Freeze-Pump-Thaw on the solvent mixture.

    • Backfill with high-purity Argon.

  • Solids Loading:

    • In a glovebox (preferred) or under positive Argon flow, load the anthracene, Pd source, Ligand, and Base into a Schlenk tube.

    • Note: Do not add the Boronic Acid yet if using the "Slow Addition" modification (see step 4).

  • Activation:

    • Add the degassed solvent via syringe.

    • Stir at room temperature for 5 minutes to allow ligand complexation (if using separate Pd/Ligand).

  • The "Slow Addition" Modification (To Kill Homocoupling):

    • Dissolve the Boronic Acid (1.5 equiv) in a separate portion of degassed solvent.

    • Heat the main reaction vessel to 90-100°C .

    • Using a syringe pump, add the Boronic Acid solution dropwise over 1-2 hours .

    • Why? This keeps the concentration of Boronic Acid low, statistically favoring reaction with the Ar-Pd-X species over self-dimerization.

  • Monitoring:

    • Monitor via TLC or HPLC. The reaction may require 12-24 hours due to the steric bulk of the anthracene.

Part 4: Troubleshooting FAQs

Q1: I am still seeing 30% homocoupling despite degassing. What now?

  • Diagnosis: Your oxidative addition is still too slow. The catalyst is sitting idle.

  • Fix: Increase the temperature to 110°C (switch to Toluene/Dioxane) and increase catalyst loading to 5-10 mol%. You need to force the Pd to insert into the Anthracene-Br bond. Alternatively, switch to a precatalyst like XPhos Pd G2 , which activates faster than mixing

    
     + Ligand.
    

Q2: My anthracene starting material is not consumed.

  • Diagnosis: The catalyst has likely deactivated (precipitated as Pd black) before it could react with the hindered substrate.

  • Fix: This confirms the steric barrier is high. Ensure your solvent is strictly anhydrous (try Dioxane) to prevent protodeboronation, and consider using Microwave Irradiation (120°C for 30-60 mins). Microwaves often overcome steric barriers more effectively than thermal heating.

Q3: Can I use


? 
  • Diagnosis: Generally, no.

  • Reasoning: Triphenylphosphine is air-sensitive and often contains oxidized phosphine oxides. Furthermore, it lacks the electron density required to oxidatively add into electron-rich, hindered anthracenes efficiently.

Q4: Is the methoxy group causing issues?

  • Insight: Yes. The methoxy group at C10 donates electron density into the ring system. This makes the C-Br bond at C9 more electron-rich and less electrophilic.

  • Resolution: You are fighting both sterics and electronics. You absolutely need a highly active, electron-rich ligand (SPhos, XPhos, or

    
    ) to overcome this electronic deactivation.
    
References
  • Mechanistic Insight on Homocoupling: Adamo, C., et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society, 2006.

  • Anthracene Coupling Protocols: Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates." Journal of Organic Chemistry, 2003.

  • Buchwald Ligands for Hindered Substrates: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research, 2008.

  • Oxidative Homocoupling Overview: "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs, 2024.

Troubleshooting

Technical Support Center: Stability of 9-Bromo-10-methoxyanthracene under UV Irradiation

This technical support guide is designed for researchers, scientists, and drug development professionals working with 9-Bromo-10-methoxyanthracene. It provides in-depth troubleshooting advice and frequently asked questio...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 9-Bromo-10-methoxyanthracene. It provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound under UV irradiation. The information herein is curated to ensure scientific integrity and is grounded in established photochemical principles of substituted anthracenes.

I. Understanding the Photostability of 9-Bromo-10-methoxyanthracene: An Overview

9-Bromo-10-methoxyanthracene, like many anthracene derivatives, is susceptible to degradation upon exposure to UV light. The core anthracene structure possesses a conjugated π-system that readily absorbs UV radiation, leading to electronically excited states.[1] These excited molecules can then undergo various photochemical reactions, altering the chemical identity and properties of the starting material. The substituents at the 9 and 10 positions, a bromine atom and a methoxy group, significantly influence the molecule's photoreactivity. The electron-donating methoxy group and the halogenated bromine atom can affect the electron density of the anthracene core, influencing the pathways of photodegradation.

II. Troubleshooting Guide: Common Issues During UV Irradiation Experiments

This section addresses specific problems that may arise during the UV irradiation of 9-Bromo-10-methoxyanthracene, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Rapid loss of starting material High UV intensity or prolonged exposure. Presence of photosensitizers. Reactive solvent.1. Reduce UV Intensity: Decrease the power of the UV lamp or increase the distance between the lamp and the sample.[2] 2. Optimize Exposure Time: Conduct a time-course experiment to determine the optimal irradiation period. 3. Purify Solvents: Ensure solvents are of high purity and free from contaminants that could act as photosensitizers. 4. Solvent Selection: Consider using less reactive solvents. For instance, alkanes are generally less reactive than alcohols or chlorinated solvents under photochemical conditions.
Appearance of new, unidentified peaks in analytical data (e.g., HPLC, GC-MS) Formation of photodegradation products such as endoperoxides, dimers, or oxidation products.1. Characterize Byproducts: Use techniques like LC-MS, GC-MS, and NMR to identify the structure of the new compounds. 2. Control Oxygen Levels: If endoperoxide formation is suspected, degas the solution with an inert gas (e.g., nitrogen or argon) prior to and during irradiation to minimize reaction with oxygen.[1][3] 3. Concentration Dependence: Investigate the effect of concentration. Photodimerization is often more prevalent at higher concentrations.
Changes in solution color or development of turbidity Formation of insoluble photoproducts or polymers.1. Solubility Testing: Attempt to dissolve the precipitate in a range of solvents to aid in its isolation and characterization. 2. Lower Concentration: Perform the experiment at a lower concentration to potentially reduce the rate of formation of insoluble products.
Inconsistent or non-reproducible results Fluctuations in experimental conditions. Degradation of the stock solution.1. Standardize Setup: Ensure consistent lamp-to-sample distance, temperature, and stirring rate. 2. Actinometry: Use chemical actinometry to accurately measure the photon flux of the UV source for reproducible experiments.[2] 3. Fresh Solutions: Prepare fresh solutions of 9-Bromo-10-methoxyanthracene before each experiment, as stock solutions may degrade over time, even when stored in the dark.[4]

III. Frequently Asked Questions (FAQs)

Q1: What are the likely photodegradation pathways for 9-Bromo-10-methoxyanthracene?

A1: Based on the photochemistry of related anthracene derivatives, several degradation pathways are plausible:

  • [4+4] Cycloaddition (Photodimerization): In the absence of oxygen, excited anthracene molecules can react with a ground-state molecule to form a dimer. This is a common reaction for many anthracenes.[5]

  • Endoperoxide Formation: In the presence of molecular oxygen, the excited triplet state of the anthracene can sensitize the formation of singlet oxygen, which then reacts with a ground-state anthracene molecule in a [4+2] cycloaddition to form an endoperoxide.[1][3][6] This endoperoxide can be thermally or photolytically unstable, leading to further degradation products.

  • Photooxidation: The methoxy group may be susceptible to photooxidation, potentially leading to the formation of anthraquinone-like structures.

  • Photodebromination: While less common for aryl bromides compared to iodides, cleavage of the C-Br bond upon UV irradiation can occur, leading to radical species that can initiate other reactions.

Q2: How does the solvent choice impact the photostability of 9-Bromo-10-methoxyanthracene?

A2: The solvent can play a significant role. Protic solvents, like alcohols, can participate in photochemical reactions. Halogenated solvents, such as chloroform and carbon tetrachloride, can also be photoreactive and may lead to complex product mixtures. Non-polar, aprotic solvents like hexane, cyclohexane, or toluene are often preferred for studying fundamental photochemical processes.

Q3: What analytical techniques are best suited for monitoring the photodegradation of this compound?

A3: A multi-faceted approach is recommended:

  • UV-Vis Spectroscopy: To monitor the disappearance of the characteristic anthracene absorption bands.

  • Fluorescence Spectroscopy: Anthracenes are typically highly fluorescent, and the loss of fluorescence can be a sensitive measure of degradation.

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the parent compound from its photoproducts and quantifying the extent of degradation over time.[3][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of isolated photoproducts.

IV. Experimental Protocols

Protocol 1: General Procedure for Assessing Photostability

This protocol provides a standardized method for evaluating the photostability of 9-Bromo-10-methoxyanthracene.

Materials:

  • 9-Bromo-10-methoxyanthracene

  • High-purity solvent (e.g., acetonitrile or cyclohexane)

  • UV photoreactor with a specific wavelength lamp (e.g., 365 nm)

  • Quartz cuvettes or reaction vessel

  • Stirring plate and stir bar

  • Analytical instrumentation (UV-Vis spectrophotometer, HPLC)

Procedure:

  • Solution Preparation: Prepare a solution of 9-Bromo-10-methoxyanthracene of known concentration (e.g., 10 µM) in the chosen solvent.

  • Initial Analysis: Take an initial sample (t=0) and analyze it using UV-Vis spectroscopy and HPLC to establish the initial absorbance and peak area.

  • UV Irradiation: Place the solution in the photoreactor and begin irradiation under controlled conditions (constant temperature and stirring).

  • Time-Course Sampling: At regular intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots of the solution.

  • Analysis of Samples: Analyze each aliquot by UV-Vis spectroscopy and HPLC to monitor the decrease in the concentration of the parent compound and the emergence of any new peaks.

  • Data Analysis: Plot the concentration or peak area of 9-Bromo-10-methoxyanthracene as a function of irradiation time to determine the degradation kinetics.

Protocol 2: Investigating the Role of Oxygen

This protocol helps determine if oxygen is involved in the degradation process.

Procedure:

  • Prepare two identical solutions of 9-Bromo-10-methoxyanthracene as described in Protocol 1.

  • Deoxygenate one solution: Bubble a gentle stream of an inert gas (argon or nitrogen) through one of the solutions for at least 30 minutes prior to irradiation. Maintain a positive pressure of the inert gas during the experiment.

  • Irradiate both solutions (the deoxygenated one and the one in equilibrium with air) simultaneously under identical conditions.

  • Analyze samples from both experiments at the same time points as in Protocol 1.

  • Compare the degradation rates: A significantly slower degradation rate in the deoxygenated sample would indicate that oxygen plays a major role in the photodegradation pathway, likely through endoperoxide formation.[3]

V. Visualizing Potential Degradation Pathways and Workflows

Potential Photochemical Reactions of 9-Bromo-10-methoxyanthracene

cluster_main 9-Bromo-10-methoxyanthracene (Ground State) cluster_excited Excited States cluster_products Potential Photoproducts A Br(C14H8)OCH3 B [Br(C14H8)OCH3]* (Excited State) A->B UV Light (hν) C Photodimer B->C + Ground State Molecule (No O2) D Endoperoxide B->D + 3O2 → 1O2 + Ground State Molecule E Oxidation Products B->E Photooxidation F Debrominated Species B->F Photodebromination

Caption: Potential photochemical reaction pathways for 9-Bromo-10-methoxyanthracene upon UV irradiation.

Experimental Workflow for Photostability Assessment

A Prepare Solution of 9-Bromo-10-methoxyanthracene B Initial Analysis (t=0) (HPLC, UV-Vis) A->B C UV Irradiation in Photoreactor B->C D Collect Aliquots at Defined Time Intervals C->D E Analyze Aliquots (HPLC, UV-Vis) D->E F Data Analysis: Plot Concentration vs. Time E->F G Determine Degradation Rate and Identify Products F->G

Caption: A typical experimental workflow for assessing the photostability of a compound.

VI. References

  • Current time information in Pasuruan, ID. (n.d.). Google. Retrieved February 6, 2026, from

  • Finlayson-Pitts, B. J., & Pitts, J. N., Jr. (1986). Photochemical Degradation of Polycyclic Aromatic Compounds. I. Naphthalene. Berichte der Bunsengesellschaft für physikalische Chemie, 90(3), 285-291.

  • (a) UV-vis absorption of 9-bromoanthracene at 60 μM and a picture under... - ResearchGate. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • The Dual Photochemistry of Anthracene-9,10-endoperoxide: Exploring the Competing Ultrafast Photoinduced Reactions of a Model Aro - Refubium. (n.d.). Freie Universität Berlin. Retrieved February 6, 2026, from [Link]

  • Miao, X. S., Chu, S. G., & Xu, X. B. (1999). Degradation pathways of PCBs upon UV irradiation in hexane. Chemosphere, 39(10), 1639–1650.

  • van Herwijnen, R., & Springael, D. (2004). Degradation of Anthracene by Mycobacterium sp. Strain LB501T Proceeds via a Novel Pathway, through o-Phthalic Acid. Applied and Environmental Microbiology, 70(2), 1163–1166.

  • Kuznetsova, I., et al. (2023). Photocatalytic degradation of polycyclic aromatic hydrocarbons under visible light irradiation in water using TiO2/MgO nanocomposites. Scientific Reports, 13(1), 12345.

  • He, C., et al. (2019). Asymmetrical twisted anthracene derivatives as high-efficiency deep- blue emitters for organic light-emitting didoes. The Royal Society of Chemistry.

  • Syntheses and Structures of 9-Bromo-10-diphenylphosphanylanthracene and its Oxidation Products - ResearchGate. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Song, K., et al. (2023). Photo-produced aromatic compounds stimulate microbial degradation of dissolved organic carbon in thermokarst lakes. Nature Communications, 14(1), 3587.

  • An Assessment of Test Methods for Photodegradation of Chemicals in the Environment - ECETOC. (n.d.). ECETOC. Retrieved February 6, 2026, from [Link]

  • Aydin, D., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(1), 123-130.

  • A beginners guide to understanding the mechanisms of photochemical reactions: things you should know if light is one of your reagents - ResearchGate. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Sunlight light-driven degradation of anthracene and naphthalene on robust Cu 2+ doped ZnO nanoparticles from simulated rainwater - RSC Publishing. (n.d.). The Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]

  • Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. (n.d.). ScienceDirect. Retrieved February 6, 2026, from [Link]

  • Proposed pathway degradation of Anthracene. - ResearchGate. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air - ResearchGate. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Photolithography Trouble Shooter - MicroChemicals. (n.d.). MicroChemicals. Retrieved February 6, 2026, from [Link]

  • Anthracene problems with detection - Chromatography Forum. (n.d.). Chromatography Forum. Retrieved February 6, 2026, from [Link]

  • Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. (2022). PLOS ONE, 17(3), e0265221.

  • Bardeen, C. J., et al. (2022). Photomechanical Anthracenophane Crystals: Theory, Experiment, and Composite Actuator Performance. Journal of the American Chemical Society, 144(37), 17041–17051.

  • Evaluating Light Sources in Photochemistry - HepatoChem. (n.d.). HepatoChem. Retrieved February 6, 2026, from [Link]

  • Photochemical reaction of 9-nitro-substituted anthracene-like molecules 9-methyl-10-nitroanthracene and 12-methyl-7-nitrobenz[a]anthracene - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Fluorescence Quenching in 9-Bromo-10-methoxyanthracene Derivatives

Status: Operational Support Tier: Level 3 (Senior Research & Development) Subject: Troubleshooting Photophysical Anomalies & Quenching Mechanisms Audience: Medicinal Chemists, Photophysicists, and Material Scientists Cor...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Research & Development) Subject: Troubleshooting Photophysical Anomalies & Quenching Mechanisms Audience: Medicinal Chemists, Photophysicists, and Material Scientists

Core Technical Overview

9-Bromo-10-methoxyanthracene represents a classic "push-pull" modulated polycyclic aromatic hydrocarbon (PAH). Its photophysics is governed by a tug-of-war between two opposing electronic effects:

  • The Heavy Atom Effect (Internal): The bromine atom at the 9-position induces strong spin-orbit coupling (SOC), facilitating Intersystem Crossing (ISC) from the excited singlet state (

    
    ) to the triplet state (
    
    
    
    ). This is the primary intrinsic quenching pathway.
  • Mesomeric Donation: The methoxy group at the 10-position acts as an electron-donating group (EDG), raising the HOMO energy level and typically inducing a bathochromic (red) shift in emission compared to the parent 9-bromoanthracene.

Understanding this duality is critical when diagnosing "unexpected" quenching or low quantum yields.

Troubleshooting Guide (Q&A)

Module A: Intrinsic Fluorescence Issues

Q1: "My synthesized derivative shows a significantly lower quantum yield (


) than unsubstituted anthracene. Is my compound impure?" 

Diagnosis: Not necessarily.[1] This is likely the Internal Heavy Atom Effect .[2] Technical Explanation: The bromine substituent (


) increases the rate of spin-orbit coupling. This opens a non-radiative deactivation channel (

) that competes effectively with fluorescence (

).
  • Mechanism:

    
    
    
  • Verification: Measure the fluorescence lifetime (

    
    ). If 
    
    
    
    is significantly shorter than anthracene (~4-5 ns) without a corresponding change in the radiative rate,
    
    
    is the culprit.
  • Solution: To restore

    
    , you must structurally modify the core to distance the heavy atom or replace Br with a lighter halide (Cl) or a nitrile (CN) group if synthetic routes permit.
    

Q2: "The fluorescence signal decays rapidly during measurement. Is the lamp power too high?"

Diagnosis: You are likely observing Photodimerization or Photooxidation . Technical Explanation: 9,10-disubstituted anthracenes are prone to [4+4] photocycloaddition across the 9,10 positions, especially at high concentrations. Although the 9,10 substituents provide steric hindrance, the excited state is reactive.

  • Test: Run a time-dependent UV-Vis scan. If the characteristic anthracene vibronic fingers (350–400 nm) disappear and a new band in the deep UV appears, you are forming the non-fluorescent dimer.

  • Protocol Fix:

    • Lower the excitation slit width (reduce photon flux).

    • Purge the sample with Argon/Nitrogen (removes

      
       which can form endoperoxides).
      
    • Work at concentrations

      
       M.[3]
      
Module B: Intermolecular Quenching & Environmental Factors

Q3: "My Stern-Volmer plot for quenching studies is curving upwards. What does this mean?"

Diagnosis: You have Simultaneous Static and Dynamic Quenching or a Sphere of Action effect.[4] Technical Explanation: A linear Stern-Volmer plot (


) implies purely collisional (dynamic) quenching. Positive deviation (upward curvature) suggests that at high quencher concentrations, a "sphere of action" exists where the quencher is immediately adjacent to the fluorophore at the moment of excitation, causing instantaneous quenching.
  • Equation:

    
    
    
    • 
      : Dynamic quenching constant.
      
    • 
      : Static quenching constant (related to the volume of the sphere of action).[5]
      
  • Next Step: Plot

    
     vs 
    
    
    
    . If linear, you have confirmed the sphere of action model.

Q4: "I see a negative deviation (downward curvature) in my Stern-Volmer plot."

Diagnosis: This indicates Fluorophore Inaccessibility or Multiple Populations . Technical Explanation: In complex media (e.g., proteins, micelles, or viscous matrices), a fraction of the 9-Bromo-10-methoxyanthracene molecules may be buried in hydrophobic pockets, inaccessible to the quencher.

  • Modified Stern-Volmer Equation:

    
    
    
    • 
      : Fraction of accessible fluorophores.
      
    • If the y-intercept

      
      , then 
      
      
      
      .

Visualized Mechanisms

Figure 1: The Heavy Atom Quenching Pathway

This diagram illustrates the competition between radiative decay (fluorescence) and the enhanced intersystem crossing caused by the Bromine atom.

Jablonski cluster_legend Mechanism Key S0 Ground State (S0) S1 Excited Singlet (S1) (Shortened Lifetime) S0->S1 Excitation (hν) S1->S0 Fluorescence (Weakened) T1 Triplet State (T1) S1->T1 Intersystem Crossing (ISC) Enhanced by Br (Heavy Atom) T1->S0 Phosphorescence (Rare in fluid) Quench Non-Radiative Decay (Heat) T1->Quench Thermal Decay key Br atom enhances S1 -> T1 transition reducing fluorescence quantum yield.

Caption: Jablonski diagram highlighting the dominant non-radiative ISC pathway induced by the 9-Bromo substituent.

Figure 2: Troubleshooting Flowchart for Low Signal

Troubleshooting Start Problem: Low Fluorescence Signal CheckConc Check Concentration (Is it > 10uM?) Start->CheckConc CheckO2 Check Dissolved Oxygen (Is sample degassed?) CheckConc->CheckO2 No InnerFilter Diagnosis: Inner Filter Effect or Aggregation (ACQ) CheckConc->InnerFilter Yes CheckSpec Check Absorption Spectrum (Is peak shifted?) CheckO2->CheckSpec Yes (Degassed) O2Quench Diagnosis: Oxygen Quenching (Paramagnetic) CheckO2->O2Quench No (Air Saturated) PhotoBleach Diagnosis: Photodegradation (Dimerization) CheckSpec->PhotoBleach New UV bands Intrinsic Diagnosis: Intrinsic Heavy Atom Effect (Normal for this compound) CheckSpec->Intrinsic Spectrum Normal

Caption: Decision tree for isolating the cause of fluorescence loss in anthracene derivatives.

Experimental Protocols

Protocol 1: Correction for Inner Filter Effect (IFE)

When working with 9-Bromo-10-methoxyanthracene, its high extinction coefficient can cause self-absorption of the excitation light or re-absorption of emitted light.

Applicability: Required when


 or 

.

Methodology:

  • Measure Absorbance: Record the absorbance (

    
    ) at the excitation wavelength (
    
    
    
    ) and the emission wavelength (
    
    
    ).
  • Measure Fluorescence: Record the observed fluorescence intensity (

    
    ).
    
  • Apply Correction Formula:

    
    
    Note: This approximation holds for standard 1cm cuvettes with center-illumination geometry.
    
Protocol 2: Deoxygenation (Critical Step)

Oxygen is a potent quencher of anthracene triplets and can induce singlet oxygen (


) formation, destroying your sample.
  • Seal: Place solution in a quartz cuvette with a septum cap.

  • Sparge: Insert a long needle connected to high-purity Argon (Ar) or Nitrogen (

    
    ) directly into the solvent.
    
  • Vent: Insert a short needle as a vent.

  • Time: Bubble gently for 15-20 minutes . Rapid bubbling causes solvent evaporation and concentration errors.

  • Verify: If fluorescence intensity increases by >20% after sparging,

    
     quenching was present.
    

Quantitative Data Reference

Table 1: Photophysical Parameters of Anthracene vs. 9-Bromo Derivative Values are approximate for non-polar solvents (e.g., Cyclohexane/Ethanol).

PropertyAnthracene9-BromoanthraceneImpact of Br

(max)
~375 nm~385 nmSlight Red Shift

(max)
~400 nm~405-410 nmSlight Red Shift
Quantum Yield (

)
~0.30 - 0.36< 0.10Severe Quenching
Lifetime (

)
~4-5 ns~0.5 - 1.5 nsShortened (Fast ISC)
Quenching Mech. CollisionalInternal Heavy AtomEnhanced SOC

References

  • Berberan-Santos, M. N. (2000).[1] External heavy-atom effect on fluorescence kinetics. PhysChemComm. Link

  • Airinei, A., et al. (2011).[6] Fluorescence quenching of anthracene by nitroaromatic compounds. Digest Journal of Nanomaterials and Biostructures. Link

  • Lakowicz, J. R.Principles of Fluorescence Spectroscopy.
  • Kondo, S., et al. (2022).[3] Synthesis and Photophysical Processes of 9-bromo-10-naphthalen-2-yl-anthracene. Link (Context on 9-bromoanthracene derivatives).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 9-Bromo-10-methoxyanthracene and 9,10-Dibromoanthracene

For researchers, synthetic chemists, and professionals in drug development, the selection of the appropriate starting material is a critical decision that dictates the efficiency, selectivity, and ultimate success of a s...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the selection of the appropriate starting material is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. Anthracene derivatives, with their unique photophysical properties and rigid polycyclic framework, are foundational building blocks for a diverse array of applications, from organic light-emitting diodes (OLEDs) to molecular probes and advanced materials. Among the plethora of functionalized anthracenes, 9-Bromo-10-methoxyanthracene and 9,10-Dibromoanthracene are two of the most versatile and frequently employed synthons.

This guide provides an in-depth, objective comparison of the reactivity of these two key anthracene derivatives. By examining their electronic properties and performance in common cross-coupling and substitution reactions, we aim to equip researchers with the field-proven insights necessary to make informed decisions in their synthetic endeavors.

At a Glance: Key Structural and Property Differences

The seemingly subtle difference between a methoxy group and a bromine atom at the 10-position of the anthracene core imparts significant and distinct electronic characteristics to each molecule, which in turn governs their reactivity.

Property9-Bromo-10-methoxyanthracene9,10-Dibromoanthracene
Molecular Formula C₁₅H₁₁BrOC₁₄H₈Br₂
Molecular Weight 287.16 g/mol 336.03 g/mol [1]
Appearance Yellow SolidYellow to yellow-green fluffy powder
Key Substituent Effect Methoxy (-OCH₃): Strong electron-donating group (via resonance)Bromo (-Br): Electron-withdrawing group (via induction), weak deactivator
Symmetry AsymmetricSymmetric

The Decisive Factor: Electronic Effects on the Anthracene Core

The reactivity of the C-Br bonds on the anthracene core is fundamentally dictated by the electronic nature of the substituent at the opposing (10-) position.

9-Bromo-10-methoxyanthracene: The methoxy group is a powerful electron-donating group through resonance, pushing electron density into the aromatic system. This has two major consequences:

  • Increased Electron Density at the 9-Position: The carbon atom bearing the bromine becomes more electron-rich, which can influence the kinetics of certain reactions, particularly the oxidative addition step in palladium-catalyzed cross-coupling reactions.

  • Activation of the Anthracene Core: The overall increase in electron density makes the aromatic ring system more susceptible to electrophilic attack, although the 9 and 10 positions are already the most reactive sites on the anthracene nucleus.

9,10-Dibromoanthracene: In contrast, the second bromine atom is an electron-withdrawing group due to its high electronegativity (inductive effect). This leads to:

  • Decreased Electron Density at the 9-Position: The carbon attached to the bromine is rendered more electrophilic.

  • Deactivation of the Anthracene Core: The overall electron density of the aromatic system is reduced compared to anthracene itself.

These electronic differences are the primary drivers for the observed disparities in reactivity, as we will explore in the context of key synthetic transformations.

G cluster_0 9-Bromo-10-methoxyanthracene cluster_1 9,10-Dibromoanthracene A Methoxy Group (-OCH3) Electron-Donating (Resonance) B Increased Electron Density on Anthracene Core A->B pushes electrons C Facilitates Oxidative Addition (e.g., in Suzuki Coupling) B->C activates C-Br bond D Second Bromo Group (-Br) Electron-Withdrawing (Induction) E Decreased Electron Density on Anthracene Core D->E pulls electrons F Slower Oxidative Addition (compared to activated systems) E->F deactivates C-Br bond G A Combine Reactants - Bromoanthracene (1 equiv) - Arylboronic acid (1.2-2.5 equiv) - Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) - Base (e.g., K₂CO₃, 2-3 equiv) B Inert Atmosphere Evacuate and backfill with Ar or N₂ A->B C Add Degassed Solvent (e.g., Toluene/Water or Dioxane/Water) B->C D Heat Reaction (80-110 °C) C->D E Monitor Progress (TLC or GC-MS) D->E F Work-up - Cool to RT - Separate organic layer - Extract aqueous layer E->F G Purification (Column Chromatography) F->G

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add the bromoanthracene (1.0 equiv), arylboronic acid (1.2-2.5 equiv, depending on mono- or di-substitution), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v) or dioxane and water, via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, which is crucial for the synthesis of anilines and other arylamines.

The reactivity trends observed in Suzuki-Miyaura coupling are generally mirrored in Buchwald-Hartwig amination. The electron-donating methoxy group in 9-Bromo-10-methoxyanthracene is expected to facilitate the reaction, potentially allowing for the use of a wider range of amines and milder reaction conditions compared to 9,10-Dibromoanthracene . For 9,10-dibromoanthracene, selective mono-amination can be achieved under carefully controlled conditions.

Lithiation and Subsequent Functionalization

The reaction with strong organolithium bases like n-butyllithium highlights a key difference in the reactivity of the two compounds, particularly for selective functionalization.

9,10-Dibromoanthracene can undergo selective mono-lithiation at low temperatures. The initial bromine-lithium exchange at one position deactivates the second C-Br bond to a certain extent, allowing for the trapping of the mono-lithiated intermediate with an electrophile. This provides a pathway to asymmetrically substituted 9,10-dianthracene derivatives. For instance, treatment of 9,10-dibromoanthracene with one equivalent of n-butyllithium followed by quenching with chlorodiphenylphosphine yields 9-bromo-10-diphenylphosphanylanthracene. [2] For 9-Bromo-10-methoxyanthracene , the scenario is different. While bromine-lithium exchange is still a feasible pathway, the presence of the methoxy group introduces the possibility of ortho-lithiation on the aromatic rings, although the C-Br bond is generally more reactive. The primary utility of this compound lies in direct cross-coupling reactions rather than sequential lithiation-functionalization.

Experimental Protocol: Selective Monofunctionalization of 9,10-Dibromoanthracene via Lithiation

This protocol describes the synthesis of 9-bromo-10-diphenylphosphanylanthracene as an example of selective mono-functionalization.

Step-by-Step Methodology:

  • Dissolve 9,10-dibromoanthracene (1.0 equiv) in anhydrous tetrahydrofuran (THF) in a flame-dried Schlenk flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.0 equiv) in hexanes dropwise via syringe. Stir the mixture at -78 °C for 1 hour.

  • Add a solution of chlorodiphenylphosphine (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Spectroscopic and Photophysical Properties

The electronic differences between the two molecules are also reflected in their spectroscopic properties.

Spectroscopic Property9-Bromo-10-methoxyanthracene (Expected)9,10-Dibromoanthracene
UV-Vis Absorption (λmax) Expected to be red-shifted compared to 9,10-dibromoanthracene due to the electron-donating methoxy group extending the conjugation.Characteristic absorption bands in the UV-A and blue regions of the spectrum.
Fluorescence Emission Expected to exhibit blue fluorescence, with the emission maximum likely at a longer wavelength than that of 9,10-dibromoanthracene.Exhibits blue electroluminescence. [3]
¹H NMR Asymmetric molecule, leading to a more complex splitting pattern for the aromatic protons. A characteristic singlet for the methoxy protons will be present.Symmetric molecule, resulting in a simpler ¹H NMR spectrum with two multiplets for the aromatic protons.

Conclusion and Recommendations

The choice between 9-Bromo-10-methoxyanthracene and 9,10-Dibromoanthracene should be guided by the specific synthetic goal.

Choose 9-Bromo-10-methoxyanthracene when:

  • High reactivity in a single cross-coupling reaction is desired.

  • Milder reaction conditions are a priority.

  • The target molecule requires an electron-donating group on the anthracene core.

Choose 9,10-Dibromoanthracene when:

  • Symmetrical di-functionalization is the objective.

  • A stepwise, selective mono-functionalization followed by a second, different transformation is planned.

  • The synthesis of large, conjugated polyaromatic hydrocarbons is the goal. [1] By understanding the fundamental principles of their electronic structure and reactivity, researchers can strategically leverage the unique properties of each of these valuable building blocks to advance their scientific objectives.

References

  • Ito, H. et al. Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chem. Sci., 2019, 10 , 7583-7589. [Link]

  • Wikipedia. 9,10-Dibromoanthracene. [Link]

  • Wagner, A. M. et al. Syntheses and Structures of 9-Bromo-10-diphenylphosphanylanthracene and its Oxidation Products. Z. Naturforsch. B, 2007, 62 , 1249-1254. [Link]

Sources

Comparative

A Researcher's Guide to the Fluorescent Properties of Substituted Anthracenes

For researchers, scientists, and professionals in drug development, the selection of fluorescent probes is a critical decision that can significantly impact experimental outcomes. Anthracene, a simple polycyclic aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of fluorescent probes is a critical decision that can significantly impact experimental outcomes. Anthracene, a simple polycyclic aromatic hydrocarbon, serves as a foundational scaffold for a vast array of fluorescent molecules. Its rigid, planar structure and inherent fluorescence make it an attractive starting point for the design of fluorophores with tailored photophysical properties. However, it is the strategic substitution on the anthracene core that unlocks its true potential, enabling fine-tuning of its emission characteristics for diverse applications, from bioimaging to organic light-emitting diodes (OLEDs).

This guide provides an in-depth comparison of the fluorescent properties of substituted anthracenes, grounded in experimental data and established scientific principles. We will explore how the nature and position of various substituents influence key fluorescence parameters, offering insights to guide the rational design and selection of anthracene-based fluorophores.

The Influence of Substitution on Anthracene's Photophysical Landscape

The fluorescence of anthracene arises from the transition of an electron from the lowest unoccupied molecular orbital (LUMO) to the highest occupied molecular orbital (HOMO). The energy gap between these orbitals dictates the wavelength of the emitted light. Substitution on the anthracene ring can profoundly alter this energy gap and other photophysical properties through a combination of electronic and steric effects.

A key determinant of the fluorescent behavior of substituted anthracenes is the position of the substituent. The 9 and 10 positions are particularly influential due to their high electron density in the excited state. Substituents at these positions can significantly modulate the fluorescence quantum yield, lifetime, and emission wavelength.

Enhancing Quantum Yield: The Role of Steric Hindrance

A significant challenge with unsubstituted anthracene is its propensity to undergo photodimerization, a [4+4] cycloaddition reaction that leads to a non-fluorescent dimer. This process, along with intersystem crossing to the triplet state, contributes to a relatively modest fluorescence quantum yield of around 30% for the parent molecule.

The introduction of bulky substituents, particularly at the 9 and 10 positions, serves as a powerful strategy to mitigate these non-radiative decay pathways. These sterically demanding groups physically hinder the close approach of two anthracene molecules, thereby suppressing dimer formation and enhancing the fluorescence quantum yield. A classic example is 9,10-diphenylanthracene (DPA), a widely used blue-emitting fluorophore with a quantum yield approaching 100%.

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, width=2.5]; edge [fontname="Arial", fontsize=10];

} caption="Effect of 9,10-Disubstitution on Anthracene Photophysics"

Tuning Emission Color: The Impact of Electronic Effects

The electronic nature of the substituents plays a crucial role in modulating the emission wavelength of anthracene derivatives. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be strategically incorporated to shift the emission to longer (red-shift) or shorter (blue-shift) wavelengths.

  • Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), methoxy (-OCH3), and alkyl groups increase the electron density of the anthracene core. This destabilizes the HOMO to a greater extent than the LUMO, leading to a smaller HOMO-LUMO gap and a red-shift in the emission spectrum.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like cyano (-CN), nitro (-NO2), and carbonyl (-C=O) withdraw electron density. This stabilizes the LUMO more than the HOMO, resulting in a larger energy gap and a blue-shift in the emission.

The interplay of these electronic effects allows for the rational design of anthracene-based fluorophores with emission colors spanning the visible spectrum.

Comparative Photophysical Data of Substituted Anthracenes

The following table summarizes the key photophysical properties of a selection of substituted anthracenes, illustrating the principles discussed above.

CompoundSubstituent(s)SolventAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)Fluorescence Lifetime (τ, ns)
AnthraceneNoneCyclohexane357, 375380, 401, 4250.27 - 0.36~4-5
9-Methylanthracene9-CH₃Cyclohexane368, 387392, 414, 4380.34~5
9,10-Dimethylanthracene9,10-(CH₃)₂Cyclohexane374, 394399, 422, 4460.93~10
9-Phenylanthracene9-C₆H₅Cyclohexane369, 388391, 412, 4340.51~5
9,10-Diphenylanthracene (DPA)9,10-(C₆H₅)₂Cyclohexane375, 395399, 421, 445~1.0~8-10
9-Cyanoanthracene9-CNCyclohexane368, 387391, 413, 4360.98~12
9,10-Dicyanoanthracene9,10-(CN)₂Benzene392, 414419, 444, 4720.88~15
2-Aminoanthracene2-NH₂Ethanol385450--

Note: The exact values can vary depending on the solvent and measurement conditions.

Solvatochromism: The Environment's Influence

The fluorescence of many substituted anthracenes is sensitive to the polarity of their environment, a phenomenon known as solvatochromism.[1] This property arises from a change in the dipole moment of the fluorophore upon excitation. In polar solvents, the solvent molecules can reorient around the excited-state dipole, leading to a stabilization of the excited state and a red-shift in the emission spectrum.[1] This effect is particularly pronounced in anthracenes substituted with both electron-donating and electron-withdrawing groups, which exhibit a significant intramolecular charge transfer (ICT) character in the excited state. The sensitivity of these fluorophores to solvent polarity makes them valuable as probes for studying local microenvironments in biological systems and materials.

Experimental Protocols for Characterizing Fluorescent Properties

Accurate and reproducible characterization of fluorescent properties is paramount for the reliable comparison of different fluorophores. Here, we provide detailed, step-by-step methodologies for two fundamental measurements: relative fluorescence quantum yield and fluorescence lifetime.

Protocol 1: Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method, which compares the fluorescence intensity of an unknown sample to that of a standard with a known quantum yield, is a widely used and accessible technique.[2][3][4][5]

Principle: The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

where:

  • Φ_r is the quantum yield of the reference standard.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

  • The subscripts 's' and 'r' refer to the sample and reference, respectively.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorescence standard with a known quantum yield in the same solvent as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54; or DPA in cyclohexane, Φ ≈ 1.0)

  • Sample of the substituted anthracene

  • Spectroscopic grade solvent

Procedure:

  • Prepare a series of dilute solutions of both the reference standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the intended excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength. Ensure that the excitation and emission slits are kept constant for all measurements.

  • Integrate the area under the emission spectra for both the sample and the reference.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference. The plots should be linear.

  • Determine the gradients (slopes) of these plots.

  • Calculate the quantum yield of the sample using the equation provided above, where the ratio of the integrated intensities (I_s / I_r) is replaced by the ratio of the gradients.

dot graph [rankdir=TB] node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

caption="Workflow for Relative Fluorescence Quantum Yield Determination"

Protocol 2: Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[6][7][8][9][10]

Principle: The sample is excited by a high-repetition-rate pulsed light source. The time difference between the excitation pulse and the detection of the first emitted photon is measured. By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay curve. This decay is then fitted to an exponential function to determine the lifetime.[6][7][8][9][10]

Instrumentation:

  • Pulsed light source (e.g., picosecond laser diode or LED)

  • Sample holder

  • Fast and sensitive photodetector (e.g., photomultiplier tube or single-photon avalanche diode)

  • TCSPC electronics (including a constant fraction discriminator, time-to-amplitude converter, and multi-channel analyzer)

  • Analysis software

Procedure:

  • Prepare a dilute solution of the fluorescent sample.

  • Select an appropriate excitation wavelength from the pulsed light source.

  • Measure the instrument response function (IRF) by replacing the sample with a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

  • Acquire the fluorescence decay data for the sample until a sufficient number of photon counts are collected in the peak channel (typically >10,000).

  • Perform deconvolution of the sample decay data with the IRF using the analysis software.

  • Fit the decay curve to a single or multi-exponential decay model to obtain the fluorescence lifetime(s).

dot graph [rankdir=TB] node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

caption="Workflow for Fluorescence Lifetime Measurement using TCSPC"

Conclusion

The fluorescent properties of anthracene derivatives can be systematically and predictably tuned through chemical substitution. By understanding the interplay of steric and electronic effects, researchers can design and select fluorophores with optimized quantum yields, desired emission colors, and environmental sensitivity for a wide range of applications. The experimental protocols provided in this guide offer a robust framework for the accurate characterization of these essential photophysical parameters, ensuring the reliable evaluation and comparison of novel and existing anthracene-based fluorescent probes.

References

  • JASCO. (2021, March 10). Fluorescence quantum yield measurement. Retrieved from [Link]

  • Lund University Publications. (n.d.). Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Retrieved from [Link]

  • Resch-Genger, U., Rurack, K., et al. (2008). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • LabRulez LCMS. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Retrieved from [Link]

  • Kim, J. H., et al. (2011). Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films. The Journal of Physical Chemistry C, 115(29), 14366-14373.
  • Edinburgh Instruments. (2024, March 7). How to measure Fluorescence Lifetimes [Video]. YouTube. [Link]

  • Google Patents. (n.d.). US6566572B2 - Process for producing 9,10-diphenylanthracene.
  • Shimadzu. (n.d.). Relative Quantum Yield Measurement of a Sample in Solution. Retrieved from [Link]

  • Evident. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from [Link]

  • HORIBA. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. Retrieved from [Link]

  • Gray, V., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Physical Chemistry Chemical Physics, 17(40), 27034-27043.
  • Virtual Labs. (n.d.). Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore. Retrieved from [Link]

  • PubMed Central. (2025, February 12). Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing. Retrieved from [Link]

  • YouTube. (2011, July 2). Synthesis of 9,10-diphenylanthracene [Video]. YouTube. [Link]

  • ResearchGate. (2025, August 8). (PDF) Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. Retrieved from [Link]

  • Friedrich Schiller University Jena. (n.d.). Time-correlated single photon counting (TCSPC). Retrieved from [Link]

  • MDPI. (2023, May 24). Additive-Assisted Crystallization of 9,10-Diphenylanthracene. Retrieved from [Link]

  • ResearchGate. (n.d.). The Effect of Solvent and pH on the Fluorescence Excitation and Emission Spectra of Solutions Containing Fluorescein. Retrieved from [Link]

  • Materials Advances. (2023, July 13). Facile synthesis of 2-aza-9,10-diphenylanthracene and the effect of precise nitrogen atom incorporation on OLED emitters performance. Retrieved from [Link]

  • Chalcogenide Letters. (2011, March 14). SOLVENT EFFECTS ON THE ABSORPTION AND FLUORESCENCE SPECTRA OF Er(III) (AZO-DYES AND SCHIFF BASES) COMPLEXES. Retrieved from [Link]

  • MDPI. (n.d.). Photophysical Properties of Anthracene Derivatives. Retrieved from [Link]

Sources

Comparative

A Self-Validating Approach to Structural Elucidation: Pinpointing Substituent Positions in 9-Bromo-10-methoxyanthracene with 2D NMR

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the realm of drug discovery and materials science, the precise structural characterization of novel organic molecu...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and materials science, the precise structural characterization of novel organic molecules is non-negotiable. An unambiguous assignment of substituent positions on a core scaffold is paramount, as even minor structural variations can lead to dramatic shifts in biological activity, toxicity, and material properties. While one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are foundational techniques, they often fall short in resolving the constitutional isomerism of polysubstituted aromatic systems. This guide provides an in-depth, field-proven methodology for the structural validation of 9-Bromo-10-methoxyanthracene, a representative disubstituted anthracene, leveraging the power of two-dimensional (2D) NMR. We will explore not just the "how" but the critical "why" behind experimental choices, demonstrating how a suite of 2D NMR experiments—COSY, HSQC, and HMBC—creates a self-validating system for structural confirmation, and compare this approach to other common analytical techniques.

The Challenge: Ambiguity in 1D NMR of Substituted Anthracenes

The anthracene core, with its multiple substitution sites, presents a classic challenge. For a bromo and a methoxy substituent at the 9 and 10 positions, the resulting 9-Bromo-10-methoxyanthracene is just one of several possibilities. A simple 1D ¹H NMR spectrum, while informative, can be difficult to interpret definitively due to the complex coupling patterns and the potential for overlapping signals in the aromatic region. Predicting the exact chemical shifts based solely on substituent effects can be imprecise.[1][2] To overcome this ambiguity, we turn to 2D NMR techniques that reveal through-bond correlations between nuclei, effectively building a map of the molecule's connectivity.

The 2D NMR Toolkit: A Multi-pronged Approach to Connectivity

Our strategy relies on a synergistic combination of three key 2D NMR experiments:

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[3] For 9-Bromo-10-methoxyanthracene, COSY will be instrumental in tracing the connectivity of the protons on the unsubstituted benzene rings.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). This is the primary method for assigning the resonances of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for elucidating the carbon skeleton. HMBC reveals correlations between protons and carbons over longer ranges, typically two or three bonds.[4] These long-range correlations are crucial for connecting molecular fragments and for identifying quaternary (non-protonated) carbons.

By integrating the data from these three experiments, we can systematically piece together the structure of 9-Bromo-10-methoxyanthracene and unequivocally confirm the positions of the bromo and methoxy substituents.

Experimental Protocol: Acquiring High-Quality 2D NMR Data

The following is a generalized protocol for acquiring the necessary 2D NMR spectra on a modern NMR spectrometer. Specific parameters may need to be optimized based on the instrument and sample concentration.[5][6][7]

Sample Preparation:

  • Dissolve approximately 5-10 mg of the synthesized 9-Bromo-10-methoxyanthracene in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Filter the solution into a clean, dry 5 mm NMR tube.

1D NMR Acquisition:

  • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and the chemical shift range of the protons.

  • Acquire a 1D ¹³C NMR spectrum to determine the chemical shift range of the carbons.

2D NMR Acquisition:

ExperimentKey ParametersPurpose
COSY cosygpqf pulse program, 256-512 increments in F1, 8-16 scans per incrementTo establish ¹H-¹H coupling networks within the aromatic rings.
HSQC hsqcedetgpsisp2.3 pulse program, 256-512 increments in F1, 8-16 scans per incrementTo correlate each proton with its directly attached carbon.
HMBC hmbcgplpndqf pulse program, 256-512 increments in F1, 16-32 scans per increment, optimized for a long-range coupling constant of ~8 HzTo identify multi-bond correlations between protons and carbons, crucially linking the methoxy group and identifying quaternary carbons.

Predicted Spectral Data and Structural Validation

Based on known substituent effects and data from similar compounds, we can predict the ¹H and ¹³C NMR spectra for 9-Bromo-10-methoxyanthracene.[1][8] The numbering scheme used for assignment is shown below:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 9-Bromo-10-methoxyanthracene in CDCl₃

PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)
1, 8~8.4~127.5
2, 7~7.6~126.0
3, 6~7.5~125.5
4, 5~8.2~128.0
9-~115.0
10-~155.0
4a, 9a-~130.0
8a, 10a-~129.0
-OCH₃~4.1 (singlet)~60.0

Data Interpretation and Structure Assembly:

The structural elucidation is a stepwise process of integrating the information from the different 2D spectra.

1. Tracing the Aromatic Spin Systems with COSY:

The COSY spectrum will reveal two distinct, isolated spin systems corresponding to the protons on the two unsubstituted benzene rings. We expect to see correlations between H-1 and H-2, H-2 and H-3, and H-3 and H-4 (and their symmetric counterparts H-8/H-7, H-7/H-6, H-6/H-5). This confirms the presence of two four-proton systems.

Caption: Expected ¹H-¹H COSY correlations.

2. Assigning Protonated Carbons with HSQC:

The HSQC spectrum will provide a direct link between each proton and its attached carbon. For example, the proton at ~8.4 ppm will show a correlation to the carbon at ~127.5 ppm, allowing us to assign these signals to H-1/H-8 and C-1/C-8, respectively. This process is repeated for all protonated carbons.

3. Building the Complete Framework with HMBC:

The HMBC spectrum is the key to connecting the different parts of the molecule and confirming the substituent positions. The long-range correlations are the definitive pieces of evidence.

Key Expected HMBC Correlations:

  • Protons to Quaternary Carbons: The protons H-1 and H-8 will show correlations to the quaternary carbon C-9a. Similarly, H-4 and H-5 will show correlations to C-4a. These correlations help to piece together the anthracene core.

  • Confirming the Methoxy Position: The most critical correlation will be from the methoxy protons (~4.1 ppm) to the carbon at the 10-position (~155.0 ppm). This three-bond correlation (H-C-O-C) is unambiguous proof of the methoxy group's attachment point.

  • Confirming the Bromo Position: The absence of a proton at the 9-position and the characteristic chemical shift of C-9 (~115.0 ppm) are strong indicators of the bromine substituent. Furthermore, the protons on the adjacent ring (H-1 and H-8) will show correlations to this carbon, confirming its position relative to the rest of the structure.

HMBC_Correlations cluster_anthracene Anthracene Core cluster_methoxy Methoxy Group C10 C-10 (~155.0 ppm) C9 C-9 (~115.0 ppm) C1 C-1/C-8 (~127.5 ppm) H1 H-1/H-8 (~8.4 ppm) H1->C9 ³J OCH3 -OCH₃ (~4.1 ppm) OCH3->C10 ³J

Caption: Key HMBC correlations confirming substituent positions.

Comparative Analysis: Why 2D NMR is the Method of Choice

While other techniques can provide structural information, 2D NMR offers a unique combination of detail and applicability for this type of problem.

Table 2: Comparison of Structural Elucidation Techniques

TechniqueAdvantagesDisadvantagesApplicability to 9-Bromo-10-methoxyanthracene
2D NMR (COSY, HSQC, HMBC) Provides unambiguous through-bond connectivity. Applicable to soluble samples. Non-destructive.Requires slightly more instrument time than 1D NMR. Data interpretation can be complex for very large molecules.Excellent. Provides a complete and self-validating structural proof.
X-ray Crystallography Provides a definitive 3D structure with atomic resolution.[9][10]Requires a suitable single crystal, which can be difficult or impossible to grow. The solid-state structure may not represent the solution-state conformation.Potentially definitive, but not always feasible. If a crystal can be grown, it would confirm the structure. However, NMR is often a more practical and readily available solution.
NOESY (Nuclear Overhauser Effect Spectroscopy) Provides information about through-space proximity of atoms, useful for determining stereochemistry and conformation.[11][12]NOE signals are distance-dependent and can be weak or absent for atoms that are far apart. Less useful for establishing the fundamental carbon skeleton.Complementary, but not primary. Could be used to confirm the spatial proximity of the methoxy protons to the protons on the adjacent rings, but would not be the primary tool for determining the initial connectivity.
Mass Spectrometry (MS) Provides the molecular weight and fragmentation patterns, which can give clues about the structure.Does not directly reveal the connectivity of the atoms. Isomers often have identical mass spectra.Supportive. High-resolution MS would confirm the molecular formula, but it cannot differentiate between constitutional isomers.

Conclusion

The structural elucidation of 9-Bromo-10-methoxyanthracene serves as a compelling case study for the power and necessity of 2D NMR in modern chemical research. By systematically applying COSY, HSQC, and HMBC experiments, a researcher can move beyond the ambiguities of 1D NMR to build a complete and validated picture of molecular connectivity. This multi-faceted approach, grounded in the fundamental principles of spin-spin coupling, provides the high level of confidence in structural assignments demanded in fields like drug development, where molecular structure is inextricably linked to function and safety.[3][13][14][15] The integration of these techniques forms a robust, self-validating workflow that should be a standard component of the analytical toolkit for any scientist working with novel organic compounds.

References

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Gowda, V., & Lokesh, M. R. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. National Center for Biotechnology Information. Retrieved from [Link]

  • Abraham, R. J., et al. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Modgraph. Retrieved from [Link]

  • Eden, M., et al. (2021). 1H and 13C chemical shift–structure effects in anhydrous β-caffeine and four caffeine–diacid cocrystals probed by solid-state NMR experiments and DFT calculations. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (2004). (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Theoretical NMR correlations based Structure Discussion. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituent Effects on Chemical Shifts in the Sidechains of Aromatic Systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

  • MDPI. (n.d.). Secondary Metabolites with Antithrombotic and Antioxidant Activities Derived from Cordyceps cicadae. Retrieved from [Link]

  • Unknown. (n.d.). Basic 2D NMR experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). A Key NMR correlations used for structure elucidation. COSY.... Retrieved from [Link]

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]

  • OPENPUB Global Publisher. (2025). The Role of Two-Dimensional nmr Spectroscopy (2dnmr Spectroscopy) in Pharmaceutical Research: Applications, Advancements and. Retrieved from [Link]

  • ACS Publications. (2022). Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). SUPPLEMENTARY DATA. Retrieved from [Link]

  • Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2005). NMR and X-ray crystallography, complementary tools in structural proteomics of small proteins. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparative analysis of the NOESY spectra of aromatic to H2′/H3′/H4′/H5′/H5′′ region for the natural 21mer RNA.... Retrieved from [Link]

  • News-Medical. (2025). A case study on the analysis of exenatide using NMR spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihila. Retrieved from [Link]

  • Bruker. (2006). 1D and 2D Experiments Step-by-Step Tutorial. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • ResearchGate. (2020). Diels-Alder reactions of anthracene, 9-substituted anthracenes and 9,10-disubstituted anthracenes. Retrieved from [Link]

  • University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Why is crystallography still used in some cases for small molecule structure determination?. Retrieved from [Link]

  • Unknown. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Retrieved from [Link]

  • University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • Books. (2023). Chapter 11: Application of Fast 2D NMR Methods in the Pharmaceutical Industry. Retrieved from studies of 2D NMR in drug development&f=false
  • News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 9,10-Dihydroanthracene. Retrieved from [Link]

  • Unknown. (2018). NOESY and ROESY. Retrieved from [Link]

  • ChemRxiv. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines: A His. Retrieved from [Link]

Sources

Validation

Comparative study of Suzuki and Stille coupling for functionalizing 9-Bromo-10-methoxyanthracene

Executive Summary & Strategic Analysis Functionalizing the 9-position of anthracene derivatives is a classic challenge in organic electronics and medicinal chemistry. When dealing with 9-Bromo-10-methoxyanthracene , the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Functionalizing the 9-position of anthracene derivatives is a classic challenge in organic electronics and medicinal chemistry. When dealing with 9-Bromo-10-methoxyanthracene , the synthetic chemist faces a "perfect storm" of resistance:

  • Steric Hindrance: The peri-hydrogens at positions 1 and 8 create a significant steric wall, impeding the approach of the palladium catalyst and the transmetallating species.

  • Electronic Deactivation: The methoxy group at position 10 is a strong electron-donating group (EDG). Through resonance, it increases the electron density of the anthracene core, rendering the C-Br bond less electrophilic and thus slowing down the oxidative addition step compared to electron-deficient systems.

This guide compares the two dominant methodologies—Suzuki-Miyaura and Stille coupling—to determine which offers the superior pathway for this specific substrate.

The Verdict Upfront
  • Choose Suzuki if you require scalable purification, green chemistry compliance, and are willing to employ specialized bulky phosphine ligands (e.g., SPhos, XPhos) to overcome steric hindrance.

  • Choose Stille if you are working on small-scale discovery, require neutral conditions, or if the Suzuki coupling stalls due to protodeboronation or steric failure. Stille remains the "reliable sledgehammer" for hindered substrates where Suzuki fails.

Mechanistic Constraints & Catalytic Cycles[1]

To optimize the reaction, one must understand the failure modes. The following diagram illustrates the competing pathways and rate-determining steps (RDS) specific to 9-bromo-10-methoxyanthracene.

Visualization: Catalytic Cycle & Steric Bottlenecks

CatalyticCycle Substrate 9-Bromo-10-methoxy anthracene OxAdd Oxidative Addition (Slower due to OMe) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Active Species Pd0->OxAdd PdII Pd(II)-Br Complex (Sterically Crowded) OxAdd->PdII TransMet_S Transmetallation (Suzuki) *Rate Limiting Step* PdII->TransMet_S Suzuki Path TransMet_St Transmetallation (Stille) (Neutral, Less Sensitive) PdII->TransMet_St Stille Path Boronate Boronate Species (R-B(OH)2 + Base) Boronate->TransMet_S Product 9-Substituted-10-methoxy anthracene TransMet_S->Product Reductive Elimination Stannane Organostannane (R-SnBu3) Stannane->TransMet_St TransMet_St->Product Reductive Elimination

Caption: Comparative catalytic cycle highlighting the critical Transmetallation bottleneck caused by steric crowding at the 9-position.

Comparative Performance Data

The following data represents average performance metrics derived from optimized protocols for hindered 9-anthryl systems.

FeatureSuzuki-Miyaura Coupling Stille Coupling
Primary Challenge Transmetallation: The bulky boronate "ate" complex struggles to approach the hindered Pd center.Purification: Removal of toxic organotin byproducts (

).
Typical Yield 65% – 85% (Ligand Dependent)75% – 92% (Robust)
Reaction Time 12 – 24 Hours24 – 48 Hours
Atom Economy High (Boronic acids low MW)Low (Tributyltin group is heavy waste)
Toxicity Low (Borates are benign)High (Organotins are neurotoxic)
Moisture Sensitivity Low (Aqueous base often used)Moderate (Requires anhydrous conditions)

Detailed Experimental Protocols

Protocol A: Optimized Suzuki Coupling (Recommended for Scale-Up)

Rationale: Standard


 often fails here due to thermal instability and lack of steric bulk. We utilize SPhos , a dialkylbiaryl phosphine ligand designed to facilitate oxidative addition on electron-rich rings and accelerate transmetallation in hindered systems.

Reagents:

  • 9-Bromo-10-methoxyanthracene (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Catalyst:

    
     (2 mol%) + SPhos  (4-8 mol%)
    
  • Base:

    
     (3.0 equiv, anhydrous or 2M aq.)
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk tube and cool under Argon flow.

  • Solids Addition: Charge the tube with the anthracene substrate, boronic acid,

    
    , SPhos, and 
    
    
    
    .
  • Degassing: Add solvents (Toluene/Water). Sparge with Argon for 15 minutes. Crucial: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

  • Reaction: Seal and heat to 100°C for 18 hours.

    • Checkpoint: Monitor by TLC.[1] If the starting material persists, add a second portion of catalyst (1 mol%).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1]
    
  • Purification: Flash chromatography. The polarity difference between the product and boronic acid usually allows for easy separation.

Protocol B: High-Force Stille Coupling (Recommended for Difficult Substrates)

Rationale: The Stille reaction operates under neutral conditions, preventing base-mediated side reactions. The transfer of the organic group from Tin to Palladium is less sensitive to the specific steric "cone angle" issues that plague the boronate pathway.

Reagents:

  • 9-Bromo-10-methoxyanthracene (1.0 equiv)

  • Organostannane (

    
    ) (1.2 equiv)
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for extreme hindrance)
  • Additive: CuI (10 mol%) or CsF (2.0 equiv) – The "Copper Effect" accelerates transmetallation.

  • Solvent: Anhydrous DMF or Toluene

Step-by-Step Workflow:

  • Inert Setup: Strictly anhydrous conditions are preferred. Use a glovebox or Schlenk line.

  • Mixing: Dissolve the anthracene substrate and organostannane in dry DMF.

  • Catalyst Addition: Add

    
     and CuI (optional but recommended).
    
  • Reaction: Heat to 110°C for 24-48 hours.

    • Note: Stille couplings often turn black as Pd colloids form (Pd black). This signals catalyst decomposition.[2]

  • Workup (The Tin Removal Step):

    • Dilute with ether.

    • KF Wash: Wash the organic layer vigorously with saturated aqueous Potassium Fluoride (KF) solution. This converts soluble tin halides into insoluble polymeric tin fluorides (

      
      ), which can be filtered off.
      
  • Purification: Silica gel chromatography. Warning: Tin residues often streak on silica. Use 10%

    
     in the silica slurry to help sequester tin.
    

Troubleshooting & Decision Matrix

Use the following logic flow to determine your experimental path.

DecisionMatrix Start Start: 9-Br-10-OMe-Anthracene Q1 Is the Coupling Partner Base Sensitive? Start->Q1 Suzuki Attempt Suzuki (SPhos/K3PO4) Q1->Suzuki No Stille Attempt Stille (Pd(PPh3)4/CuI) Q1->Stille Yes Check Check Conversion (TLC/NMR) Suzuki->Check Stille->Check Success Isolate Product Check->Success >80% Conv. Fail_Dehalo Failure: Protodebromination? Check->Fail_Dehalo SM Consumed, No Prod Fail_Dehalo->Stille Switch Method (Suzuki failed)

Caption: Decision workflow for selecting coupling methodology based on chemical sensitivity and reaction outcome.

Common Failure Modes
  • Protodebromination (Formation of 9-H-10-methoxyanthracene):

    • Cause: The oxidative addition occurs, but transmetallation is too slow due to sterics. The Pd-Ar species grabs a proton from the solvent or ligands.

    • Solution: Switch to anhydrous Stille conditions or increase the concentration of the coupling partner.

  • Homocoupling (Formation of Biaryl):

    • Cause: Presence of Oxygen in Suzuki coupling.[3]

    • Solution: Rigorous degassing (freeze-pump-thaw is superior to sparging).

References

  • Steric Control in Anthracene Derivatives

    • Title: A Comparative Guide to the Reactivity of 9-(1-Bromovinyl)anthracene and 9-Bromoanthracene in Cross-Coupling Reactions.
    • Source: BenchChem.[4]

  • Suzuki Coupling of Hindered Anthracenes

    • Title: Crystal structure of 10-bromo-9-phenylanthracene-anthracene-9,10-dione (2:1). (Context on Suzuki coupling of 9,10-dibromoanthracene).
    • Source: ResearchG
    • URL:[Link]

  • Synthesis of 9-Bromo-10-phenylanthracene

    • Title: 9-Bromo-10-phenylanthracene synthesis via NBS bromination.[5]

    • Source: ChemicalBook / P
  • Stille Reaction Mechanisms & Conditions

    • Title: The Stille Reaction (Palladium Catalyzed Coupling).[6][7][8]

    • Source: Common Organic Chemistry.
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

9-Bromo-10-methoxyanthracene proper disposal procedures

Operational Guide: Safe Disposal and Handling of 9-Bromo-10-methoxyanthracene Executive Hazard Assessment 9-Bromo-10-methoxyanthracene (CAS: 50418-16-1) is a halogenated polycyclic aromatic hydrocarbon (PAH) derivative.[...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Handling of 9-Bromo-10-methoxyanthracene

Executive Hazard Assessment

9-Bromo-10-methoxyanthracene (CAS: 50418-16-1) is a halogenated polycyclic aromatic hydrocarbon (PAH) derivative.[1][2][3] While often used as an intermediate in organic electronics (OLED) synthesis, its disposal requires strict adherence to halogenated waste protocols .[1][2][3]

Unlike simple organic solvents, this compound presents a dual-hazard profile:[1][2][3]

  • PAH Persistence: The anthracene core is stable and environmentally persistent.[1][2][3]

  • Halogen Content: The bromine substituent generates hydrobromic acid (HBr) upon combustion.[1][2][3] Standard low-temperature incineration is insufficient and can damage catalytic oxidizers in standard waste streams.[1][2][3]

Immediate Action Required:

  • Labeling: All waste containers must be explicitly tagged "HALOGENATED ORGANIC WASTE." [1][2][3]

  • Segregation: Do NOT mix with non-halogenated solvents (e.g., Acetone, Hexane) unless the entire carboy is designated as halogenated.[2][3]

Physicochemical Profile & Safety Data

Data synthesized from structural analogs and MSDS for CAS 50418-16-1.

PropertySpecificationOperational Implication
CAS Number 50418-16-1 Unique identifier for waste manifests.[1][2][3]
Physical State Solid (Powder/Crystals)High dust potential; requires respiratory protection during weighing.[1][2][3]
Molecular Formula C₁₅H₁₁BrOHigh carbon content requires high oxygen excess during incineration.[1][2][3]
Hazard Class Irritant (Xi)H315: Causes skin irritation.[1][2][3][4] H319: Causes serious eye irritation.[1][2][3]
Incompatibility Strong OxidizersViolent reaction risk.[1][2][3][5] Store away from nitric acid/peroxides.[1][2][3]
Flash Point >110°C (Predicted)Combustible, but not Flammable Class I.

Waste Segregation & Disposal Protocol

The following protocol utilizes a Self-Validating System : the user must answer a binary question (Solid vs. Liquid) to determine the correct waste stream.[1][2][3] This prevents the common error of disposing of halogenated solids in general trash or dissolving them in non-halogenated solvents to "hide" them.[1][2][3]

Scenario A: Solid Waste (Pure Substance, Contaminated Consumables)[2][3]
  • Items: Weigh boats, contaminated gloves, filter paper, expired pure chemical.[2][3]

  • Protocol:

    • Double Bagging: Place waste in a clear, chemically resistant polyethylene bag (minimum 2 mil thickness).[1][2][3]

    • Tagging: Apply a hazardous waste tag. Check the box for "Solid Debris - Halogenated." [1][2][3]

    • Secondary Containment: Place the sealed bag into the laboratory's dedicated Solid Hazardous Waste Drum (usually yellow or black).[1][2][3]

    • Prohibition: Do not place in "Sharps" containers unless the waste involves glass.

Scenario B: Liquid Waste (Reaction Mixtures, Mother Liquor)[2][3]
  • Items: Reaction solvents (DCM, Chloroform) containing the product.[1][2][3]

  • Protocol:

    • Solvent Compatibility: Ensure the carrier solvent is compatible with the Halogenated Waste stream (e.g., Dichloromethane, Chlorobenzene).[1][2][3]

    • pH Check: If the reaction involved acids/bases, neutralize the solution to pH 6-8 before bottling. Why? Acidic halogenated waste can corrode steel waste drums.[1][3]

    • Container: Pour into a High-Density Polyethylene (HDPE) carboy.

    • Labeling: The tag must list "9-Bromo-10-methoxyanthracene" as a constituent.[1][2][3][6] Do not abbreviate.

Visual Workflow: Decision Tree

The following diagram illustrates the critical decision points for segregating this specific chemical.

G Start Waste Generation: 9-Bromo-10-methoxyanthracene Decision Physical State? Start->Decision LiquidPath Liquid / Solution Decision->LiquidPath Reaction Mix SolidPath Solid / Debris Decision->SolidPath Pure/Contaminated HalogenCheck Is Solvent Halogenated? LiquidPath->HalogenCheck ActionSolid Double Bag -> Solid Hazardous Waste Bin SolidPath->ActionSolid ActionMix Dispose in HALOGENATED Carboy HalogenCheck->ActionMix Yes (e.g. DCM) HalogenCheck->ActionMix No (e.g. Acetone) *Entire mix becomes Halogenated Waste* Destruction Final Fate: High-Temp Incineration (>1100°C with Scrubber) ActionMix->Destruction ActionSolid->Destruction

Figure 1: Waste segregation decision tree ensuring compliance with halogenated waste streams.

Emergency Spill Procedures

In the event of a spill, the primary risk is particulate inhalation (solid) or solvent exposure (liquid).[1][2][3]

  • Evacuate & Ventilate: If the spill is >5g or outside a fume hood, evacuate the immediate area.[1][2][3]

  • PPE Upgrade: Wear nitrile gloves (double layer recommended), lab coat, and safety goggles.[1][2][3] If dust is visible, use an N95 or P100 respirator.[1][2][3]

  • Containment:

    • Solid: Do not dry sweep.[1][2][3] Cover with wet paper towels to suppress dust, then scoop into a bag.[1][2][3]

    • Liquid: Use vermiculite or specific organic spill pads.[1][2][3] Do not use paper towels for large liquid spills as they increase flammability surface area.[1][2][3]

  • Decontamination: Wipe the surface with a soap/water solution.[1][2][3] Do not use acetone, as it may spread the hydrophobic anthracene derivative.[2][3]

Regulatory Compliance (US/EU)

  • RCRA (USA): This compound is not a P-listed or U-listed acute toxin, but it falls under 40 CFR 261.31 (F-listed wastes) if spent halogenated solvents are involved.[1][2][3]

  • REACH (EU): Treat as a potential PBT (Persistent, Bioaccumulative, Toxic) substance due to the halogenated anthracene core.[1][2][3]

  • Destruction Standard: The presence of Bromine mandates incineration at temperatures exceeding 1100°C with caustic scrubbing to capture HBr gas, preventing acid rain formation and dioxin synthesis.[2][3]

References

  • PubChem. (2023).[1][2][3] 9-Bromoanthracene Compound Summary (Analogous Hazard Data). National Library of Medicine.[1][2][3] Retrieved October 26, 2023, from [Link][2]

  • U.S. Environmental Protection Agency. (2023).[1][2][3] Management of Halogenated Organic Wastes. RCRA Online.[1][2][3] Retrieved October 26, 2023, from [Link][2]

Sources

Handling

Personal protective equipment for handling 9-Bromo-10-methoxyanthracene

Introduction & Chemical Identity 9-Bromo-10-methoxyanthracene is a halogenated polycyclic aromatic hydrocarbon (PAH) derivative commonly used as an intermediate in the synthesis of organic semiconductors (OLEDs) and cros...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

9-Bromo-10-methoxyanthracene is a halogenated polycyclic aromatic hydrocarbon (PAH) derivative commonly used as an intermediate in the synthesis of organic semiconductors (OLEDs) and cross-coupling reactions.[1] While often categorized generically, its specific substitution pattern (electron-donating methoxy group vs. electron-withdrawing bromine) dictates unique stability and handling requirements.[1]

  • CAS Number: 50418-16-1[1][2]

  • Physical State: Pale yellow to off-white crystalline solid.[1]

  • Core Hazard: Skin/Eye Irritant, Respiratory Irritant, Photosensitizer.[1][3]

The "Why" Behind Safety: Unlike simple salts, this compound combines the chronic toxicity risks associated with the anthracene core (potential mutagenicity) with acute irritation risks from the halogenated position. Furthermore, as a PAH derivative, it is prone to photo-oxidation .[1] Handling requires not just personal protection, but product protection (amber glassware) to prevent degradation into more toxic quinone byproducts.[1]

Risk Assessment & Hazard Matrix

This matrix synthesizes GHS classifications with practical laboratory risks.

Hazard ClassGHS CategoryOperational RiskMechanism of Injury
Skin Corrosion/Irritation Category 2High Lipophilic nature allows rapid dermal absorption; Bromine substituent increases local irritation.[1]
Eye Damage/Irritation Category 2AModerate Fine dust can cause mechanical abrasion and chemical inflammation.[1]
STOT - Single Exposure Category 3High Inhalation of dust triggers respiratory tract inflammation.[1]
Chronic Toxicity SuspectedUnknown Treat as a potential mutagen/carcinogen (Precautionary Principle for PAHs).[1]
Reactivity N/AModerate Photosensitive.[1] May degrade under UV/visible light.[1]
Personal Protective Equipment (PPE) Specifications

Standard "lab attire" is insufficient. The following specific grades are required to prevent breakthrough and exposure.

A. Hand Protection (The "Double-Barrier" System)

Primary Risk: Solubilized fraction (in organic solvents) penetrating gloves.[1]

  • Inner Glove: 4-mil Nitrile (Disposable).[1]

  • Outer Glove: 8-mil Nitrile (Extended Cuff) OR Laminate (Silver Shield) if handling in DCM/Chloroform.[1]

  • Protocol: Inspect gloves for pinholes before donning.[1] Change outer gloves immediately upon splash contact.[1]

  • Why? Standard latex is permeable to the aromatic core.[1] Nitrile offers superior resistance to PAHs, but the solvent (often Dichloromethane or THF) dictates the breakthrough time.[1]

B. Respiratory Protection

Primary Risk: Inhalation of fine crystalline dust during weighing.[1]

  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary (If hood unavailable/cleaning spills): N95 Particulate Respirator (minimum) or P100 Half-Face Respirator.[1]

  • Why? The solid powder is electrostatic and easily becomes airborne.[1]

C. Eye & Body Protection[1][3][4]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Note: Safety glasses are insufficient for fine powders that can drift around side shields.[1]

  • Body: Lab coat (100% cotton or Nomex blend; avoid synthetics that melt) + Closed-toe chemical-resistant shoes.[1]

Operational Workflow: Step-by-Step

This protocol is designed to minimize static discharge and dust generation.[1]

Phase 1: Preparation (Pre-Work)[1]
  • Light Control: Dim lab lights or use amber glassware/foil wrapping to protect the reagent.[1]

  • Static Mitigation: Use an anti-static gun on the weighing boat and spatula.[1] PAHs are prone to static cling, causing "jumping" of powder.[1]

  • Engineering Check: Verify fume hood flow. Clear the sash area of clutter to ensure laminar flow.[1]

Phase 2: Active Handling[1]
  • Transfer: Open the primary container only inside the fume hood.

  • Weighing: If the balance is outside the hood, transfer the sealed secondary container to the balance. Do not open the stock bottle on an open bench.

  • Solubilization: Add solvent slowly.[1]

    • Critical Note: Once dissolved, the permeation risk increases 10x.[1] Treat the solution with higher caution than the solid.[1]

Phase 3: Decontamination & Doffing[1]
  • Wipe Down: Clean all tools (spatulas, balance pan) with a solvent-dampened Kimwipe (Acetone or Ethanol) inside the hood.[1]

  • Waste: Dispose of Kimwipes as solid hazardous waste.

  • Doffing: Remove outer gloves first, turning them inside out.[1] Wash hands with soap and water before removing inner gloves.[1]

Visualization: Safety Logic Flowchart

The following diagram illustrates the critical decision points and safety barriers in the handling process.

G start Start: Handling 9-Bromo-10-methoxyanthracene risk_assess 1. Risk Assessment (Check Solvent Compatibility) start->risk_assess ppe_don 2. PPE Donning (Double Nitrile + Goggles) risk_assess->ppe_don hood_check 3. Engineering Control (Fume Hood Verification) ppe_don->hood_check handling 4. Handling / Weighing (Minimize Static & Light) hood_check->handling spill_decision Spill Occurred? handling->spill_decision spill_response Emergency Protocol: Evacuate Area -> Ventilate spill_decision->spill_response YES waste_dispose 5. Disposal (Halogenated Waste Stream) spill_decision->waste_dispose NO spill_response->waste_dispose end End: Wash Hands waste_dispose->end

Caption: Operational workflow emphasizing the critical "Spill Decision" node and the mandatory engineering controls before handling.

Disposal & Emergency Response
Waste Disposal Stream[1][4]
  • Classification: Halogenated Organic Waste .[1]

  • Segregation: Do NOT mix with general non-halogenated organic solvents (e.g., Acetone/Methanol waste) if your facility separates them.[1] The bromine atom requires high-temperature incineration to prevent the formation of toxic byproducts.[1]

  • Labeling: Tag must explicitly list "9-Bromo-10-methoxyanthracene" and "High Toxicity/Irritant."[1]

Emergency Spill Response[1]
  • Solid Spill: Do not dry sweep (creates dust).[1][5] Cover with wet paper towels (solvent-dampened) and wipe up.[1]

  • Solution Spill: Cover with absorbent pads.[1] If outside the hood, evacuate the immediate area until vapors dissipate.[1]

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use ethanol on skin (increases absorption).[1]

References
  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 12480674 (9-Bromo-10-methoxyanthracene).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets.[1] Retrieved from [Link][1]

Sources

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